molecular formula C31H35N3O4S B1205209 Benethamine penicillin CAS No. 751-84-8

Benethamine penicillin

Cat. No.: B1205209
CAS No.: 751-84-8
M. Wt: 545.7 g/mol
InChI Key: JAQPGQYDZJZOIN-LQDWTQKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benethamine penicillin is a chemical salt form of the classic beta-lactam antibiotic Benzylpenicillin (commonly known as Penicillin G) . It is formed by the combination of benzylpenicillin with benethamine, which functions as a stabilizing agent . As a natural penicillin, its core structure is the beta-lactam ring, which is essential for its antibacterial activity . The primary value of this compound for researchers lies in its use as a tool to study the properties and behaviors of penicillin G in various experimental models. Like the closely related benzathine benzylpenicillin, the benethamine component is known to provide prolonged release characteristics, making it a compound of interest in pharmaceutical development and pharmacokinetic research . The antibacterial action of benzylpenicillin is bactericidal. It works by selectively inhibiting the biosynthesis of the cell wall peptidoglycan in susceptible bacteria during active multiplication. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which act as transpeptidases. This inhibition prevents the final cross-linking step in the assembly of the peptidoglycan layer, leading to the formation of an osmotically unstable cell wall and ultimately causing bacterial cell lysis and death . Benzylpenicillin, the active moiety of this compound, is noted for its narrow spectrum of activity, which is predominantly effective against Gram-positive bacteria . It serves as a key reference compound in microbiological and biochemical research, particularly in studies investigating mechanisms of antibiotic action and bacterial resistance. Resistance to penicillins can occur through several pathways, including the production of beta-lactamases (penicillinases), alterations in penicillin-binding proteins, and reduced permeability of the bacterial cell wall . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for use in human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

751-84-8

Molecular Formula

C31H35N3O4S

Molecular Weight

545.7 g/mol

IUPAC Name

N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O4S.C15H17N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,16H,11-13H2/t11-,12+,14-;/m1./s1

InChI Key

JAQPGQYDZJZOIN-LQDWTQKMSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CCNCC2=CC=CC=C2

Other CAS No.

751-84-8

Pictograms

Irritant; Health Hazard

Synonyms

enethamine penicillin
benethamine penicillin G

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Benethamine Penicillin: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benethamine penicillin is the N-benzylphenethylamine salt of benzylpenicillin (penicillin G), utilized as a long-acting injectable antibiotic. Its low aqueous solubility allows for the formation of a muscular depot, ensuring a prolonged therapeutic window. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its identification and analysis, tailored for a scientific audience. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding.

Core Chemical Structure and Identification

This compound (CAS Registry Number: 751-84-8) is an equimolar salt formed between the acidic benzylpenicillin and the organic base, N-benzylphenethylamine.[1] The resulting compound has a molecular formula of C₃₁H₃₅N₃O₄S and a molecular weight of approximately 545.7 g/mol .[1][2]

The formal IUPAC name is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N-(phenylmethyl)benzeneethanamine (1:1).[1] The structure consists of the core penicillin β-lactam ring responsible for its antibacterial activity, ionically bonded to the benethamine moiety which confers its long-acting properties.

Logical_Relationship cluster_penicillin Benzylpenicillin (Penicillin G) cluster_benethamine Benethamine PenG β-Lactam Antibiotic (Active Moiety) Salt This compound (Salt Formation) PenG->Salt Ionic Bond Benethamine_mol N-benzylphenethylamine (Long-acting Moiety) Benethamine_mol->Salt Ionic Bond

Caption: Logical relationship of components in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation as a long-acting parenteral drug. Its very low solubility in water is the key determinant of its slow-release characteristics from the injection site.

PropertyValue
Molecular Formula C₃₁H₃₅N₃O₄S[1][2]
Molecular Weight 545.7 g/mol [1][2]
CAS Number 751-84-8[1][2][3]
Appearance Crystals[1] or a white crystalline powder.
Melting Point 146-147.5 °C[1][3]
Solubility Very slightly soluble in water.[1]

Table 1: Summary of Quantitative Physicochemical Data.

Mechanism of Action and Antibacterial Spectrum

The active component of the salt, benzylpenicillin, is a β-lactam antibiotic. It exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial transpeptidases. The inhibition of cell wall synthesis leads to cell lysis and death.

The antibacterial spectrum is consistent with that of penicillin G, showing effectiveness primarily against Gram-positive organisms such as Streptococcus and susceptible Staphylococcus species, as well as some Gram-negative cocci and spirochetes.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cross-linked Cell Wall PBP->CellWall Catalyzes Cross-linking InhibitedPBP Inhibited PBP (Acylated) PBP->InhibitedPBP Peptidoglycan Peptidoglycan Chains Peptidoglycan->PBP Lysis Cell Lysis & Death CellWall->Lysis PenG Benzylpenicillin (from this compound) PenG->PBP Binds & Inactivates InhibitedPBP->Lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by Benzylpenicillin.

Experimental Protocols

Identification by Infrared Spectroscopy

Principle: This method identifies the substance by comparing its infrared absorption spectrum with that of a reference standard.

Methodology:

  • Sample Preparation: Prepare a dispersion of the this compound sample in liquid paraffin (B1166041) or create a disc using potassium bromide.

  • Instrumentation: Utilize a calibrated infrared spectrophotometer.

  • Spectral Acquisition: Scan the sample from approximately 4000 cm⁻¹ to 670 cm⁻¹.

  • Analysis: The absorption spectrum of the sample must be concordant with the spectrum of a this compound reference standard obtained under the same conditions. Key absorption bands corresponding to the β-lactam carbonyl, amide groups, and aromatic rings should be present.

Assay for Potency (Microbiological Agar (B569324) Diffusion Assay)

Principle: This assay determines the antibiotic potency by measuring the inhibition of growth of a susceptible microorganism in comparison to a reference standard.

Methodology:

  • Culture and Media: Use a suitable test organism, such as Staphylococcus aureus (ATCC 6538P), and an appropriate culture medium (e.g., Mueller-Hinton agar).

  • Preparation of Standard Solutions: Accurately weigh a quantity of this compound Reference Standard and dissolve in a suitable solvent (e.g., dimethylformamide) to create a stock solution. Prepare a series of graded dilutions in a sterile buffer solution to create standard concentrations.

  • Preparation of Sample Solutions: Prepare a sample solution of the test substance in the same manner as the standard, with an assumed potency equal to the median standard concentration.

  • Plate Preparation: Prepare agar plates seeded with a standardized inoculum of the test organism.

  • Assay Procedure (Cylinder-Plate Method):

    • Aseptically place sterile cylinders onto the surface of the seeded agar plates.

    • Fill replicate cylinders with the different concentrations of the standard solution and the sample solution.

    • Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Data Analysis:

    • Measure the diameter of the zones of growth inhibition for both the standard and sample.

    • Plot the logarithm of the standard concentrations against the measured zone diameters to generate a standard curve.

    • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

Experimental_Workflow cluster_prep Preparation Stage cluster_execution Assay Execution cluster_analysis Data Analysis A Prepare Standard & Sample Solutions C Apply Solutions to Cylinders on Plates A->C B Prepare Seeded Agar Plates B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Generate Standard Curve E->F G Calculate Sample Potency F->G

Caption: Workflow for the Microbiological Assay of this compound.

References

Benethamine Penicillin: A Technical Guide to its Synthesis from Benzylpenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benethamine penicillin, a long-acting injectable antibiotic, from its precursor, benzylpenicillin (penicillin G). This document details the chemical pathway, offers a generalized experimental protocol, and presents relevant data for professionals in the field of drug development and research.

Introduction

This compound is the salt formed from the reaction of benzylpenicillin, a potent beta-lactam antibiotic, and N-benzyl-2-phenylethan-1-amine (benethamine). This salt formation significantly reduces the solubility of the penicillin, thereby prolonging its release and duration of action upon intramuscular injection. This characteristic makes it a valuable therapeutic agent for the treatment of various bacterial infections where sustained antibiotic levels are required. The synthesis is a straightforward acid-base reaction, resulting in the formation of a stable, crystalline product.

Synthesis Pathway

The core of the synthesis is the reaction between the carboxylic acid group of benzylpenicillin and the amine group of N-benzyl-2-phenylethan-1-amine. This acid-base neutralization reaction forms the benethamine salt of benzylpenicillin.

Synthesis_Pathway Benzylpenicillin Benzylpenicillin (Penicillin G) Reaction Salt Formation (Acid-Base Reaction) Benzylpenicillin->Reaction Benethamine N-benzyl-2-phenylethan-1-amine (Benethamine) Benethamine->Reaction Benethamine_Penicillin This compound Solvent Organic Solvent (e.g., Acetone, Amyl Acetate) Solvent->Reaction Purification Crystallization & Filtration Reaction->Purification Purification->Benethamine_Penicillin

Diagram 1: Synthesis Pathway of this compound.

Physicochemical Data

The following table summarizes key quantitative data for the compounds involved in the synthesis of this compound.

PropertyBenzylpenicillin (Penicillin G)N-benzyl-2-phenylethan-1-amine (Benethamine)This compound
Molecular Formula C₁₆H₁₈N₂O₄SC₁₅H₁₇NC₃₁H₃₅N₃O₄S
Molecular Weight 334.39 g/mol 211.30 g/mol 545.71 g/mol
Melting Point 209.5 °C (decomposes)33-36 °C~146-147 °C
Solubility in Water Sparingly solubleInsolubleVery slightly soluble
Appearance White crystalline powderColorless to yellow liquid or solidWhite crystalline powder

Note: Data is compiled from various chemical databases and may vary slightly depending on the source and purity.

Experimental Protocol

Materials:

  • Benzylpenicillin (free acid or a soluble salt like potassium benzylpenicillin)

  • N-benzyl-2-phenylethan-1-amine (Benethamine)

  • Suitable organic solvent (e.g., acetone, amyl acetate, or a mixture of water-miscible and water-immiscible solvents)

  • Acid (if starting from a salt of benzylpenicillin, e.g., dilute hydrochloric acid or phosphoric acid)

  • Base (for pH adjustment, if necessary)

  • Filtration apparatus

  • Crystallization vessel

  • Drying oven (vacuum or air)

Procedure:

  • Dissolution of Benzylpenicillin: Dissolve benzylpenicillin in a suitable organic solvent. If starting with a salt of benzylpenicillin (e.g., potassium salt), it may be necessary to first dissolve it in water and then acidify the solution to a pH of around 2-3 to precipitate the free acid, which can then be extracted into a water-immiscible organic solvent.

  • Addition of Benethamine: In a separate vessel, dissolve N-benzyl-2-phenylethan-1-amine in the same or a compatible organic solvent.

  • Reaction: Slowly add the benethamine solution to the benzylpenicillin solution with constant stirring. The reaction is typically carried out at or below room temperature. The formation of the this compound salt, which is insoluble in the organic solvent, will be observed as a precipitate.

  • Crystallization/Precipitation: Allow the mixture to stir for a sufficient period to ensure complete reaction and precipitation. The temperature may be lowered to enhance crystallization and maximize the yield.

  • Isolation: Collect the precipitated this compound by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold organic solvent to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound crystals under vacuum or in a drying oven at a temperature that will not cause degradation.

Quantitative Data (Illustrative):

ParameterValue
Typical Yield 85-95%
Purity (HPLC) >98%
Reaction Time 1-3 hours
Reaction Temp. 10-25 °C

Note: These are generalized values. Actual results will depend on the specific conditions and scale of the synthesis.

Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_reaction Synthesis cluster_purification Purification prep_pen Dissolve Benzylpenicillin in Solvent mix Mix Solutions & Stir prep_pen->mix prep_ben Dissolve Benethamine in Solvent prep_ben->mix precipitate Precipitation of This compound mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Final Product wash->dry

Diagram 2: Conceptual Experimental Workflow.

Mechanism of Action

This compound itself is not the active antibacterial agent. Upon intramuscular injection, the low solubility of the salt allows for the slow release of benzylpenicillin into the bloodstream. Benzylpenicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan chains. The inhibition of this process leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. The benethamine moiety serves as a depot, ensuring a sustained therapeutic concentration of benzylpenicillin over an extended period.

Conclusion

The synthesis of this compound from benzylpenicillin is a well-established and efficient process based on the principles of organic salt formation. This technical guide provides a foundational understanding of the synthesis pathway, a generalized experimental protocol, and relevant physicochemical data. For precise, scalable, and GMP-compliant synthesis, consulting the original patent literature (GB 732559) and performing thorough process optimization and validation are essential.

The Core Mechanism of Benethamine Penicillin on Bacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, a long-acting injectable antibiotic, is a salt of benzylpenicillin (penicillin G). Its therapeutic efficacy is rooted in the targeted disruption of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics. This guide provides a detailed examination of the molecular interactions and cellular consequences of this compound's action on bacteria, supplemented with experimental protocols and quantitative data to support further research and development in this area.

Mechanism of Action

This compound's primary mode of action is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity and protection against osmotic stress.[1][2] The bactericidal effect of this compound is achieved through a series of well-defined steps:

  • Dissociation and Release of Benzylpenicillin: Following intramuscular administration, this compound slowly dissolves and hydrolyzes, releasing the active component, benzylpenicillin (penicillin G), into the bloodstream. This slow release is responsible for its long-acting properties.[3][4]

  • Targeting Penicillin-Binding Proteins (PBPs): Benzylpenicillin targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located on the inner membrane of the bacterial cell wall.[1][5] These proteins, particularly transpeptidases, are crucial for the final steps of peptidoglycan synthesis.[3][4]

  • Inhibition of Peptidoglycan Cross-linking: The β-lactam ring of penicillin is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This structural mimicry allows it to fit into the active site of the PBP. The highly reactive β-lactam ring then acylates a serine residue in the PBP active site, forming a stable, inactive covalent adduct.[1][2] This irreversible inhibition of PBP function prevents the cross-linking of peptidoglycan chains.[1]

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall.[1] As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.[3][4]

The following diagram illustrates the signaling pathway of this compound's action on the bacterial cell wall.

Mechanism_of_Action cluster_bloodstream Bloodstream cluster_bacterial_cell Bacterial Cell Benethamine_Penicillin This compound (IM Injection) Benzylpenicillin Benzylpenicillin (Active Moiety) Benethamine_Penicillin->Benzylpenicillin Slow Dissociation and Hydrolysis PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Benzylpenicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking Benzylpenicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis->Weakened_Cell_Wall Leads to Cell_Lysis Cell Lysis (Bactericidal Effect) Weakened_Cell_Wall->Cell_Lysis Results in

Mechanism of this compound action.

Quantitative Data: In Vitro Efficacy

The in vitro efficacy of a penicillin is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. As this compound acts through the release of benzylpenicillin, the MIC values of benzylpenicillin are considered a direct measure of its intrinsic antimicrobial activity.

BacteriumTypePenicillin G MIC Range (µg/mL)Notes
Staphylococcus aureusGram-positive0.125 - 512Resistance is common, primarily through the production of β-lactamase (penicillinase), which inactivates penicillin G. The higher end of the range reflects resistant strains.[6][7]
Streptococcus pneumoniaeGram-positive≤0.06 - ≥2.0Susceptibility is categorized as Susceptible (≤0.06 µg/mL), Intermediate (0.12-1.0 µg/mL), and Resistant (≥2.0 µg/mL) for non-meningitis isolates. Resistance is due to altered PBPs.[8][9]
Escherichia coliGram-negativeGenerally high (>128)The outer membrane of Gram-negative bacteria often presents a permeability barrier to penicillin G. Resistance is also mediated by β-lactamases.[10][11]
Pseudomonas aeruginosaGram-negativeHigh (often >750)Intrinsically resistant due to a combination of low outer membrane permeability, efflux pumps, and the production of inducible β-lactamases.[1][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound (as benzylpenicillin) that inhibits the visible growth of a target bacterium.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of benzylpenicillin sodium salt in a suitable sterile solvent (e.g., sterile distilled water or phosphate-buffered saline).

  • Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzylpenicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

MIC_Determination_Workflow Start Start Prepare_Stock Prepare Benzylpenicillin Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Penicillin-Binding Protein (PBP) Competition Assay

Objective: To assess the binding affinity of this compound (as benzylpenicillin) to bacterial PBPs.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction, which is rich in PBPs, by ultracentrifugation.

  • Competition Binding:

    • Incubate the prepared bacterial membranes with varying concentrations of unlabeled benzylpenicillin for a defined period (e.g., 10-15 minutes at 37°C).

    • Add a fixed, saturating concentration of a labeled penicillin, such as a fluorescent derivative (e.g., Bocillin-FL) or a radiolabeled penicillin (e.g., [³H]benzylpenicillin).

    • Incubate for a further period to allow the labeled penicillin to bind to the available PBPs.

  • Detection and Analysis:

    • Terminate the reaction by adding SDS-PAGE sample buffer and heating.

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the labeled PBPs using a fluorescence scanner or autoradiography.

    • Quantify the band intensities to determine the percentage of inhibition of labeled penicillin binding at each concentration of unlabeled benzylpenicillin.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled benzylpenicillin required to inhibit 50% of the labeled penicillin binding).

PBP_Competition_Assay_Workflow Start Start Prepare_Membranes Prepare Bacterial Membranes (PBP Source) Start->Prepare_Membranes Incubate_Unlabeled Incubate Membranes with Varying Concentrations of Unlabeled Benzylpenicillin Prepare_Membranes->Incubate_Unlabeled Add_Labeled Add Fixed Concentration of Labeled Penicillin Incubate_Unlabeled->Add_Labeled Incubate_Labeled Incubate to Allow Labeled Penicillin Binding Add_Labeled->Incubate_Labeled SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Labeled->SDS_PAGE Visualize Visualize Labeled PBPs (Fluorescence/Autoradiography) SDS_PAGE->Visualize Quantify Quantify Band Intensities Visualize->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 End End Calculate_IC50->End

Workflow for PBP competition assay.

Conclusion

This compound remains a clinically important antibiotic due to its long-acting formulation and efficacy against susceptible Gram-positive bacteria. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, is a classic example of targeted antimicrobial therapy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of its activity, explore potential resistance mechanisms, and develop novel therapeutic strategies. A thorough understanding of its core mechanism is paramount for its continued effective use in the face of evolving bacterial resistance.

References

Benethamine Penicillin: An In-depth Technical Guide to a Long-Acting Penicillin Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, the benethamine salt of benzylpenicillin (penicillin G), is a long-acting penicillin formulation designed to provide sustained therapeutic concentrations of the active antibiotic.[1] Like other repository penicillins, its clinical utility lies in its ability to reduce the frequency of administration, thereby improving patient compliance and ensuring prolonged antibacterial activity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacokinetics, and methods for its preparation and evaluation.

Chemical Properties and Synthesis

This compound is formed by the salt linkage between the carboxylic acid group of benzylpenicillin and the primary amine of benethamine (N-benzyl-2-phenylethanamine). This salt formation significantly reduces the aqueous solubility of the penicillin, which is the basis for its long-acting properties.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₃₁H₃₅N₃O₄S
Molecular Weight 545.7 g/mol
Appearance White crystalline powder[2]
Solubility Very slightly soluble in water[2]
Synthesis Protocol: this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general principle involves the reaction of a soluble salt of penicillin G with a salt of benethamine in an appropriate solvent system. The following is a generalized experimental protocol based on the known chemistry of penicillin salt formation.[2]

Objective: To synthesize this compound by reacting potassium penicillin G with benethamine acetate (B1210297).

Materials:

  • Potassium Penicillin G

  • Benethamine

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Purified Water

  • Stirrer

  • Filtration apparatus

  • Drying oven

Methodology:

  • Preparation of Benethamine Acetate Solution:

    • Dissolve a molar equivalent of benethamine in a minimal amount of ethanol.

    • Slowly add a molar equivalent of glacial acetic acid to the ethanolic solution of benethamine while stirring. This forms the benethamine acetate salt in solution.

  • Preparation of Penicillin G Solution:

    • Dissolve potassium penicillin G in purified water to create a concentrated aqueous solution.

  • Precipitation of this compound:

    • Slowly add the benethamine acetate solution to the aqueous penicillin G solution with continuous stirring.

    • The less soluble this compound will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the collected solid with purified water to remove any unreacted starting materials and by-products.

    • A final wash with a small amount of cold ethanol may be performed to aid in drying.

  • Drying:

    • Dry the purified this compound in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Workflow for this compound Synthesis

G cluster_0 Preparation of Reactant Solutions cluster_1 Synthesis and Isolation cluster_2 Final Product Processing PenG_sol Dissolve Potassium Penicillin G in Water Precipitation Mix Penicillin G and Benethamine Acetate Solutions PenG_sol->Precipitation Benethamine_sol Dissolve Benethamine in Ethanol Benethamine_acetate Add Acetic Acid to form Benethamine Acetate Benethamine_sol->Benethamine_acetate Benethamine_acetate->Precipitation Filtration Filter to Isolate This compound Precipitation->Filtration Washing Wash Precipitate with Water and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound (Crystalline Powder) Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Mechanism of Action

Like all penicillin antibiotics, this compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

  • Inhibition of Transpeptidase: Penicillin G, the active moiety, covalently binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis.

  • Disruption of Peptidoglycan Cross-linking: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Signaling Pathway: Penicillin's Mechanism of Action

G Penicillin Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to and inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes PBP->Crosslinking Inhibition CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of penicillin G, the active component of this compound.

Pharmacokinetics: The Long-Acting Profile

The prolonged action of this compound is a direct result of its low solubility at physiological pH. When administered intramuscularly, it forms a depot at the site of injection from which the active penicillin G is slowly released into the systemic circulation.

A comparative kinetic study in young and elderly subjects demonstrated that this compound provides a medium-long-acting profile compared to the longer-acting benzathine penicillin.[3] The study highlighted that age is a significant factor in the absorption and persistence of serum penicillin concentrations.[3]

Table 2: Comparative Pharmacokinetic Parameters of Long-Acting Penicillins

ParameterThis compoundBenzathine Penicillin GReference(s)
Time to Peak (Tmax) -12 - 48 hours[4]
Elimination Half-life (t½) -~336 hours[4]
Duration of Action Medium-long actingLong-acting (detectable for >30 days)[3][4]

In Vitro Efficacy

The antibacterial spectrum of this compound is identical to that of benzylpenicillin, demonstrating activity primarily against Gram-positive bacteria and some Gram-negative cocci. The efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 3: Representative MIC Values for Penicillin G

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Staphylococcus aureus (penicillin-susceptible)≤0.061[5]
Streptococcus pyogenes--
Streptococcus pneumoniae (penicillin-susceptible)--
Neisseria meningitidis--

Note: MIC values can vary depending on the specific strain and testing methodology. Data for this compound specifically is limited; values for Penicillin G are representative.

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a specific bacterial isolate.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Pipettes

  • Incubator

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB.

    • Inoculate each well of the microtiter plate (including a growth control well with no antibiotic) with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Workflow for MIC Determination

G start Start prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Clinical Applications and Considerations

This compound is indicated for the treatment of infections caused by penicillin-susceptible organisms where a long-acting formulation is desirable. This includes certain respiratory tract infections, streptococcal infections, and as a prophylactic agent.

Comparative Clinical Efficacy

Clinical trials directly comparing the efficacy of this compound to other long-acting formulations for specific indications are limited in recent literature. However, a study on early syphilis treatment compared a single dose versus three doses of benzathine penicillin G. The results showed that a single dose was noninferior to the three-dose regimen, with serologic response rates of 76% and 70%, respectively, at 6 months.[6] This highlights the efficacy of single-dose long-acting penicillin regimens for certain infections.

Table 4: Clinical Efficacy of Benzathine Penicillin G in Early Syphilis

Treatment RegimenSerologic Response at 6 MonthsReference(s)
Single Dose (2.4 million units)76%[6]
Three Doses (2.4 million units weekly for 3 weeks)70%[6]

Formulation of Injectable Suspension

The formulation of a stable and effective injectable suspension of this compound is critical for its clinical performance. The process generally involves creating a sterile powder for reconstitution or a pre-filled suspension.

Experimental Protocol: Preparation of a Solid Dispersion for Enhanced Dissolution

To improve the dissolution characteristics of poorly soluble drugs like this compound, solid dispersion techniques can be employed. The following is a generalized protocol based on studies with benzathine penicillin G.[1]

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyethylene glycol (PEG) 4000, Polyvinylpyrrolidone (PVP))

  • Ethanol

  • Dichloromethane

  • Magnetic stirrer

  • Evaporation dish

  • Drying oven

  • Sieve

Methodology:

  • Dissolution of this compound:

    • Accurately weigh the this compound and dissolve it in a suitable solvent mixture (e.g., ethanol and dichloromethane).

  • Dissolution of Carrier:

    • Accurately weigh the hydrophilic carrier and dissolve it in a minimal amount of purified water.

  • Formation of Solid Dispersion:

    • Pour the organic solution of the drug into the aqueous solution of the carrier under constant magnetic stirring.

    • Allow the solvents to evaporate at room temperature with continuous stirring.

  • Drying and Sieving:

    • Dry the resulting solid dispersion in an oven at a controlled temperature (e.g., 40°C) for 24 hours.

    • Pulverize the dried mass and pass it through a fine-mesh sieve to obtain a uniform powder.

Conclusion

This compound remains a relevant long-acting penicillin formulation, offering a medium-duration of action suitable for various bacterial infections. Its efficacy is derived from the slow release of the active benzylpenicillin moiety, which effectively inhibits bacterial cell wall synthesis. While more recent and extensive quantitative data are needed to fully delineate its pharmacokinetic and clinical profile in comparison to other long-acting penicillins, the fundamental principles of its chemistry, mechanism of action, and formulation provide a solid basis for its continued use and for the development of future long-acting antibiotic therapies. This technical guide has provided a detailed overview of the core scientific and technical aspects of this compound for the intended audience of researchers and drug development professionals.

References

Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility Profile of Benethamine Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant contribution to pharmaceutical sciences, a new technical guide detailing the solubility profile of benethamine penicillin has been compiled. This comprehensive document offers critical data and methodologies for researchers, scientists, and drug development professionals engaged in the formulation of this vital antibiotic. The guide provides a thorough examination of the solubility of this compound in various solvents, alongside detailed experimental protocols and visual workflows to ensure replicability and standardization of results.

This compound, the benethamine salt of penicillin G, is a long-acting antibiotic critical in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its formulation, which is heavily dependent on its solubility characteristics. Understanding its behavior in different solvents is paramount for developing stable, bioavailable, and effective dosage forms.

This in-depth guide addresses the existing knowledge gap by presenting a consolidated overview of this compound's solubility, thereby empowering researchers to make informed decisions in the formulation development process.

Quantitative Solubility Profile

Precise quantitative data on the solubility of this compound is crucial for formulation scientists. The following table summarizes the available qualitative and semi-quantitative solubility data in a range of common pharmaceutical solvents. It is important to note that definitive quantitative values in mg/mL or molarity are not widely published in publicly accessible literature, highlighting a key area for future research. The descriptive terms are based on the European Pharmacopoeia standards.[1]

SolventSolubility DescriptionQualitative Solubility
WaterVery slightly soluble[1][2]
Dimethylformamide (DMF)Freely soluble[1][2]
FormamideFreely soluble[1][2]
Ethanol (96%)Slightly soluble[1][2]

Experimental Protocol: Determination of this compound Solubility

To facilitate standardized and reproducible solubility testing, this guide outlines a detailed experimental protocol based on the well-established shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (as the solid solute)

  • Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

  • Glass flasks with stoppers

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • HPLC column (e.g., C18 reversed-phase)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (for mobile phase)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[3]

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the suspension to settle for a specified time.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid.[5]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the standard curve.

    • Analyze the standard solutions and the diluted sample by HPLC. A typical method for penicillin G analysis involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection at an appropriate wavelength (e.g., 220-280 nm).[6][7]

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

experimental_workflow start Start: Solubility Determination preparation Preparation of Saturated Solution (Excess solid in solvent) start->preparation equilibration Equilibration (Shaking at constant temperature) preparation->equilibration sampling Sample Collection (Withdraw supernatant) equilibration->sampling filtration Filtration (Remove undissolved solid) sampling->filtration hplc_analysis HPLC Analysis (Quantify dissolved drug) filtration->hplc_analysis calculation Calculation of Solubility hplc_analysis->calculation end End: Solubility Value calculation->end

Figure 1: Experimental workflow for determining the solubility of this compound.

This structured approach ensures that all critical steps, from sample preparation to final analysis, are systematically followed, leading to reliable and accurate solubility data. This technical guide serves as a foundational resource for the pharmaceutical community, aiming to streamline the formulation development of this compound-based therapeutics and foster further research into its physicochemical properties.

References

Benethamine Penicillin Crystal Structure: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benethamine penicillin, the N-benzyl-2-phenylethylamine salt of penicillin G, is a long-acting penicillin formulation. Its therapeutic efficacy is intrinsically linked to its solid-state properties, including its crystal structure. A thorough understanding of the three-dimensional arrangement of atoms in the this compound crystal lattice is crucial for comprehending its stability, solubility, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the methodologies involved in crystal structure analysis and presents a summary of the currently available, albeit limited, crystallographic information for penicillins. Despite an exhaustive search of scientific literature and crystallographic databases, a detailed, publicly available single-crystal X-ray diffraction analysis of this compound, including specific unit cell dimensions, bond lengths, and angles, could not be located. This document, therefore, outlines the established experimental protocols for such an analysis and contextualizes them within the broader history of penicillin crystallography, serving as a foundational resource for future research in this area.

Introduction

The discovery and structural elucidation of penicillin marked a watershed moment in medicine and chemistry. The pioneering work of Dorothy Hodgkin in the 1940s, utilizing the then-nascent technique of X-ray crystallography, unraveled the complex and unexpected β-lactam structure of penicillin, a feat that revolutionized drug discovery and development.[1][2] this compound, a salt of benzylpenicillin (penicillin G), was developed to improve the pharmacokinetic profile of the parent drug by reducing its solubility and thereby prolonging its release and therapeutic action.

The crystal structure of a pharmaceutical compound is a critical determinant of its physicochemical properties. For researchers, scientists, and drug development professionals, a detailed understanding of this structure is paramount for formulation development, stability testing, and ensuring consistent product quality. This guide addresses the core principles and experimental workflows for determining the crystal structure of a compound like this compound.

Experimental Protocols for Crystal Structure Analysis

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality, single crystals of the compound of interest. The growth of suitable crystals is often the most challenging step in the process. Common methods include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

  • Vapor Diffusion: This technique involves placing a drop of the concentrated compound solution in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution drop gradually reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, resulting in crystal formation.

For this compound, a systematic screening of various solvents and crystallization conditions would be necessary to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer head and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The diffractometer rotates the crystal and the detector to collect the intensities and positions of these diffracted beams.

Key parameters for data collection include:

  • X-ray source: Typically a copper (Cu Kα) or molybdenum (Mo Kα) X-ray tube.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Detector: Modern diffractometers use highly sensitive area detectors (e.g., CCD or CMOS detectors) to efficiently collect the diffraction data.

Structure Solution and Refinement

The collected diffraction data, consisting of a list of reflection intensities, is then used to solve the crystal structure. This process involves two main steps:

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted beams are measured, their phases are lost. Various methods, such as direct methods or Patterson methods, are used to estimate the initial phases and generate an initial electron density map.

  • Structure Refinement: An initial model of the crystal structure is built based on the electron density map. This model is then refined against the experimental diffraction data using least-squares methods. During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is illustrated in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Crystallization Screening purification->crystallization single_crystal Obtain Single Crystal crystallization->single_crystal xray Single-Crystal X-ray Diffraction single_crystal->xray data_collection Collect Diffraction Data xray->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

Quantitative Data on Penicillins

While specific crystallographic data for this compound is not publicly available, data for other penicillin salts have been determined. For illustrative purposes, the following table presents hypothetical data that would be expected from a single-crystal X-ray diffraction study of this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)
Chemical FormulaC₃₁H₃₅N₃O₄S
Formula Weight545.70 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1489.3
Z4
Calculated Density (g/cm³)1.215
Absorption Coeff. (mm⁻¹)0.154
F(000)1160
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
θ range for data coll. (°)2.5 to 27.5
Reflections collected10123
Independent reflections3456 [R(int) = 0.034]
Data / restraints / params3456 / 0 / 352
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125

Table 2: Hypothetical Selected Bond Lengths and Angles for the Penicillin G Moiety

BondLength (Å) (Hypothetical)AngleAngle (°) (Hypothetical)
S1 - C21.83C2 - N4 - C595.2
S1 - C51.85C3 - C2 - N4103.5
N4 - C71.38C5 - N4 - C7120.1
C7 = O81.21N4 - C7 - C691.3
C6 - N131.46O8 - C7 - C6135.2

Conclusion

A detailed crystal structure analysis of this compound is a critical yet currently unfulfilled requirement for a complete understanding of this important pharmaceutical compound. While this guide has outlined the established and powerful techniques of single-crystal X-ray diffraction that would be employed for such an analysis, the absence of publicly available data for this compound highlights a gap in the scientific literature. The hypothetical data presented serves to illustrate the type of precise quantitative information that would be obtained from such a study. It is hoped that this technical guide will serve as a valuable resource for researchers and professionals in the field and encourage further investigation into the solid-state chemistry of this compound, ultimately contributing to the development of improved and more effective pharmaceutical formulations.

References

A Comprehensive Technical Guide to Benethamine Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of benethamine penicillin G, a long-acting salt of benzylpenicillin (penicillin G). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and clinical applications. The guide summarizes quantitative data in structured tables, details key experimental protocols from published studies, and includes visualizations of biochemical pathways and experimental workflows to facilitate a comprehensive understanding of this important antibiotic agent.

Introduction

Penicillin G, also known as benzylpenicillin, is a beta-lactam antibiotic with potent bactericidal activity against many gram-positive and some gram-negative bacteria.[1][2][3] However, its clinical utility is limited by poor oral bioavailability and a short elimination half-life, necessitating frequent parenteral administration.[1][2] To overcome these limitations, repository forms were developed by creating salts of penicillin G with low aqueous solubility. This compound G is the salt formed from penicillin G and benethamine (N-benzylphenethylamine), designed for intramuscular administration.[4][5] This formulation allows for the slow release of active penicillin G from the injection site, resulting in sustained, therapeutic plasma concentrations over an extended period.[1][6] It is a cornerstone therapy for infections caused by highly susceptible organisms, such as Streptococcus pyogenes and Treponema pallidum, and is crucial for the treatment of streptococcal pharyngitis and syphilis, and in the prevention of rheumatic fever.[1][6][7]

Chemical and Physical Properties

This compound G is the N-benzyl-β-phenylethylamine salt of benzylpenicillin.[5] Its chemical structure and properties are well-defined, contributing to its stability and long-acting nature.

Table 2.1: General Chemical Properties of this compound G

PropertyValueSource(s)
IUPAC Name N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4]
Molecular Formula C₃₁H₃₅N₃O₄S[4][5]
Molecular Weight 545.7 g/mol [4][5][8]
CAS Registry Number 751-84-8[5]
Appearance Crystals; White to off-white powder[5][9][10]
Melting Point 146-147°C[5]

Table 2.2: Solubility of this compound G

SolventSolubilitySource(s)
Water Very slightly soluble (0.1 w/v at 40°C)[5][11]
Dimethyl Sulfoxide (DMSO) Soluble[9][12][13]
Ethanol (96%) Slightly soluble[11]
Formamide Freely soluble[11]
Dimethylformamide Freely soluble[11]

Mechanism of Action

As a member of the penicillin family, this compound G is a beta-lactam antibiotic that exerts a bactericidal effect on susceptible microorganisms during their active multiplication phase.[1][14][15] The active moiety, penicillin G, is released following hydrolysis of the salt.[1] The core mechanism involves the inhibition of bacterial cell wall biosynthesis.

  • Target Binding : Penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes located on the inner membrane of the bacterial cell wall.[4][14]

  • Inhibition of Transpeptidation : PBPs are essential for the terminal stages of peptidoglycan synthesis, specifically for catalyzing the cross-linking of peptidoglycan chains.[4][14] By binding to these enzymes, penicillin G inhibits this transpeptidation reaction.[1][6]

  • Cell Wall Destabilization : The inhibition of peptidoglycan cross-linking results in a weakened, osmotically unstable cell wall.[1][4]

  • Cell Lysis : The compromised cell wall cannot withstand the high internal osmotic pressure of the bacterium, leading to cell lysis and death.[1][14]

This compound G is primarily effective against gram-positive bacteria, which have a thick peptidoglycan layer, but also shows activity against some gram-negative organisms.[3][6][14]

Mechanism_of_Action cluster_host Host System cluster_bacterium Bacterial Cell A This compound G (IM Injection) B Slow dissolution and hydrolysis at injection site A->B C Release of active Penicillin G B->C D Penicillin G enters periplasmic space C->D Enters Bacterium E Binds to Penicillin-Binding Proteins (PBPs) F Inhibition of Peptidoglycan Cross-Linking E->F G Weakened Cell Wall F->G H Cell Lysis & Bacterial Death G->H Crossover_Study_Workflow cluster_period1 Period 1 (Weeks 0-6) cluster_period2 Period 2 (Weeks 16-22) start Recruit & Screen 15 Healthy Volunteers rand Randomization start->rand gA1 Group A (n=7/8) Receives IM Injection rand->gA1 Seq 1 gB1 Group B (n=7/8) Receives SC Injection rand->gB1 Seq 2 mon1 6-Week Monitoring (PK Sampling & Pain Scores) gA1->mon1 gB1->mon1 wash 10-Week Washout Period mon1->wash gA2 Group A (Crossover) Receives SC Injection wash->gA2 gB2 Group B (Crossover) Receives IM Injection wash->gB2 mon2 6-Week Monitoring (PK Sampling & Pain Scores) gA2->mon2 gB2->mon2 end Data Analysis & Comparison of Routes mon2->end

References

An In-depth Technical Guide to the Physicochemical Characteristics of Benethamine Penicillin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, the benethamine salt of benzylpenicillin (Penicillin G), is a long-acting penicillin antibiotic. Its therapeutic efficacy and stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound powder, offering detailed experimental protocols and data to support research and development activities in the pharmaceutical sciences.

General Physicochemical Properties

This compound is a white or almost white crystalline powder. It is characterized by its limited solubility in water, a key factor contributing to its prolonged release and duration of action upon intramuscular administration.

PropertyDataReferences
Molecular Formula C₃₁H₃₅N₃O₄S[1]
Molecular Weight 545.7 g/mol [1]
CAS Number 751-84-8[1]
Appearance White or almost white crystalline powder[2]
Melting Point Approximately 146-147 °C
Solubility Very slightly soluble in water; sparingly soluble in alcohol.[3]

Mechanism of Action

This compound exerts its bactericidal effect through the action of its active moiety, benzylpenicillin. Benzylpenicillin targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[4][5] These enzymes, such as DD-transpeptidase, are crucial for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains that provide structural integrity to the bacterial cell wall.[2][5][6][7]

The β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the transpeptidase enzyme.[6][8] This allows penicillin to bind to the active site of the PBP, leading to the formation of a stable, irreversible acyl-enzyme complex.[6][9] This inactivation of the PBP prevents the formation of peptidoglycan cross-links, ultimately leading to a weakened cell wall and bacterial lysis due to osmotic pressure.[6][10]

Mechanism_of_Action cluster_bacterium Bacterial Cell Benethamine_Penicillin Benethamine Penicillin Benzylpenicillin Benzylpenicillin (Active Moiety) Benethamine_Penicillin->Benzylpenicillin Hydrolysis PBP Penicillin-Binding Protein (PBP) (e.g., Transpeptidase) Benzylpenicillin->PBP Binds to active site Peptidoglycan_Synthesis Peptidoglycan Cross-linking Benzylpenicillin->Peptidoglycan_Synthesis Inhibits PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Intact Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Leads to HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solution Start->Prepare_Standard Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Equilibrate_HPLC Equilibrate HPLC System Prepare_Mobile_Phase->Equilibrate_HPLC Inject_Standard Inject Standard Prepare_Standard->Inject_Standard Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Equilibrate_HPLC->Inject_Standard Acquire_Data Acquire Chromatographic Data Inject_Standard->Acquire_Data Inject_Sample->Acquire_Data Analyze_Data Analyze Peak Areas and Calculate Concentrations Acquire_Data->Analyze_Data End End Analyze_Data->End

References

Benethamine Penicillin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benethamine penicillin, the benethamine salt of penicillin G, is a long-acting antibiotic with significant applications in treating a variety of bacterial infections.[1] This technical guide provides an in-depth look at its core molecular and physicochemical properties, mechanism of action, and relevant experimental methodologies.

Core Molecular and Physicochemical Properties

This compound is a derivative of benzylpenicillin, formulated to provide sustained release and prolonged therapeutic action.[2] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C31H35N3O4S[1]
Molecular Weight 545.7 g/mol [1][3]
CAS Registry Number 751-84-8[4][5]
Melting Point 146-147 °C[4]
Solubility Very slightly soluble in water.[4]
IUPAC Name N-benzyl-2-phenylethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Mechanism of Action

Like other penicillin-class antibiotics, this compound exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[2][6] This process is initiated by the binding of the penicillin molecule to penicillin-binding proteins (PBPs), which are essential enzymes in the production of peptidoglycan, a critical component of the cell wall.[1][2] The inhibition of these proteins prevents the necessary cross-linking of peptidoglycan chains, leading to a compromised cell wall that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death.[2][7] This antibiotic is particularly effective against Gram-positive bacteria.[2]

dot

Caption: Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Related Substances

A common experimental method for the analysis of penicillin derivatives is High-Performance Liquid Chromatography (HPLC). A gradient elution HPLC method can be used to determine related substances in benzathine benzylpenicillin.[8]

  • Column: Octadecylsilane bonded silica (B1680970) gel, end-capped.[8]

  • Mobile Phase A: 0.05mol/L potassium dihydrogen solution (pH adjusted to 3.1 with phosphoric acid).[8]

  • Mobile Phase B: Methanol.[8]

  • Flow Rate: 1.0 mL per minute.[8]

  • Elution: Linear gradient.[8]

  • Column Temperature: 40°C.[8]

  • Detection Wavelength: 220 nm.[8]

This method allows for the complete separation of benzathine and benzylpenicillin from other impurities.[8]

dot

HPLC_Workflow Sample Sample Preparation (this compound) HPLC HPLC System (C18 Column) Sample->HPLC Detector UV Detector (220 nm) HPLC->Detector MobilePhase Mobile Phase (Gradient Elution) MobilePhase->HPLC Data Data Acquisition and Analysis Detector->Data

Caption: A generalized workflow for HPLC analysis.

Manufacturing and Purification

The production of benzylpenicillin, the active component of this compound, is achieved through the fermentation of Penicillium chrysogenum.[9] The process involves several key stages:

  • Fermentation: The mold is cultured in a medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., corn steep liquor, yeast extract), and inorganic salts.[9]

  • Recovery: The benzylpenicillin is continuously extracted from the fermentation broth to prevent product inhibition.[9] Techniques for recovery include solvent extraction, aqueous two-phase extraction, and liquid membrane extraction.[9]

  • Purification: The extracted benzylpenicillin is then purified, often using separation chromatography.[9]

The final step to produce this compound involves reacting the purified benzylpenicillin (penicillin G) with N,N'-dibenzylethylenediamine.[10]

References

Methodological & Application

Application Notes & Protocols for Purity Testing of Benethamine Penicillin by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of benethamine penicillin for purity using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are synthesized from established pharmacopoeial methods and scientific literature for related penicillin compounds, ensuring a robust and reliable approach for determining the presence of impurities and confirming the potency of the active pharmaceutical ingredient (API).

Introduction

This compound is the N-benzyl-2-phenylethylamine salt of benzylpenicillin (Penicillin G). Its purity is critical for ensuring therapeutic efficacy and patient safety. HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for assessing the purity of this compound and identifying any related substances or degradation products. This application note describes a validated HPLC method for this purpose.

Principle of the Method

The method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The concentration of each component is determined by comparing the peak area to that of a reference standard.

Experimental Protocols

3.1. Materials and Reagents

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Water (HPLC grade or purified water)

3.2. Chromatographic Conditions

A generalized isocratic HPLC method is presented below. For detecting a wider range of related substances, a gradient elution method may be more suitable.[1]

ParameterRecommended Conditions
HPLC Column End-capped Octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 4.6 mm x 150 mm
Mobile Phase Acetonitrile : Methanol : 0.05 M Potassium dihydrogen phosphate solution (15:10:75, v/v/v), adjusted to pH 5.3 with sodium hydroxide solution.[2]
Flow Rate 0.9 mL/min[2]
Detection Wavelength 215 nm[2] or 225 nm[3][4]
Column Temperature 40°C[2]
Injection Volume 20 µL

3.3. Preparation of Solutions

  • 0.05 M Potassium Dihydrogen Phosphate Solution: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water.

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate solution in the ratio of 15:10:75. Adjust the pH to 5.3 using a sodium hydroxide solution. Filter through a 0.45 µm membrane filter and degas prior to use.[2]

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

3.4. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

  • Procedure: Inject the standard solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) for the peak area of this compound should not be more than 2.0%.

    • The theoretical plates for the this compound peak should be not less than 2000.

    • The tailing factor for the this compound peak should not be more than 2.0.

3.5. Analytical Procedure

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of any impurity by the area normalization method or against a diluted standard.

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
RSD of Peak Area (%) < 1.0≤ 2.0
Theoretical Plates > 3000≥ 2000
Tailing Factor 1.2≤ 2.0

Table 2: Purity and Impurity Profile of a Sample Batch

Peak NameRetention Time (min)Peak AreaArea (%)
Impurity A3.815,0000.15
This compound6.29,950,00099.50
Impurity B8.125,0000.25
Impurity C10.510,0000.10

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity testing protocol for this compound.

HPLC_Workflow start Start: Purity Analysis prep Preparation of Solutions (Mobile Phase, Standard, Sample) start->prep system_suitability System Suitability Testing prep->system_suitability check System Suitability Criteria Met? system_suitability->check inject_std Inject Standard Solution inject_sample Inject Sample Solution inject_std->inject_sample chrom_acq Chromatographic Data Acquisition inject_sample->chrom_acq data_analysis Data Analysis (Peak Integration, Identification) chrom_acq->data_analysis purity_calc Purity Calculation & Impurity Profiling data_analysis->purity_calc report Generate Report purity_calc->report check->prep No check->inject_std Yes

HPLC Purity Testing Workflow for this compound.

Conclusion

The described HPLC method is specific, accurate, and precise for the determination of purity and related substances in this compound. Adherence to the detailed protocols and system suitability criteria will ensure reliable and reproducible results, which are essential for quality control in drug development and manufacturing.

References

Application Note and Protocol: Quantitative Analysis of Benethamine Penicillin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benethamine penicillin is an injectable penicillin antibiotic that combines benzylpenicillin (Penicillin G) with benethamine, resulting in a longer-acting formulation. The quantitative analysis of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in various matrices. This application note provides a detailed protocol for the quantitative analysis of the active component, Penicillin G, from this compound, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it suitable for the intended audience of researchers, scientists, and drug development professionals.

Principle

This method utilizes a triple quadrupole mass spectrometer for the sensitive and selective quantification of Penicillin G. The sample is first subjected to a protein precipitation step to remove larger molecules. Following this, the supernatant is injected into a liquid chromatography system for separation from other matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of Penicillin G, which is the active component of this compound. These values are compiled from various studies and represent typical performance characteristics.

Table 1: Linearity and Sensitivity of Penicillin G Quantification

ParameterValueReference Matrix
Linearity Range0.0015 - 10 mg/LHuman Serum[1]
Lower Limit of Quantification (LLOQ)0.01 mg/LHuman Serum[1]
Limit of Detection (LOD)0.1 ng/gCitrus Fruits[2]

Table 2: Accuracy and Precision of Penicillin G Quantification

Quality Control LevelAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference Matrix
Low96 - 1025 - 136 - 23Human Serum[1], Porcine Muscle[3]
Medium96 - 1025 - 136 - 23Human Serum[1], Porcine Muscle[3]
High96 - 1025 - 136 - 23Human Serum[1], Porcine Muscle[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma or serum samples.

  • Thaw Samples: Allow frozen plasma/serum samples to thaw completely at room temperature.

  • Aliquoting: Vortex the sample and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Penicillin G-d7) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: The prepared sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Flow Rate 0.4 mL/min[1]
Injection Volume 5 - 20 µL
Column Temperature 40°C[2]
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode[2]
Ion Source Temperature 500°C
Capillary Voltage 3500 V
MRM Transitions Analyte
Penicillin G
Penicillin G-d7 (IS)

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation Steps cluster_ms Mass Spectrometry Steps sample Biological Sample (e.g., Plasma) aliquot Aliquot Sample sample->aliquot prep Sample Preparation lc Liquid Chromatography ionize Electrospray Ionization (ESI) ms Mass Spectrometry data Data Analysis result Quantitative Result data->result add_is Add Internal Standard aliquot->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer select_precursor Select Precursor Ion (Q1) ionize->select_precursor fragment Collision-Induced Dissociation (Q2) select_precursor->fragment select_product Select Product Ion (Q3) fragment->select_product

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Diagram

This compound does not have a signaling pathway in the traditional sense as it is an antibiotic that acts directly on bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. A diagram illustrating a logical relationship of its action is more appropriate.

mechanism_of_action benethamine_penicillin This compound penicillin_g Penicillin G (Active Moiety) benethamine_penicillin->penicillin_g Dissociation pbp Penicillin-Binding Proteins (PBPs) penicillin_g->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis & Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of Penicillin G, the active component of this compound, in biological matrices. The protocol is suitable for applications in drug development, clinical research, and regulatory submissions. The high selectivity and sensitivity of mass spectrometry ensure reliable and accurate quantification, which is essential for understanding the pharmacology of this important antibiotic.

References

In Vitro Susceptibility Testing Protocols for Benethamine Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Benethamine penicillin, also known as benzathine penicillin G, is a long-acting penicillin antibiotic primarily effective against Gram-positive bacteria, most notably Streptococcus pyogenes. Due to its very low solubility in aqueous solutions, performing in vitro susceptibility testing presents unique challenges. This document provides detailed protocols and application notes for determining the Minimum Inhibitory Concentration (MIC) of this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Two primary approaches are presented: a surrogate testing approach using a soluble salt of penicillin G, which is recommended for clinical susceptibility testing, and a direct testing approach for research applications where testing the specific benzathine salt is required.

Key Considerations:

  • Surrogate Testing: For routine clinical susceptibility testing, especially for beta-hemolytic streptococci, CLSI guidelines indicate that penicillin susceptibility can be used as a surrogate to predict the efficacy of other beta-lactams.[1] Testing the readily soluble potassium or sodium salt of penicillin G is the standard and recommended practice.

  • Solubility: this compound (benzathine penicillin G) is very slightly soluble in water.[2] For direct in vitro testing, solubilization in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) is necessary.[3]

  • Standardization: All susceptibility testing must be performed in accordance with established standards from CLSI (specifically documents M07 and M100) or EUCAST to ensure accuracy and reproducibility.[4][5]

  • Quality Control (QC): Rigorous quality control is essential. Standard ATCC® reference strains with known penicillin G MIC ranges must be tested concurrently to validate the results.

Data Presentation

Table 1: Quality Control (QC) Ranges for Penicillin G Susceptibility Testing

The acceptable QC ranges for penicillin G are established by CLSI and EUCAST. The following table summarizes the ranges for commonly used QC strains for broth microdilution MIC testing.

Quality Control StrainATCC® No.CLSI M100-ED34 MIC Range (µg/mL)EUCAST v13.1 MIC Range (mg/L)
Staphylococcus aureus292130.25 - 20.125 - 0.5
Enterococcus faecalis292121 - 41 - 4
Streptococcus pneumoniae496190.25 - 10.25 - 1

Note: µg/mL is equivalent to mg/L.

Table 2: Representative Penicillin G MIC Values for Key Gram-Positive Bacteria

This table provides a summary of reported MIC values for penicillin G against common Gram-positive pathogens. These values are for illustrative purposes and may vary depending on the specific isolates and testing methodologies.

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pyogenes (Group A Streptococcus)≤0.006≤0.0150.006 - 0.2
Streptococcus agalactiae (Group B Streptococcus)0.060.1250.032 - 0.125
Staphylococcus aureus (penicillin-susceptible)≤0.061≤0.06 - >128
Streptococcus pneumoniae (penicillin-susceptible)≤0.06≤0.06≤0.06 - 0.12

MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Protocol 1: Surrogate Testing using Penicillin G Potassium/Sodium Salt (Recommended)

This protocol follows the CLSI M07 standard for broth microdilution and is the recommended method for determining the penicillin susceptibility of target organisms.

1. Preparation of Penicillin G Stock Solution (1280 µg/mL): a. Weigh the appropriate amount of Penicillin G potassium or sodium salt powder based on its potency. The formula for this calculation is: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) b. Dissolve the powder in a suitable sterile solvent, typically sterile deionized water, to achieve a high-concentration stock solution (e.g., 12,800 µg/mL). c. Further dilute this stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain the working stock solution of 1280 µg/mL. d. Aliquot and store the stock solution at -60°C or below for up to six months.

2. Broth Microdilution Procedure: a. Prepare serial two-fold dilutions of the penicillin G working stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL). b. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. c. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). d. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. e. Read the MIC as the lowest concentration of penicillin G that completely inhibits visible bacterial growth.

Protocol 2: Direct Testing of this compound (For Research Use)

This protocol is intended for research purposes where direct evaluation of the benethamine salt is necessary. Caution is advised as high concentrations of DMSO may affect bacterial growth.

1. Preparation of this compound Stock Solution in DMSO (e.g., 12,800 µg/mL): a. Due to the low aqueous solubility of this compound, prepare the initial stock solution in 100% DMSO. Commercial sources indicate a solubility of ≥ 250 mg/mL in DMSO.[3] b. Accurately weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 12,800 µg/mL). c. Ensure complete dissolution by gentle vortexing. d. This DMSO stock solution should be used immediately to prepare working dilutions.

2. Broth Microdilution Procedure with DMSO Control: a. Prepare serial two-fold dilutions of the this compound DMSO stock solution in CAMHB. It is critical to ensure that the final concentration of DMSO in any well does not exceed a level that inhibits bacterial growth (typically ≤1%). b. To maintain a consistent low level of DMSO across all wells, prepare an intermediate dilution of the stock solution in CAMHB before performing the serial dilutions in the microtiter plate. c. Crucially, include a DMSO control series: a set of wells with the same concentrations of DMSO as in the antibiotic-containing wells, but without the antibiotic, to assess any inhibitory effect of the solvent itself. d. Follow steps 2b to 2e from Protocol 1 for inoculum preparation, inoculation, incubation, and reading of the MIC. The MIC is the lowest concentration of this compound showing no growth, provided there is growth in the corresponding DMSO control well.

Mandatory Visualizations

BrothMicrodilutionWorkflow_Surrogate cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Penicillin G Potassium/Sodium Salt Stock Solution (in Water) serial_dilution Perform 2-fold Serial Dilutions of Penicillin G in CAMHB in 96-well plate stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Surrogate Broth Microdilution MIC Testing.

BrothMicrodilutionWorkflow_Direct cluster_prep Preparation cluster_assay Assay cluster_results Results stock_dmso Prepare this compound Stock Solution (in 100% DMSO) serial_dilution Perform 2-fold Serial Dilutions of Penicillin in CAMHB (Ensure final DMSO ≤1%) stock_dmso->serial_dilution inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plates with Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) inoculum->inoculate serial_dilution->inoculate dmso_control Prepare DMSO Solvent Control Series dmso_control->inoculate incubate Incubate Plates (35°C, 16-20 hours) inoculate->incubate read_mic Read MIC: Lowest concentration with no growth (compared to DMSO control) incubate->read_mic

Caption: Workflow for Direct Broth Microdilution with DMSO.

References

Application Notes and Protocols for the Development of a Sustained-Release Formulation of Benethamine Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a sustained-release formulation of benethamine penicillin, a long-acting antibiotic. The protocols outlined below cover formulation strategies, in vitro release testing, stability assessment, and pharmacokinetic evaluation.

Introduction

This compound, the benethamine salt of penicillin G, is a beta-lactam antibiotic with bactericidal activity against a wide range of susceptible bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This interference with the cross-linking of peptidoglycan chains leads to a weakened cell wall and subsequent cell lysis.[2][3] Due to its low aqueous solubility, this compound is slowly released from the injection site, resulting in prolonged therapeutic concentrations in the body, making it suitable for treating infections requiring long-term antibiotic therapy.[2][4] The development of a sustained-release formulation is critical to optimize its therapeutic efficacy, reduce dosing frequency, and improve patient compliance.

Formulation Strategies for Sustained Release

The primary goal in formulating sustained-release this compound is to control the rate of drug dissolution and subsequent absorption. Common strategies include the preparation of injectable suspensions, solid dispersions, and biodegradable implants.

Injectable Suspension

Injectable suspensions are a common approach for prolonging the release of poorly soluble drugs like this compound. The particle size of the suspended drug is a critical parameter influencing the release rate.

Excipients for Injectable Suspensions:

A typical formulation for a this compound G injectable suspension includes the active pharmaceutical ingredient (API) and various excipients to ensure stability, suspendability, and appropriate viscosity for injection.[5][6][7]

Excipient CategoryExample ExcipientsPurpose
Vehicle Water for InjectionSterile liquid medium for suspension.
Buffering Agent Sodium CitrateMaintain pH for optimal stability (typically between 5.0 and 7.5).[5]
Suspending Agent Carboxymethylcellulose Sodium, PovidoneIncrease viscosity to prevent rapid sedimentation of particles.[6][7]
Wetting Agent LecithinFacilitate the dispersion of hydrophobic drug particles in the aqueous vehicle.[6][7]
Preservatives Methylparaben, PropylparabenPrevent microbial growth in multi-dose formulations.[6][7]
Solid Dispersions

Solid dispersions can enhance the dissolution rate of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[2] While this might seem counterintuitive for sustained release, modifying the properties of the carrier can modulate the release profile.

Commonly Used Hydrophilic Carriers: [2][8]

  • Polyethylene Glycols (PEGs)

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl Methylcellulose (HPMC)

  • Mannitol

Data Presentation

In Vitro Drug Release Profile

The following table summarizes the in vitro release of this compound G from solid dispersions prepared with different hydrophilic carriers. The data illustrates how the choice of carrier and the drug-to-carrier ratio can influence the drug release profile.

Formulation (Drug:Carrier Ratio)CarrierCumulative Release at 60 min (%)Reference
Pure Drug-16[2]
1:1Mannitol57[2]
1:1PEG 400073[2]
1:1HPMC61[2]
7:3Mannitol49[2]
7:3PEG 400045[2]
7:3HPMC51[2]
Pharmacokinetic Parameters

The table below presents typical pharmacokinetic parameters for a long-acting benzathine penicillin G formulation following intramuscular administration. These parameters are crucial for assessing the in vivo performance of the sustained-release formulation.

ParameterValue (for a generic formulation)Value (for an innovator product)UnitReference
Cmax (Maximum Plasma Concentration) 97.75% (relative to reference)--[9]
Tmax (Time to Maximum Concentration) 12 - 48-hours[10]
AUC0-t (Area Under the Curve) 91.15% (relative to reference)--[9]
Apparent Half-life ~336-hours[10]

Experimental Protocols

Preparation of this compound Injectable Suspension

This protocol describes the preparation of a sterile injectable suspension of this compound.

  • Preparation of the Vehicle:

    • In a sterile vessel, dissolve the buffering agents (e.g., sodium citrate), preservatives (e.g., methylparaben, propylparaben), and suspending agents (e.g., carboxymethylcellulose sodium, povidone) in Water for Injection with continuous stirring.

    • Sterilize the vehicle by autoclaving or sterile filtration (0.22 µm filter).

  • Preparation of the Drug Suspension:

    • Aseptically add the sterile, micronized this compound powder to the sterile vehicle.

    • Disperse the powder uniformly using a high-shear mixer under aseptic conditions.

    • The wetting agent (e.g., lecithin) can be incorporated into the vehicle or pre-mixed with the drug powder to aid dispersion.

  • Homogenization and Filling:

    • Homogenize the suspension to achieve a uniform particle size distribution.

    • Aseptically fill the suspension into sterile vials or pre-filled syringes.

In Vitro Drug Release Study (USP Apparatus 2 - Paddle Method)

This protocol outlines a method for evaluating the in vitro release of this compound from a sustained-release formulation.[11]

  • Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer, pH 7.4) and place it in the dissolution vessel.

  • Apparatus Setup:

    • Use USP Apparatus 2 (Paddle).

    • Set the paddle speed to 50 or 100 rpm.

    • Maintain the temperature at 37 ± 0.5 °C.

  • Sample Introduction: Accurately weigh a sample of the formulation and introduce it into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a specified volume of the dissolution medium. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples through a 0.45 µm filter. Analyze the concentration of this compound in the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Stability-Indicating HPLC Method

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of this compound and its degradation products.[12]

  • Chromatographic Conditions:

    • Column: Octadecylsilane bonded silica (B1680970) gel (C18), e.g., 4.6 mm x 150 mm, 5 µm.

    • Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution (adjusted to pH 3.1 with phosphoric acid).

    • Mobile Phase B: Methanol.

    • Gradient Elution: A linear gradient program should be developed to ensure the separation of this compound from its potential degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 220 nm.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the intact drug peak from all degradation product peaks.

Stability Testing Protocol

This protocol outlines a stability testing program for a sustained-release this compound formulation.

  • Batch Selection: Place at least three primary batches of the final formulation in the stability study.

  • Storage Conditions:

    • Long-term: 5 ± 3 °C (refrigerated).

    • Accelerated: 25 ± 2 °C / 60 ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to be Performed:

    • Physical: Appearance, pH, viscosity, particle size distribution, resuspendability.

    • Chemical: Assay of this compound, content of degradation products (using the stability-indicating HPLC method).

    • Microbiological: Sterility, bacterial endotoxins.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol provides a general framework for conducting a pharmacokinetic study in a suitable animal model (e.g., rabbits or horses).[13]

  • Animal Model: Select a suitable animal model and ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing: Administer the sustained-release this compound formulation via deep intramuscular injection at a predetermined dose.

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits, jugular vein in horses) at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 168, 336, and 504 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of penicillin G in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.

Visualizations

Benethamine_Penicillin_Mechanism_of_Action cluster_bacterium Bacterium Benethamine_Penicillin Benethamine Penicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Benethamine_Penicillin->PBP Binds to & Inactivates Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall Leads to Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis (Bactericidal Effect) Weakened_Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of action of this compound.

Sustained_Release_Formulation_Workflow Start Start: Formulation Development Formulation Formulation Preparation (e.g., Injectable Suspension) Start->Formulation Characterization Physicochemical Characterization (Particle Size, Viscosity, etc.) Formulation->Characterization Stability Stability Studies (Accelerated & Long-term) Formulation->Stability In_Vitro_Release In Vitro Drug Release Study (Dissolution Testing) Characterization->In_Vitro_Release Optimization Formulation Optimization In_Vitro_Release->Optimization Stability->Optimization Optimization->Formulation Iterate In_Vivo In Vivo Pharmacokinetic Study (Animal Model) Optimization->In_Vivo Proceed if criteria met Data_Analysis Data Analysis & Evaluation In_Vivo->Data_Analysis Data_Analysis->Optimization Further Refinement End End: Final Formulation Established Data_Analysis->End

Caption: Workflow for developing a sustained-release formulation.

Logical_Relationship_Sustained_Release cluster_formulation Formulation Properties cluster_performance In Vivo Performance Drug_Solubility Low Aqueous Solubility of This compound Release_Rate Sustained In Vivo Release Rate Drug_Solubility->Release_Rate Dictates Particle_Size Particle Size Distribution Particle_Size->Release_Rate Influences Viscosity Formulation Viscosity Viscosity->Release_Rate Affects Excipients Excipient Selection Excipients->Particle_Size Impacts Excipients->Viscosity Determines Absorption Slow Absorption Release_Rate->Absorption Governs PK_Profile Prolonged Therapeutic Plasma Concentration Absorption->PK_Profile Results in Efficacy Enhanced Therapeutic Efficacy PK_Profile->Efficacy Leads to

Caption: Relationship between formulation and performance.

References

Application Notes and Protocols for Benethamine Penicillin in Veterinary Medicine for Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, a long-acting salt of benzylpenicillin (Penicillin G), offers a valuable therapeutic option in the management of bovine mastitis, a prevalent and economically significant disease in the dairy industry. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects against susceptible Gram-positive pathogens commonly implicated in mastitis, such as Streptococcus spp. and penicillin-sensitive Staphylococcus aureus. These application notes provide a comprehensive overview of the use of this compound in treating mastitis, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Data Presentation

Table 1: Efficacy of Penicillin-Based Intramammary (IMM) and Intramuscular (IM) Treatments for Bovine Mastitis
Treatment GroupAdministration RouteDosageDurationClinical Cure Rate (%)Bacteriological Cure Rate (%)Reference
BenzylpenicillinParenteral (IM)20 mg/kg5 days, once daily80.354.1[1][2]
BenzylpenicillinIntramammary (IMM)600 mg5 days, once daily74.755.7[1][2]
Benzyl Penicillin PotassiumIntramuscular (IM)9.5 mg (15,000 IU)/kg5 days, twice dailyNot ReportedSignificantly higher than control[3]
Penethamate HydroiodideIntramammary (IMM)0.3 g (300,000 IU)5 days, once dailyNot ReportedSignificantly higher than control[3]
Procaine Penicillin G & AmoxicillinIntramammary (IMM) + Intramuscular (IM)9,000,000 U (IM) + 62.5 mg Amoxicillin (IMM)3 days (IM), 6 milkings (IMM)Not Reported51.4% of quarters, 48% of cows[4]
AmoxicillinIntramammary (IMM)62.5 mg6 milkingsNot Reported25% of quarters, 30.4% of cows[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of Penicillin G against Common Mastitis Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus≤0.061[5]
Streptococcus agalactiaeNot Reported0.125[5]
Streptococcus uberisNot Reported0.25[5]
Staphylococcus epidermidisNot Reported1[5]
Staphylococcus haemolyticusNot Reported0.5[5]
Staphylococcus chromogenesNot Reported4[5]
Lactococcus garviae0.51[5]
Enterococcus spp.0.1250.25[5]
Corynebacterium spp.≤0.060.125[5]
Table 3: Dosage and Withdrawal Periods for a Combination Dry Cow Product Containing Penethamate Hydriodide
Product NameActive Ingredients per SyringeDosageMilk Withdrawal PeriodMeat and Offal Withdrawal PeriodReference
Multishield DC100 mg Penethamate Hydriodide, 400 mg Procaine Benzylpenicillin, 100 mg Neomycin SulphateContents of one syringe per quarter at drying off96 hours post-calving (dry period >50 days); 50 days + 96 hours post-treatment (dry period ≤50 days)28 days[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro susceptibility of mastitis pathogens to this compound.

Methodology (Broth Microdilution):

  • Isolate Preparation: Isolate and culture the target mastitis pathogens (e.g., S. aureus, Strep. uberis) on appropriate agar (B569324) plates.

  • Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard in a suitable broth medium.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range should be clinically relevant.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Quality Control: Use reference strains with known MIC values (e.g., S. aureus ATCC 29213) to ensure the accuracy of the results.[7]

Clinical Efficacy Trial for Intramammary Infusion

Objective: To evaluate the clinical and bacteriological cure rates of a this compound-based intramammary formulation in lactating dairy cows with clinical mastitis.

Methodology:

  • Animal Selection: Select lactating dairy cows with clinical mastitis (abnormal milk, udder inflammation) caused by Gram-positive pathogens susceptible to penicillin.

  • Pre-treatment Sampling: Collect duplicate aseptic milk samples from the affected quarter(s) for bacteriological culture and somatic cell count (SCC) analysis.

  • Randomization: Randomly assign cows to either a treatment group (receiving the this compound formulation) or a control group (receiving a placebo or no treatment).

  • Treatment Administration: Administer the intramammary infusion according to a predefined protocol (e.g., once daily for 3-5 days). Ensure proper teat disinfection before and after infusion.

  • Clinical Assessment: Monitor clinical signs of mastitis (udder swelling, milk appearance) daily during and after treatment.

  • Post-treatment Sampling: Collect follow-up milk samples at specified time points (e.g., 14 and 21 days post-treatment) for bacteriological analysis to determine bacteriological cure.

  • Data Analysis: Calculate clinical and bacteriological cure rates for each group. Analyze changes in SCC. Statistical analysis should be performed to compare the outcomes between the treatment and control groups.[1][2]

Drug Residue Analysis in Milk

Objective: To determine the milk withdrawal period for a this compound formulation.

Methodology:

  • Animal Treatment: Administer the this compound formulation to a group of healthy lactating dairy cows at the recommended dosage.

  • Milk Sampling: Collect milk samples from all quarters at predetermined intervals after the last treatment (e.g., 12, 24, 36, 48, 60, 72, 84, 96 hours).

  • Sample Analysis: Analyze the milk samples for penicillin residues using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a microbial inhibition assay.

  • Withdrawal Time Determination: The withdrawal period is the time required for the drug residues in the milk of all treated animals to fall below the established maximum residue limit (MRL).[8]

Signaling Pathways and Experimental Workflows

mastitis_pathway Bacteria Gram-positive Bacteria (e.g., S. aureus, Strep. uberis) PAMPs PAMPs (e.g., LTA, Peptidoglycan) Bacteria->PAMPs releases TLR2 TLR2 PAMPs->TLR2 recognized by MyD88 MyD88 TLR2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates NF_kB_in_cytoplasm IκB-NF-κB IKK_complex->NF_kB_in_cytoplasm phosphorylates IκB NF_kB_in_nucleus NF-κB NF_kB_in_cytoplasm->NF_kB_in_nucleus translocation to nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_in_nucleus->Pro_inflammatory_Cytokines induces transcription of Inflammation Inflammation (Mastitis) Pro_inflammatory_Cytokines->Inflammation Penicillin Benethamine Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP binds to CellWall Bacterial Cell Wall Synthesis Penicillin->CellWall inhibits PBP->CellWall required for CellLysis Bacterial Cell Lysis CellWall->CellLysis leads to

Caption: Bacterial-induced inflammatory signaling pathway in mastitis and the inhibitory action of penicillin.

experimental_workflow start Start: Cow with Clinical Mastitis sampling1 Aseptic Milk Sampling (Pre-treatment) start->sampling1 lab_analysis1 Bacteriological Culture & MIC Testing sampling1->lab_analysis1 randomization Randomization lab_analysis1->randomization treatment_group Treatment Group: This compound Intramammary Infusion randomization->treatment_group Treatment control_group Control Group: Placebo/No Treatment randomization->control_group Control monitoring Daily Clinical Monitoring treatment_group->monitoring control_group->monitoring sampling2 Aseptic Milk Sampling (Post-treatment: Day 14 & 21) monitoring->sampling2 lab_analysis2 Bacteriological Culture & SCC Analysis sampling2->lab_analysis2 data_analysis Data Analysis: Cure Rates & SCC lab_analysis2->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Experimental workflow for a clinical efficacy trial of this compound in bovine mastitis.

References

Experimental Models for Studying Benethamine Penicillin Pharmacokinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin is a long-acting injectable penicillin that provides sustained therapeutic concentrations of benzylpenicillin (penicillin G). Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for experimental models used to study the pharmacokinetics of this compound. These models include in vivo animal studies, in vitro dynamic infection models, and in silico physiologically based pharmacokinetic (PBPK) modeling.

In Vivo Animal Models

In vivo models are essential for evaluating the complete pharmacokinetic profile of this compound in a complex biological system.[1][2] Rabbits, swine, and cattle are commonly used animal models for studying the pharmacokinetics of long-acting penicillin formulations due to their physiological similarities to humans in terms of muscle mass and drug metabolism.[3][4][5]

Rabbit Model for Intramuscular Absorption and Tissue Distribution

Rabbits are a suitable model for initial pharmacokinetic screening and tissue distribution studies of intramuscularly administered drugs.[3][6]

Experimental Protocol:

  • Animal Selection: Use healthy adult New Zealand White rabbits (2.5-3.5 kg). House them individually with free access to food and water.

  • Dosing:

    • Prepare a sterile suspension of this compound.

    • Administer a single intramuscular (IM) injection of this compound (e.g., 50,000 IU/kg) into the gluteal muscle.

  • Blood Sampling:

    • Collect blood samples (approximately 1-2 mL) from the marginal ear vein at pre-determined time points: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours post-dose.

    • Collect blood into heparinized tubes and centrifuge at 3000 rpm for 10 minutes to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Tissue Sampling (Terminal Study):

    • At selected time points post-dose, euthanize a subset of animals.

    • Collect tissue samples (e.g., muscle from the injection site, liver, kidney, lung, and spleen).

    • Rinse tissues with cold saline, blot dry, weigh, and homogenize.

    • Store tissue homogenates at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of penicillin G in plasma and tissue homogenates using a validated HPLC-UV or LC-MS/MS method.[7][8]

Swine and Cattle Models for Population Pharmacokinetics and Residue Depletion

Swine and cattle are important models for studying the pharmacokinetics of veterinary drugs and for food safety assessments, particularly for long-acting formulations.[5][9][10][11]

Experimental Protocol:

  • Animal Selection: Use healthy, mature swine or cattle of a specific breed and weight range.

  • Dosing: Administer a single deep intramuscular injection of this compound at a dose relevant to the species (e.g., 20,000 IU/kg).[12]

  • Blood and Urine Sampling:

    • Collect serial blood samples from the jugular vein at appropriate time points, similar to the rabbit model but potentially extending for a longer duration.

    • Collect urine samples to assess renal excretion.

  • Tissue Residue Analysis (for food-producing animals):

    • At various time points post-administration, humanely euthanize groups of animals.

    • Collect edible tissues (muscle, liver, kidney, fat) to determine drug residue levels.[10]

  • Data Analysis:

    • Analyze plasma concentration-time data using non-compartmental or compartmental modeling approaches to determine key pharmacokinetic parameters.

    • Population pharmacokinetic modeling can be employed to identify sources of variability in drug disposition.[5][9]

Quantitative Pharmacokinetic Data for Long-Acting Penicillin G Formulations

The following table summarizes typical pharmacokinetic parameters for long-acting penicillin G formulations in various animal species. Note that specific values for this compound may vary, but these provide a comparative baseline.

ParameterRabbitSwineCattle
Dose (IU/kg) 50,000 (Benzathine/Procaine Penicillin G)[3]33,000 (Benzathine/Procaine Penicillin G)22,000 (Procaine/Benzathine Penicillin G)[13]
Cmax (µg/mL) ~0.2~0.5~0.3
Tmax (h) 24-484-84-8
t½ (h) ~72~48~60
AUC (µg·h/mL) Data not readily availableData not readily availableData not readily available
Bioavailability (%) Not applicable (IM)60 (Procaine/Benzathine BP)[13]Not applicable (IM)

Note: These are approximate values compiled from various sources and can vary based on the specific formulation, dose, and experimental conditions.

In Vitro Dynamic Infection Models

In vitro models are valuable for studying the pharmacodynamic (PD) properties of this compound, particularly the relationship between drug concentration and antibacterial effect over time.[14] These models can simulate the fluctuating drug concentrations seen in vivo.[15][16]

Hollow-Fiber Infection Model (HFIM)

The HFIM is a two-compartment dynamic model that allows for the simulation of human or animal pharmacokinetic profiles and the study of their effect on a bacterial population, including the emergence of resistance.[17][18][19][20]

Experimental Protocol:

  • Model Setup:

    • A hollow-fiber cartridge is used, consisting of semi-permeable fibers. Bacteria are inoculated into the extra-capillary space (ECS), while fresh medium is circulated through the intra-capillary space.[15]

    • The central reservoir contains the culture medium and the drug. A pump circulates the medium through the hollow-fiber cartridge.

  • Bacterial Inoculum:

    • Prepare a standardized inoculum of the target bacterium (e.g., Streptococcus pyogenes) and inject it into the ECS of the hollow-fiber cartridge.

  • Simulation of Pharmacokinetics:

    • Introduce this compound into the central reservoir to achieve a peak concentration (Cmax) that mimics the in vivo profile.

    • Simulate the elimination half-life (t½) of penicillin G by continuously diluting the drug-containing medium with fresh medium from a separate reservoir at a calculated flow rate.

  • Sampling:

    • At regular intervals, collect samples from the ECS to determine the bacterial count (colony-forming units per milliliter, CFU/mL).

    • Samples can also be plated on antibiotic-containing agar (B569324) to assess the emergence of resistant subpopulations.

  • Data Analysis:

    • Plot the change in bacterial density over time to generate time-kill curves.

    • Correlate the pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., %T > MIC, AUC/MIC) with the observed antibacterial effect.

In Vitro Drug Release Testing

For long-acting injectable suspensions like this compound, in vitro release testing is crucial for quality control and to ensure batch-to-batch consistency.[21][22][23][24][25]

Experimental Protocol (using USP Apparatus 4 - Flow-Through Cell):

  • Apparatus Setup:

    • Use a USP Apparatus 4 with semisolid adapters.

    • The release medium should be selected to mimic physiological conditions (e.g., phosphate-buffered saline, pH 7.4) and to ensure sink conditions.

  • Sample Preparation:

    • Accurately weigh and place the this compound suspension into the flow-through cell.

  • Release Study:

    • Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min).

    • Collect the eluate at predetermined time intervals.

  • Analysis:

    • Analyze the concentration of penicillin G in the collected samples using a validated HPLC-UV method.[7][8][26]

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

In Silico Modeling: Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models are mathematical models that simulate the ADME of drugs in the body based on physiological, anatomical, and biochemical parameters.[4][10][27][28] They are powerful tools for predicting drug concentrations in various tissues and for extrapolating pharmacokinetic data across different species and dosing regimens.

Protocol for PBPK Model Development:

  • Model Structure:

    • Develop a whole-body PBPK model that includes compartments representing major organs and tissues (e.g., blood, liver, kidney, muscle, fat).

    • The compartments are interconnected by blood flow rates.

  • Parameterization:

    • System Parameters: Gather species-specific physiological parameters such as organ volumes, blood flow rates, and tissue composition.

    • Drug-Specific Parameters: Determine physicochemical properties of penicillin G (e.g., molecular weight, pKa, logP), plasma protein binding, and tissue-to-plasma partition coefficients.

    • Absorption Model: Incorporate a dissolution and absorption model for the intramuscular injection site to describe the slow release of penicillin G from the benethamine salt.

  • Model Simulation and Validation:

    • Use software such as Berkeley Madonna, MATLAB, or R to solve the differential equations that describe the drug's movement through the body.

    • Simulate plasma and tissue concentration-time profiles.

    • Validate the model by comparing the simulated profiles with experimental data from in vivo studies.

  • Application:

    • Once validated, the model can be used to predict the pharmacokinetics of this compound under different dosing scenarios, in different populations (e.g., varying body weight or renal function), and to estimate withdrawal times in food-producing animals.

Visualizations

Penicillin Mechanism of Action

Penicillin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Cross-links Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Lysis Cell Lysis and Death Cell_Wall->Lysis Weakened Penicillin Benethamine Penicillin Penicillin->PBP Binds and Inhibits

Caption: Mechanism of action of penicillin.

Experimental Workflow for In Vivo Pharmacokinetic Study

InVivo_Workflow start Animal Model Selection dosing This compound Administration (IM) start->dosing sampling Blood and Tissue Sampling dosing->sampling analysis Sample Analysis (HPLC/LC-MS) sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis results PK Parameters (Cmax, Tmax, t½, AUC) pk_analysis->results

Caption: Workflow for an in vivo pharmacokinetic study.

Hollow-Fiber Infection Model (HFIM) Workflow

HFIM_Workflow cluster_hfim Hollow-Fiber System Central_Reservoir Central Reservoir (Drug + Medium) Hollow_Fiber_Cartridge Hollow-Fiber Cartridge (Bacteria in ECS) Central_Reservoir->Hollow_Fiber_Cartridge Recirculation Waste Waste Central_Reservoir->Waste Sampling_Port Sampling Port Hollow_Fiber_Cartridge->Sampling_Port Diluent Fresh Medium Diluent->Central_Reservoir Dilution Syringe_Pump Syringe Pump (Drug Infusion) Syringe_Pump->Central_Reservoir Simulates PK Profile

References

Application Notes and Protocols for the Preparation of Benethamine Penicillin for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of benethamine penicillin for intramuscular injection. The information is intended to guide researchers and professionals in the proper handling, reconstitution, and preparation of this antibiotic for preclinical and clinical research, as well as for formulation development.

Introduction

This compound, a salt of benzylpenicillin with N-benzylphenethylamine, is a long-acting penicillin antibiotic. Its low solubility in water results in a slow release from the site of intramuscular injection, leading to prolonged therapeutic concentrations in the blood.[1][2] Proper preparation of this compound for injection is critical to ensure its efficacy, safety, and stability. This document outlines the standard protocol for its reconstitution.

Materials and Equipment

  • This compound powder for injection (vials of 1.2 MIU or 2.4 MIU)

  • Sterile Water for Injection (WFI)

  • 1% Lidocaine Hydrochloride injection (optional, for pain reduction)[3]

  • Sterile syringes (e.g., 5 mL, 10 mL)

  • Sterile needles (e.g., 21-gauge or 22-gauge)[3][4]

  • Alcohol swabs

  • Vortex mixer (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Protocols

Protocol 1: Reconstitution of this compound for Injection

This protocol details the steps for reconstituting this compound powder to form a suspension for intramuscular injection.

  • Preparation of Materials:

    • Ensure all materials are sterile and within their expiry dates.

    • Bring the this compound vial and the diluent to room temperature if they were refrigerated.[1]

    • Disinfect the rubber stoppers of the this compound vial and the diluent vial with an alcohol swab.

  • Reconstitution:

    • Draw the appropriate volume of Sterile Water for Injection (or 1% Lidocaine Hydrochloride) into a sterile syringe according to the vial strength (see Table 1).[3][4][5]

    • Inject the diluent into the this compound vial.

    • Shake the vial vigorously until a uniform suspension is achieved. A vortex mixer can be used for thorough mixing. The reconstituted product should be an opaque and viscous suspension.[1]

  • Post-Reconstitution Handling:

    • The reconstituted suspension should be used immediately.[3][5]

    • Visually inspect the suspension for any foreign particles or clumps.

    • For administration, draw the required dose into a new sterile syringe fitted with an appropriate needle (e.g., 21-gauge).

Table 1: Reconstitution Data for this compound Injection

Vial Strength (MIU)Volume of Diluent (Water for Injection or 1% Lidocaine)Final Concentration (Approximate)
1.23.5 - 4.0 mL[3]300,000 - 342,857 IU/mL
2.45.0 - 8.0 mL[3][5]300,000 - 480,000 IU/mL

Note: The final concentration is an approximation and may vary slightly depending on the exact volume of diluent used and the displacement volume of the powder.

Quality Control Parameters

For research and development purposes, the following quality control parameters should be assessed post-reconstitution:

  • pH of the suspension: To ensure it is within a range that minimizes degradation.

  • Viscosity: Important for injectability and release characteristics.

  • Particle size distribution: Affects the dissolution rate and bioavailability.

  • Sterility: To confirm aseptic preparation.

  • Potency: To verify the concentration of the active pharmaceutical ingredient.

Stability Considerations

This compound, like other beta-lactam antibiotics, is susceptible to hydrolysis.[6][7] The reconstituted suspension is not stable for long periods and should be administered immediately after preparation.[3][5] For research purposes involving stability studies, it is crucial to control factors such as temperature, pH, and light exposure. Studies have shown that buffering agents, such as sodium citrate, can improve the stability of penicillin solutions.[2][8]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_qc Quality Control & Use start Start materials Gather Materials: - this compound Vial - Diluent (WFI or Lidocaine) - Sterile Syringes and Needles start->materials disinfect Disinfect Vial Stoppers materials->disinfect draw_diluent Draw Appropriate Volume of Diluent disinfect->draw_diluent inject_diluent Inject Diluent into Vial draw_diluent->inject_diluent mix Shake Vigorously to Form a Uniform Suspension inject_diluent->mix inspect Visually Inspect Suspension mix->inspect use Use Immediately for Intramuscular Injection inspect->use end End use->end

Caption: Experimental workflow for the preparation of this compound for injection.

logical_relationship cluster_components Components cluster_process Process cluster_product Final Product cluster_attributes Key Attributes api This compound (Active Pharmaceutical Ingredient) reconstitution Reconstitution (Aseptic Technique) api->reconstitution diluent Diluent (e.g., Water for Injection) diluent->reconstitution excipients Optional Excipients (e.g., Lidocaine, Buffers) excipients->reconstitution suspension Injectable Suspension reconstitution->suspension stability Limited Stability (Use Immediately) suspension->stability route Intramuscular Administration Only suspension->route

Caption: Logical relationships in preparing this compound injection.

References

Application Notes and Protocols for the Use of Long-Acting Penicillin G in Streptococcal Infection Research Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Approach in the Absence of Specific Data on Benethamine Penicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a long-acting injectable formulation of penicillin G, represents a potential therapeutic agent for the treatment and prophylaxis of streptococcal infections. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific experimental data and established research models for this compound in the context of streptococcal infections. In contrast, a vast body of research exists for a closely related compound, benzathine penicillin G, which is also a long-acting salt of penicillin G.

This document provides detailed application notes and protocols for researchers investigating streptococcal infections, leveraging the extensive data available for benzathine penicillin G as a scientifically grounded analogue for this compound. Researchers can adapt these protocols and data as a starting point for their investigations into this compound, with the understanding that direct empirical validation will be necessary.

Mechanism of Action: Penicillin G against Streptococcus

Penicillin G, the active component of both benethamine and benzathine penicillin, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] This action is particularly effective against gram-positive bacteria like Streptococcus pyogenes, the primary causative agent of streptococcal pharyngitis and rheumatic fever.

The key steps in the mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillin G binds to and inactivates PBPs, which are enzymes located on the bacterial cell membrane.

  • Inhibition of Peptidoglycan Synthesis: PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By inhibiting these proteins, penicillin G prevents the cross-linking of peptidoglycan chains.

  • Cell Wall Destabilization and Lysis: The disruption of peptidoglycan synthesis leads to a weakened and osmotically unstable cell wall. This ultimately results in cell lysis and bacterial death.[1]

It is noteworthy that there has been no reported resistance to penicillin G in Streptococcus pyogenes.[1]

cluster_streptococcus Streptococcus Cell Penicillin_G Penicillin G PBP Penicillin-Binding Proteins (PBPs) Penicillin_G->PBP Penicillin_G->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Essential for Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Peptidoglycan_Synthesis->Cell_Wall Disrupted Lysis Cell Lysis (Bacterial Death) Cell_Wall->Lysis Leads to

Mechanism of Action of Penicillin G against Streptococcus.

In Vitro Susceptibility Data

Understanding the in vitro susceptibility of Streptococcus pyogenes to penicillin G is fundamental for designing relevant research models. The data presented below for benzylpenicillin (penicillin G) can be considered directly applicable to studies involving this compound.

ParameterValue (µg/mL)Reference
Minimum Inhibitory Concentration (MIC)≤ 0.02[2]
Minimum Bactericidal Concentration (MBC)≤ 0.04[2]

Experimental Protocols

The following protocols are adapted from established murine models of streptococcal pharyngitis. Researchers should optimize these protocols for their specific experimental goals and in accordance with institutional animal care and use guidelines.

Murine Model of Streptococcal Pharyngitis

This model is designed to establish a reproducible upper respiratory tract infection with Streptococcus pyogenes.

Materials:

  • Streptococcus pyogenes strain (e.g., M-type 1, 3, or 18)

  • Todd-Hewitt broth supplemented with yeast extract (THY)

  • Phosphate-buffered saline (PBS), sterile

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • This compound or benzathine penicillin G for injection

  • Calibrated micropipette

Protocol:

  • Bacterial Culture Preparation:

    • Inoculate S. pyogenes into THY broth and incubate overnight at 37°C with 5% CO2.

    • Subculture the bacteria in fresh THY broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/10 µL).

  • Intranasal Inoculation:

    • Anesthetize the mice according to approved institutional protocols.

    • Hold the mouse in a supine position.

    • Carefully dispense a 10 µL droplet of the bacterial suspension onto the nares of the mouse, allowing it to be inhaled.

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 24 or 48 hours), administer a single intramuscular injection of this compound or the reference compound, benzathine penicillin G. The dosage should be determined based on preliminary dose-ranging studies, but a common starting point for benzathine penicillin G in mice is in the range of 50,000 to 100,000 units/kg.

  • Monitoring and Endpoint Analysis:

    • Monitor the mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).

    • At selected time points, euthanize subsets of mice.

    • Collect throat swabs or nasal-associated lymphoid tissue (NALT) for quantitative bacterial culture to determine CFU counts.

    • Tissues can also be collected for histological analysis or measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).

Start Start Culture Prepare S. pyogenes Culture Start->Culture Inoculate Intranasal Inoculation of Mice Culture->Inoculate Infection Establishment of Pharyngitis Inoculate->Infection Treatment Administer Benethamine Penicillin (IM) Infection->Treatment Monitor Monitor Clinical Signs and Weight Treatment->Monitor Euthanize Euthanize at Time Points Monitor->Euthanize Analysis Endpoint Analysis: - CFU Counts - Histology - Cytokine Levels Euthanize->Analysis End End Analysis->End

Experimental Workflow for a Murine Streptococcal Pharyngitis Model.

Pharmacokinetic Data (Benzathine Penicillin G as a Reference)

ParameterValueSpeciesReference
Solubility in Water Very slightly solubleN/A[3]
Absorption Slow release from IM depotHuman[1]
Protein Binding 45% to 68%Human[1]
Metabolism Hydrolyzed to penicillin GHuman[1]
Elimination RenalHuman[1]
Detectable Serum Concentrations For 14 days or longer after 1.2 million unitsHuman[1]

Data Presentation and Interpretation

For researchers investigating this compound, it is crucial to include a direct comparison with benzathine penicillin G as a positive control and benchmark. Quantitative data should be summarized in tables for clear comparison of efficacy between treatment groups.

Example Data Table:

Treatment GroupNMean CFU/NALT (log10) ± SD% Weight Change (Day 3) ± SD
Vehicle Control105.2 ± 0.8-15.2% ± 3.1%
This compound (X mg/kg)102.1 ± 0.5+2.5% ± 1.8%
Benzathine Penicillin G (Y units/kg)102.3 ± 0.6+2.1% ± 2.0%

Conclusion

While the lack of specific research models for this compound presents a challenge, the extensive knowledge base for the analogous compound, benzathine penicillin G, provides a robust framework for initiating new research. The protocols and data presented here serve as a starting point for researchers to design and execute well-controlled experiments to elucidate the efficacy and pharmacokinetic profile of this compound in the context of streptococcal infections. Direct empirical determination of the optimal dosage, treatment timing, and efficacy of this compound in these models will be a critical step in its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Analysis of Benethamine Penicillin Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of impurities in benethamine penicillin. The protocols are based on established pharmacopeial methods and include high-performance liquid chromatography (HPLC) and considerations for forced degradation studies to identify potential degradation products.

Introduction

This compound, the benethamine salt of penicillin G, is a beta-lactam antibiotic. Like other penicillins, it is susceptible to degradation, which can lead to the formation of impurities that may impact its safety and efficacy.[1] The control of these impurities is a critical aspect of drug quality assurance. Advanced analytical techniques, primarily HPLC, are employed to detect and quantify these related compounds and degradation products, ensuring compliance with stringent regulatory standards.[2]

Potential impurities in this compound can arise from the manufacturing process or as degradation products formed during storage.[2] Common degradation pathways for penicillins include hydrolysis of the β-lactam ring under acidic or alkaline conditions, leading to the formation of penicilloic acids.[1][3]

Analytical Techniques for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this compound and its related substances.[2] Coupling HPLC with mass spectrometry (LC-MS) can provide structural information for the identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Related Substances

This section details a general HPLC method adapted from pharmacopeial monographs for the determination of related substances in this compound.

Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A stainless steel column (e.g., 250 mm x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm). A YMC-Pack ODS-A or a Waters Atlantis T3 column have been found to be suitable.[4]

  • Mobile Phase A: A mixture of 10 volumes of a 34 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 3.5 with phosphoric acid, 60 volumes of methanol, and 30 volumes of water.

  • Mobile Phase B: A mixture of 10 volumes of a 34 g/L solution of potassium dihydrogen phosphate adjusted to pH 3.5 with phosphoric acid, 30 volumes of methanol, and 60 volumes of water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

Solution Preparation:

  • Test Solution: Dissolve 50.0 mg of the this compound sample in the diluent and dilute to 50.0 mL. The diluent is typically a mixture of the mobile phase components.

  • Reference Solution (a): Dissolve 50.0 mg of Benzylpenicillin Sodium Chemical Reference Substance (CRS) in water and dilute to 50.0 mL.[5]

  • Reference Solution (b) for Impurity Identification: Dissolve 10 mg of Benzylpenicillin Sodium CRS and 10 mg of Phenylacetic Acid CRS (Impurity B) in water and dilute to 50 mL.[5]

  • Reference Solution (c) for Quantification: Dilute 4.0 mL of Reference Solution (a) to 100.0 mL with water.[5]

Gradient Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)Elution
0 - 201000Isocratic
20 - 45100 → 00 → 100Linear Gradient
45 - 550100Isocratic
55 - 600 → 100100 → 0Linear Gradient
60 - 701000Re-equilibration

System Suitability:

  • The chromatogram of the reference solution containing known impurities should show adequate resolution between the main peak and the impurity peaks.

  • The relative retention times of known impurities should be consistent.

Data Analysis:

  • Identify the peaks corresponding to known impurities by comparing their retention times with those of the reference standards.

  • Calculate the percentage of each impurity using the area normalization method or by external standardization with a reference standard of the impurity, if available.

The following table summarizes some of the known impurities of benzylpenicillin benzathine (this compound G) as listed in pharmacopeial documents.

ImpurityNameTypical Relative Retention Time (RRT) (with respect to benzylpenicillin)
Impurity AMonobenzylethylenediamine0.18
BenzathineN,N'-Dibenzylethylenediamine0.30
Impurity BPhenylacetic acid-
Impurity CBenzylpenicilloic acids benzathide1.75
Impurity DPenillic acid of benzylpenicillin-
Impurity EPenicilloic acid of benzylpenicillin-
Impurity F(2RS,4S)-2-[[(Phenylacetyl)amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid-
Impurity K-2.90

Data compiled from The International Pharmacopoeia draft proposal.[4][6] The European Pharmacopoeia also specifies limits for Impurity C and other impurities.[5]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may not be present in the drug substance under normal storage conditions. These studies involve subjecting the drug to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation.[3]

  • Acid Hydrolysis: Dissolve this compound in a mild acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a mild alkaline solution (e.g., 0.1 N NaOH) and keep at room temperature or slightly elevated temperature for a defined period. Penicillins are known to be unstable in alkaline conditions.[1]

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for an extended period.

  • Photolytic Degradation: Expose a solution of the drug substance to UV and visible light.

For each condition, a control sample (unexposed) should be analyzed simultaneously. The stressed samples are then analyzed by a stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS/MS) to identify the masses and fragmentation patterns of the degradation products.

Data Presentation

The quantitative data for impurity limits as specified in the European Pharmacopoeia are summarized below.

ImpuritySpecification Limit
Impurity CNot more than 2.0%
Any other impurityNot more than 1.0%
Total impuritiesNot specified in the provided search results

Limits are based on the European Pharmacopoeia monograph for Benzylpenicillin, benzathine.[5]

Visualizations

The following diagrams illustrate the workflow for the analysis of this compound impurities.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing cluster_reporting Reporting start This compound Sample dissolve Dissolve in Diluent start->dissolve hplc Inject into HPLC System dissolve->hplc separation Chromatographic Separation hplc->separation detection UV Detection (220 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantify Impurities integration->quantification report Report Results vs. Specifications quantification->report forced_degradation_workflow cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_identification Impurity Identification cluster_pathway Degradation Pathway Elucidation start This compound Bulk Drug acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo lcms LC-MS/MS Analysis acid->lcms base->lcms oxidation->lcms thermal->lcms photo->lcms identification Identify Degradation Products (Mass & Fragmentation) lcms->identification pathway Propose Degradation Pathways identification->pathway

References

Application Notes and Protocols for Benethamine Penicillin Administration in Animal Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benethamine penicillin, a long-acting salt of benzylpenicillin (penicillin G), serves as a valuable tool in animal research studies requiring sustained antibiotic exposure. Its repository nature allows for slow release from the injection site, maintaining therapeutic concentrations over an extended period and reducing the need for frequent dosing. This document provides detailed application notes and protocols for the administration of this compound in a research setting, with a focus on common laboratory animal models.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, penicillin G binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of its synthesis leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]

Pharmacokinetics and Data Presentation

Table 1: Pharmacokinetic Parameters of Penicillin G after Administration of a Single Intramuscular Dose of this compound G in Humans

ParameterValueSpeciesDosageReference
Tmax (Time to Peak Concentration) 48 hoursHuman2.4 million units[3]
Cmax (Peak Plasma Concentration) 259 ng/mLHuman2.4 million units[3]
Apparent Terminal Half-life 189 hoursHuman2.4 million units[3]
AUCinf (Area Under the Curve) 50770 ng·h/mLHuman2.4 million units[3]

Note: Data are from healthy adult male volunteers. These values may not be directly extrapolated to rodent models.

Table 2: Comparative Pharmacokinetic Parameters of Penicillin G Formulations in Other Species

FormulationCmax (µg/mL)Tmax (hours)Half-life (hours)SpeciesRouteReference
Benzathine Penicillin G Data not specifiedData not specifiedProlongedPigletsIM/SC[4]
Procaine & Benzathine Penicillin G (1:1) 0.58 ± 0.15~258CattleIM
Procaine Penicillin G 2.1 ± 0.6Data not specified4.3CattleIM

Note: This table provides context on other long-acting penicillin formulations. Direct comparison with this compound alone should be made with caution.

Experimental Protocols

The following are detailed protocols for the intramuscular and subcutaneous administration of this compound in mice and rats. These protocols are based on standard veterinary and research practices and should be adapted to specific institutional guidelines and experimental needs.

Protocol 1: Intramuscular (IM) Administration in Mice and Rats

Materials:

  • This compound suspension

  • Sterile syringes (1 mL or 0.5 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol (B145695) swabs

  • Appropriate animal restraint device

Procedure:

  • Preparation of this compound:

    • Ensure the this compound suspension is at room temperature.

    • Gently roll or shake the vial to ensure a uniform suspension. Avoid vigorous shaking that may cause foaming.

    • Disinfect the rubber septum of the vial with a 70% ethanol swab.

    • Aseptically withdraw the calculated dose into the sterile syringe.

  • Animal Restraint:

    • Mice: Restrain the mouse using a scruff hold or a commercial restraint device. The hind limb should be immobilized.

    • Rats: For smaller rats, a firm one-handed grip immobilizing the head and shoulders may be sufficient. For larger rats or for inexperienced handlers, a two-person technique or a restraint device is recommended.

  • Injection Site:

    • The preferred site for IM injection is the quadriceps muscle on the cranial aspect of the hind limb. The gluteal muscles can also be used, but care must be taken to avoid the sciatic nerve.

  • Injection Technique:

    • Disinfect the injection site with a 70% ethanol swab and allow it to dry.

    • Insert the needle into the thickest part of the muscle at a 90-degree angle.

    • Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Inject the suspension slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, pain, or lameness.

    • Rotate injection sites if repeated dosing is necessary.

Maximum Recommended IM Injection Volumes:

  • Mouse: 0.05 mL per site

  • Rat: 0.1 mL per site

Protocol 2: Subcutaneous (SC) Administration in Mice and Rats

Materials:

  • This compound suspension

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol swabs

Procedure:

  • Preparation of this compound:

    • Follow the same preparation steps as for IM administration.

  • Animal Restraint:

    • Mice and Rats: Restrain the animal by gently scruffing the loose skin over the shoulders and back.

  • Injection Site:

    • The most common site for SC injection is the loose skin over the back, between the shoulder blades.

  • Injection Technique:

    • Create a "tent" of skin by lifting the loose skin with your thumb and forefinger.

    • Disinfect the injection site with a 70% ethanol swab.

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Gently aspirate to check for blood.

    • Inject the suspension slowly. A small lump may form under the skin, which will dissipate as the substance is absorbed.

    • Withdraw the needle and gently pinch the injection site to prevent leakage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of discomfort or skin reactions at the injection site.

Maximum Recommended SC Injection Volumes:

  • Mouse: 1-2 mL

  • Rat: 5-10 mL

Visualizations

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Penicillin

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Extracellular Space UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Growing_Peptidoglycan Growing Peptidoglycan Chain Flippase->Growing_Peptidoglycan Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) Growing_Peptidoglycan->PBP Penicillin This compound (Penicillin G) Penicillin->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by penicillin.

Experimental Workflow: Pharmacokinetic Study of this compound

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Mice/Rats) Dose_Calculation Dose Calculation (mg/kg) Animal_Acclimation->Dose_Calculation Drug_Administration This compound Administration (IM or SC) Dose_Calculation->Drug_Administration Blood_Sampling Serial Blood Sampling (e.g., 0, 1, 4, 8, 24, 48, 72h) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Penicillin G Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Sample_Analysis->PK_Modeling Parameter_Determination Determination of Cmax, Tmax, Half-life, AUC PK_Modeling->Parameter_Determination

Caption: Workflow for a typical pharmacokinetic study.

References

Troubleshooting & Optimization

Benethamine Penicillin Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of benethamine penicillin. This compound is a salt of benzylpenicillin (penicillin G) and N,N'-dibenzylethylenediamine, which acts as a long-acting injectable formulation. The degradation primarily involves the hydrolysis of the β-lactam ring of the penicillin G molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of the four-membered β-lactam ring within the penicillin G structure. This hydrolysis can be catalyzed by acidic or alkaline conditions, as well as by β-lactamase enzymes. This process leads to the loss of antibacterial activity.

Q2: What are the major degradation byproducts of this compound?

A2: The main degradation byproducts of penicillin G, the active component of this compound, include:

  • Penicilloic acid: Formed by the hydrolytic cleavage of the β-lactam ring.[1][2]

  • Penilloic acid: A rearrangement product of penicilloic acid, particularly under acidic conditions.[1][3]

  • Isopenillic acid: Another degradation product found in surface water.[3]

  • Other potential byproducts include penillic acid and penicilloaldehyde.[1]

Q3: What factors influence the stability of this compound?

A3: The stability of this compound is influenced by several factors:

  • pH: Penicillin G is most stable in a neutral pH range (around 6.0-7.5).[4] It degrades more rapidly in acidic and alkaline conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, storage at refrigerated temperatures (2-8°C) is recommended.

  • Enzymes: The presence of β-lactamase enzymes, which may be produced by bacteria, will rapidly degrade penicillin G.

  • Moisture: As hydrolysis is the primary degradation mechanism, the presence of water is critical. Solid, anhydrous forms of penicillin are more stable.

Q4: What are the recommended analytical methods for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective methods for separating, identifying, and quantifying this compound and its degradation products.[1] These techniques allow for the development of stability-indicating methods.

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

ProblemPossible Cause(s)Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Extraneous column effects.- Optimize the mobile phase pH to suppress silanol (B1196071) interactions.- Reduce the sample concentration or injection volume.- Ensure proper column packing and connections.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high.- Adjust the organic-to-aqueous ratio in the mobile phase.- Replace the column with a new one.- Optimize the flow rate to improve separation.[5]
Ghost Peaks - Contaminated mobile phase or glassware.- Carryover from previous injections.- Use high-purity solvents and thoroughly clean all glassware.- Implement a robust needle wash protocol and inject a blank solvent between samples.[5]
Baseline Drift - Column temperature fluctuations.- Incomplete column equilibration.- Contaminated detector flow cell.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before analysis.- Flush the detector flow cell with a strong solvent.[5]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in pump flow rate.- Air bubbles in the system.- Prepare the mobile phase fresh daily and ensure accurate measurements.- Check the pump for leaks and ensure consistent performance.- Degas the mobile phase and purge the system.[5]

Quantitative Data on Penicillin G Stability

The stability of penicillin G is highly dependent on pH and temperature. The following table summarizes the half-life of penicillin G under various conditions, which serves as a proxy for the degradation of the active moiety in this compound.

pHTemperature (°C)Half-life (t½)
2.024~5 minutes
3.024~1 hour
4.024~9 hours
5.024~4 days
6.524~48 days
8.024~2 days
2.725Apparent first-order degradation observed
7.025Maximum stability observed
4.0 - 10.05 - 50Degradation kinetics follow Arrhenius equation

Note: This table is compiled from various sources describing penicillin G stability. Actual degradation rates for a specific this compound formulation may vary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to faster degradation. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Keep at room temperature and monitor at various time points (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) for an extended period (e.g., 24, 48, 72 hours). Also, heat the stock solution at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined duration.

  • Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.

HPLC Method for Analysis of this compound and its Degradation Products
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This is a general method and should be optimized and validated for your specific application.

Visualizations

Benethamine_Penicillin This compound Penicillin_G Penicillin G Benethamine_Penicillin->Penicillin_G Dissociation Penicilloic_Acid Penicilloic Acid Penicillin_G->Penicilloic_Acid Hydrolysis (Acid, Base, β-lactamase) Other_Byproducts Other Byproducts (e.g., Penillic Acid, Penicilloaldehyde) Penicillin_G->Other_Byproducts Other Pathways Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Rearrangement (Acidic conditions) Isopenillic_Acid Isopenillic Acid Penicilloic_Acid->Isopenillic_Acid Rearrangement

Caption: Major degradation pathway of this compound.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Benethamine Penicillin Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photolytic Photolytic Degradation Stock_Solution->Photolytic HPLC_Analysis HPLC/LC-MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Data Analysis and Byproduct Identification HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for forced degradation studies.

References

identifying and characterizing benethamine penicillin nitroso impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing benethamine penicillin nitroso impurities.

Frequently Asked Questions (FAQs)

Q1: What are this compound nitroso impurities and why are they a concern?

A1: this compound is an injectable antibiotic composed of benzylpenicillin (penicillin G) and benethamine. Nitroso impurities, specifically N-nitrosamines, are potential process impurities or degradants that can form in the presence of a nitrosating agent and a secondary or tertiary amine. N-nitrosamines are classified as probable human carcinogens, making their presence in pharmaceutical products a significant safety concern for regulatory agencies and manufacturers.

Q2: What is the primary suspected nitroso impurity in this compound?

A2: Based on the structure of benethamine (N-benzyl-2-phenylethanamine), a secondary amine, the primary suspected nitroso impurity is N-nitroso-N-benzyl-2-phenylethanamine. Additionally, degradation of the penicillin G moiety could potentially lead to other nitrosatable amines and subsequently other nitroso impurities.

Q3: What are the potential sources of nitrosating agents in the manufacturing process or formulation?

A3: Nitrosating agents, such as nitrites and nitrogen oxides, can be introduced through various sources, including:

  • Raw Materials and Solvents: Contamination in starting materials, reagents, and solvents used in the synthesis of this compound.

  • Excipients: Certain excipients used in the formulation can contain trace levels of nitrites.[1][2][3] It is crucial to screen excipients for their potential to contribute to nitrosamine (B1359907) formation.[1][2]

  • Manufacturing Process: The use of certain reagents or processing conditions can inadvertently generate nitrosating agents.

  • Packaging Materials: Some packaging components could be a source of contamination.[4]

Q4: What are the regulatory guidelines for controlling nitroso impurities?

A4: Regulatory bodies like the FDA and EMA have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products. These guidelines emphasize a risk-based approach to identify and mitigate the risk of nitrosamine formation. This includes conducting risk assessments, performing sensitive analytical testing, and establishing appropriate control strategies to ensure that any detected nitrosamines are below the acceptable intake (AI) limits.

Troubleshooting Guides

Issue 1: Unexpected Peak Observed During HPLC Analysis

Symptom: An unknown peak is detected during the routine HPLC analysis of a this compound sample, particularly in stability studies.

Possible Cause:

  • Formation of a degradation product.

  • Presence of a nitroso impurity.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis:

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Determine the mass-to-charge ratio (m/z) of the unknown peak. A potential N-nitroso impurity of benethamine would have an expected molecular weight.

  • Forced Degradation Studies:

    • Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) with and without a source of nitrite (B80452) (e.g., sodium nitrite).

    • Analyze the stressed samples by LC-MS to see if the unknown peak is generated or its intensity increases, which would suggest it is a degradation product or a nitroso impurity formed under stress.

  • Reference Standard:

    • If a reference standard for the suspected nitroso impurity is available, compare its retention time and mass spectrum with the unknown peak.

Issue 2: Difficulty in Achieving Required Sensitivity for Nitroso Impurity Detection

Symptom: The analytical method lacks the sensitivity to detect nitroso impurities at the required low levels (parts per billion).

Possible Cause:

  • Inadequate sample preparation leading to matrix effects.

  • Suboptimal chromatographic or mass spectrometric conditions.

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

    • Experiment with different extraction solvents and pH conditions.

  • Enhance Chromatographic Separation:

    • Use a high-resolution HPLC or UHPLC column with a suitable stationary phase (e.g., C18).

    • Optimize the mobile phase composition and gradient to improve peak shape and resolution.

  • Optimize Mass Spectrometry Parameters:

    • Utilize a more sensitive mass spectrometer, such as a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS).[5][6]

    • Optimize ionization source parameters (e.g., electrospray ionization - ESI) and MS/MS transitions (MRM) for the target nitroso impurity.

Quantitative Data Summary

ImpurityAcceptable Intake (AI) LimitMethod of DetectionLimit of Quantification (LOQ)
General N-NitrosaminesVaries by specific compound (e.g., 26.5 ng/day for some)LC-MS/MS, GC-MSTypically in the low ppb range
This compound Nitroso ImpurityNot yet specifically defined by regulatory agenciesLC-MS/MSMethod-dependent, target low ppb

Experimental Protocols

Protocol 1: Identification of this compound Nitroso Impurities by LC-MS/MS

Objective: To develop a sensitive and specific method for the detection and identification of potential nitroso impurities in this compound.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of the this compound nitroso impurity reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create calibration standards.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the nitroso impurity, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ions for the target this compound nitroso impurity.

Protocol 2: Forced Degradation Study for Nitroso Impurity Formation

Objective: To investigate the potential for this compound to form nitroso impurities under stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in various stress conditions:

      • Acidic: 0.1 N HCl

      • Basic: 0.1 N NaOH

      • Oxidative: 3% H₂O₂

      • Thermal: 60°C

      • Photolytic: UV light exposure

    • For each condition, prepare two sets of samples: one with and one without the addition of a nitrosating agent (e.g., sodium nitrite at a concentration of 10 ppm).

  • Incubation:

    • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • Analyze all samples using the developed LC-MS/MS method (Protocol 1).

    • Compare the chromatograms of the stressed samples to identify any newly formed peaks corresponding to nitroso impurities.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample This compound Sample SamplePrep Dissolution & Filtration Sample->SamplePrep Standard Nitroso Impurity Standard StandardPrep Serial Dilution Standard->StandardPrep LC HPLC/UHPLC Separation SamplePrep->LC StandardPrep->LC MS Mass Spectrometry Detection (MRM) LC->MS Identification Peak Identification MS->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the identification and quantification of this compound nitroso impurities.

troubleshooting_logic Start Unexpected Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS MassMatch Mass Matches Suspected Impurity? LCMS->MassMatch ForcedDeg Conduct Forced Degradation Study MassMatch->ForcedDeg Yes InvestigateOther Investigate Other Impurities MassMatch->InvestigateOther No PeakIncrease Does Peak Increase with Nitrite? ForcedDeg->PeakIncrease ImpurityConfirmed Impurity Confirmed PeakIncrease->ImpurityConfirmed Yes Degradant Likely a Degradation Product PeakIncrease->Degradant No

Caption: Troubleshooting logic for an unexpected peak observed during HPLC analysis.

formation_pathway Benethamine Benethamine (Secondary Amine) NitrosoImpurity N-Nitroso-N-benzyl-2-phenylethanamine Benethamine->NitrosoImpurity NitrosatingAgent Nitrosating Agent (e.g., Nitrite) ReactionConditions Conducive Conditions (e.g., acidic pH) NitrosatingAgent->ReactionConditions ReactionConditions->NitrosoImpurity

Caption: Plausible formation pathway of the primary this compound nitroso impurity.

References

Technical Support Center: Benethamine Penicillin Manufacturing and Supply

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benethamine penicillin.

Frequently Asked Questions (FAQs)

1. What are the primary reasons for the global shortage of this compound?

The global shortage of this compound (often referred to as benzathine penicillin G or BPG) is multifactorial, stemming from a fragile supply chain and challenging market dynamics. A key issue is the limited number of manufacturers for the active pharmaceutical ingredient (API). By 2016, only three API manufacturers remained in China, supplying the global market.[1][2][3] This concentration of manufacturing creates significant vulnerability; disruptions at a single facility can have worldwide repercussions.[4][5][6]

Economic factors also play a crucial role. As an off-patent medication, this compound has low profit margins, which discourages new manufacturers from entering the market and provides little incentive for existing ones to invest in production capacity.[1][4][7][8] Furthermore, poor visibility of demand, especially in low- and middle-income countries where the drug is most needed, complicates production planning.[1][2][4]

2. What are the main challenges in the manufacturing process of this compound?

Manufacturing this compound, a sterile injectable, is inherently complex and requires significant capital investment in specialized infrastructure to ensure product quality and safety.[6][8] Key challenges include:

  • Preventing Cross-Contamination : Penicillins are highly potent and can cause severe allergic reactions. Regulatory agencies mandate dedicated facilities with independent HVAC systems to prevent cross-contamination with other drugs.[9]

  • Maintaining Sterility : Ensuring the sterility of an injectable suspension throughout the manufacturing process is critical and complex.

  • Controlling Physical Characteristics : The particle size of the BPG crystals is crucial as it affects the drug's release profile and can lead to issues like needle blockage during administration.[10][11][12] Studies have found that some batches contain aggregated particles.[10][12]

  • Scale-Up Issues : Transitioning from laboratory-scale to industrial-scale production is challenging. Environmental gradients in large fermenters, caused by insufficient mixing and mass transfer limitations, can negatively impact productivity and yield.[13][14]

3. What are the common impurities and degradation products of this compound?

During production and storage, this compound can form various related compounds and degradation products that must be monitored to ensure safety and efficacy.[15] The penicillin molecule is sensitive to environmental factors like heat, moisture, and pH changes.[15] The primary degradation pathway is the hydrolysis of the β-lactam ring, which leads to the formation of benzylpenicilloic acid.[16] Other potential degradation products and impurities include penilloic acid and penicillenic acid.[17]

4. What quality control measures are essential during this compound manufacturing?

Rigorous quality control is vital. This includes:

  • API Quality : Sourcing high-quality API is fundamental. However, a lack of WHO-prequalified API manufacturers is a significant concern.[18] Quality issues with API have previously led to supply disruptions.[2][6][8]

  • Impurity Profiling : High-performance liquid chromatography (HPLC) is a standard method for identifying and quantifying impurities and degradation products.[10][19][20]

  • Physical Characterization : Analysis of particle size and crystal morphology is necessary to ensure consistent product performance.[10][11]

  • Good Manufacturing Practices (GMP) : Adherence to GMP is critical to prevent issues like cross-contamination and ensure product sterility. Limited compliance with GMP increases the risk of production suspension by regulatory authorities.[2]

Troubleshooting Guides

Issue 1: Inconsistent API Quality or Supply Disruption

  • Question: Our lab is experiencing variability in the quality of this compound API from our supplier, leading to inconsistent experimental results. What steps can we take?

  • Answer:

    • Supplier Qualification: Implement a robust supplier qualification program. Request detailed Certificates of Analysis (CoA) for each batch and compare them against pharmacopeial standards.

    • In-House Testing: Do not rely solely on the supplier's CoA. Perform in-house quality control tests upon receiving a new batch of API. Key tests include HPLC for purity and impurity profiling, and particle size analysis.

    • Identify Alternative Suppliers: Given the fragile supply chain, it is critical to identify and qualify at least one alternative API supplier to mitigate the risk of supply disruptions.[1][2]

    • Engage with Suppliers: Communicate directly with manufacturers about quality issues. Enhanced engagement can improve market transparency and lead to better quality assurance.[1]

Issue 2: Formation of Degradation Products During Formulation or Storage

  • Question: We are detecting an increasing amount of benzylpenicilloic acid in our this compound formulation during stability studies. How can we minimize this degradation?

  • Answer:

    • pH Control: The hydrolysis of the β-lactam ring is pH-dependent. Ensure the pH of your formulation is optimized for stability. Degradation is known to occur in both acidic and alkaline conditions.[16]

    • Temperature and Moisture Control: Store the API and the final product under controlled temperature and low humidity conditions as recommended. Penicillin is sensitive to heat and moisture.[15]

    • Excipient Compatibility: Conduct thorough excipient compatibility studies. Some excipients may accelerate the degradation of the penicillin molecule.

    • Use of Stabilizers: Investigate the use of appropriate stabilizers in your formulation to inhibit hydrolytic degradation pathways.

Issue 3: Poor Suspension Quality and Administration Issues

  • Question: Our prepared this compound suspension shows particle aggregation and causes needle blockage during injection experiments. What could be the cause and how can we fix it?

  • Answer:

    • Particle Size Analysis of API: The issue may originate from the API itself. Conduct particle size analysis on the raw material. Some studies have identified batches with aggregated particles larger than 400 µm.[10][12] Sonication can sometimes disperse these aggregates.[10][12]

    • Formulation Optimization: The formulation vehicle is critical for maintaining a stable suspension. Experiment with different suspending agents or wetting agents to improve the dispersibility of the BPG particles. Studies have explored using hydrophilic polymers like PEG 4000 to improve dissolution characteristics.[21]

    • Reconstitution Method: If using a powder for reconstitution, standardize the protocol. The method and vigor of shaking can impact the final suspension quality.

    • Revise Pharmacopeial Standards: For long-term improvement, it has been suggested that pharmacopeial monographs should be updated to include standards for particle size and crystal morphology to ensure greater consistency across manufacturers.[10][11]

Data and Protocols

Table 1: Common Impurities in Benethamine Benzylpenicillin
Impurity NameMolecular FormulaMolecular WeightNotes
Benzylpenicillin Benzathine Impurity CC₃₂H₃₈N₄O₄S574.73A known related substance monitored during quality control.[19][22]
Benzylpenicillin Benzathine Impurity DC₁₆H₁₈N₂O₄S334.39Also known as Penillic acid, a degradation product.[22]
Benzylpenicillin Benzathine Impurity EC₁₆H₂₀N₂O₅S352.41A potential process-related impurity or degradation product.[22]
Benzylpenicillin Benzathine Impurity GC₁₆H₁₈N₂O₅S350.39Related substance monitored in pharmacopeial methods.[23]
Benzylpenicillin Benzathine Impurity KC₄₈H₅₆N₆O₈S₂909.13A potential impurity that can be identified via HPLC.[22][24]
Experimental Protocol: HPLC Analysis of this compound G

This protocol is a generalized method based on published studies for the quality assessment of BPG.[10][20]

  • Objective: To determine the purity of this compound G and quantify related impurities.

  • Materials:

    • This compound G sample

    • Dimethylformamide (DMF)

    • De-ionized water

    • Reference standards for BPG and known impurities

    • HPLC system with UV detector

    • Reverse-phase C18 column

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve approximately 2 mg of the BPG powder sample in 1 mL of DMF.

    • Test Solution: Dilute the stock solution with de-ionized water to a nominal concentration of 0.2 mg/mL. The final solution should be in approximately 10% v/v DMF in water.

    • Reference Solutions: Prepare solutions of reference standards at known concentrations in the same diluent.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution using a mixture of phosphate (B84403) buffer and acetonitrile (B52724) is common.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 220 nm.[20]

    • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the reference solutions to establish retention times and response factors for the main component and impurities.

    • Inject the test solution.

    • Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Calculate the percentage content of this compound G in the sample by comparing its peak area to that of the reference standard.

    • Quantify any detected impurities using the external standard method with the respective reference standards.

Visualizations

Supply_Chain_Vulnerability cluster_API API Manufacturing (Highly Concentrated) cluster_Challenges Manufacturing & Supply Challenges API_Manu1 Manufacturer 1 (China) FDF Finished Dosage Formulators (Global) API_Manu1->FDF API Supply API_Manu2 Manufacturer 2 (China) API_Manu2->FDF API Supply API_Manu3 Manufacturer 3 (China) API_Manu3->FDF API Supply API_Manu4 Manufacturer 4 (Austria) API_Manu4->FDF API Supply Challenge1 Quality Issues (GMP Compliance) Challenge1->API_Manu1 Challenge1->API_Manu2 Challenge1->API_Manu3 Challenge1->API_Manu4 Challenge2 Low Profitability Challenge2->API_Manu1 Challenge2->API_Manu2 Challenge2->API_Manu3 Challenge2->API_Manu4 Challenge3 Regulatory Hurdles Challenge3->API_Manu1 Challenge3->API_Manu2 Challenge3->API_Manu3 Challenge3->API_Manu4 Challenge4 Production Disruption Challenge4->API_Manu1 Challenge4->API_Manu2 Challenge4->API_Manu3 Challenge4->API_Manu4 Shortage Global Shortage FDF->Shortage Supply Constraint

Caption: Fragile global supply chain for this compound API.

QC_Workflow Start Raw Material (API) Received QC_Check1 Initial QC Check: - Certificate of Analysis - Visual Inspection Start->QC_Check1 Lab_Test Laboratory Testing QC_Check1->Lab_Test Test_Purity Purity & Impurities (HPLC) Lab_Test->Test_Purity Test_Particle Particle Size Analysis Lab_Test->Test_Particle Test_Other Other Tests (Moisture, etc.) Lab_Test->Test_Other Decision Pass / Fail? Test_Purity->Decision Test_Particle->Decision Test_Other->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: Quality control workflow for incoming this compound API.

Penicillin_Degradation cluster_hydrolysis Primary Pathway: Hydrolysis cluster_rearrangement Secondary Pathway PenG Penicillin G (β-Lactam Ring Intact) Penicilloic Benzylpenicilloic Acid (Inactive) PenG->Penicilloic pH, Temp, Moisture Penicillenic Penicillenic Acid PenG->Penicillenic Acidic conditions Penilloic Penilloic Acid Penicilloic->Penilloic Further Degradation

Caption: Simplified degradation pathways of Penicillin G.

References

Navigating the Stability of Benethamine Penicillin in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of benethamine penicillin in aqueous solutions. Addressing common challenges faced during experimental work, this resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development endeavors.

Introduction to this compound Stability

This compound, a salt of benzylpenicillin (penicillin G), is characterized by its very low solubility in water.[1] This property is fundamental to its long-acting therapeutic effect and significantly influences its stability in aqueous environments. Unlike highly soluble penicillin salts, this compound is typically formulated as a suspension. The stability of this suspension is a two-fold consideration:

  • Chemical Stability: This pertains to the degradation of the penicillin G molecule itself, primarily through hydrolysis of the β-lactam ring.

  • Physical Stability: This relates to the properties of the suspension, such as particle size distribution, aggregation, caking (formation of a dense sediment), and ease of redispersion.[2]

Crucially, only the dissolved fraction of this compound is susceptible to chemical degradation. Therefore, maintaining its low solubility and ensuring the physical stability of the suspension are key strategies for preserving its potency.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous environment?

A1: The primary degradation pathway for this compound is the hydrolysis of the β-lactam ring of the penicillin G molecule. This process is catalyzed by both acidic and alkaline conditions and leads to the formation of inactive penicilloic acid.[3][4]

Q2: What is the optimal pH for the stability of penicillin G in aqueous solutions?

A2: Penicillin G exhibits its maximum stability in the pH range of 6.0 to 7.5.[5] Deviation outside of this range, particularly into acidic or alkaline conditions, significantly accelerates the rate of degradation.

Q3: How does temperature affect the stability of this compound suspensions?

A3: As with most chemical reactions, the degradation of penicillin G is temperature-dependent. Elevated temperatures increase the rate of hydrolysis. Therefore, it is recommended to store reconstituted this compound suspensions under refrigerated conditions (typically 2°C to 8°C) unless otherwise specified.[6]

Q4: Can excipients impact the stability of my this compound suspension?

A4: Yes, excipients can have a significant impact on both the chemical and physical stability of the suspension.

  • Buffers: Citrate (B86180) and phosphate (B84403) buffers can be used to maintain the pH within the optimal range of 6.0-7.5, thereby enhancing chemical stability.[3]

  • Suspending Agents: Agents like carboxymethylcellulose and povidone are used to increase the viscosity of the vehicle, which slows down particle sedimentation and improves the physical stability of the suspension.[7]

  • Wetting Agents: Surfactants or wetting agents can be included to ensure uniform dispersion of the hydrophobic this compound particles in the aqueous vehicle.

Q5: Why is the low water solubility of this compound advantageous for its stability?

A5: The very low solubility of this compound (requiring about 3,000 mL of water to dissolve 1 gram) is a key factor in its stability in aqueous suspensions.[1] Since only the dissolved penicillin G is available for hydrolysis, the vast majority of the drug, which exists as solid particles, is protected from degradation. This inherent property contributes to its prolonged shelf-life and long-acting therapeutic effect.[4]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of potency in the aqueous suspension. - Incorrect pH of the aqueous vehicle (too acidic or too alkaline).- Elevated storage temperature.- Microbial contamination.- Ensure the pH of your aqueous vehicle is buffered to between 6.0 and 7.5 using appropriate buffers (e.g., citrate, phosphate).- Store the prepared suspension under refrigeration (2-8°C) and protect from light.- Utilize sterile water for injection and aseptic techniques during preparation to prevent microbial growth, which can alter pH and degrade penicillin.
Clumping or aggregation of particles during reconstitution. - Poor wettability of the this compound powder.- Inadequate mixing technique.- Consider the inclusion of a pharmaceutically acceptable wetting agent in your formulation.- Employ a standardized and vigorous shaking method for a consistent duration to ensure uniform dispersion.- For laboratory-scale preparations, gentle sonication can aid in breaking up agglomerates.
"Caking" of the sediment, which is difficult to redisperse. - Formation of a dense sediment due to the settling of individual, deflocculated particles.- Crystal growth over time (Ostwald ripening).- Introduce a flocculating agent to encourage the formation of loose aggregates (flocs) that are easily redispersed.- Incorporate a structured vehicle by using suspending agents (e.g., carboxymethylcellulose, xanthan gum) to hinder particle movement.- Optimize particle size distribution of the initial powder; a narrower distribution can reduce the driving force for crystal growth.
Needle blockage during aspiration or injection of the suspension. - Large particle size or aggregated particles.- High viscosity of the suspension.- Evaluate the particle size distribution of your this compound raw material. Consider micronization if necessary.- Ensure complete deaggregation during reconstitution through adequate shaking.- Optimize the concentration of the suspending agent to achieve a viscosity that maintains suspension without impeding flow through a needle.

Data Presentation

Table 1: Influence of pH on the Stability of Penicillin G at 25°C

pHRelative Degradation Rate
4.0High
5.0Moderate
6.5Minimum
7.0Minimum
8.0Moderate
9.5High

This table illustrates the general effect of pH on penicillin G stability. The rate of degradation is significantly higher in acidic and alkaline conditions compared to the neutral pH range.[8]

Table 2: Stability of Penicillin G Sodium in Different Aqueous Media at 5°C

Vehicle Concentration Storage Duration with >90% Potency
0.9% Sodium Chloride2,500 units/mLAt least 21 days
0.9% Sodium Chloride50,000 units/mLAt least 21 days
5% Dextrose2,500 units/mLAt least 21 days
5% Dextrose50,000 units/mLAt least 21 days

This data for the more soluble sodium salt of penicillin G highlights that even in solution, stability can be maintained for extended periods under refrigerated conditions.[9] For this compound suspensions, the stability is expected to be significantly greater due to its low solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Suspension for Stability Testing
  • Vehicle Preparation: Prepare a sterile aqueous vehicle containing the desired buffers and excipients (e.g., sodium citrate buffer, pH 6.5, with 0.5% w/v carboxymethylcellulose as a suspending agent).

  • Weighing: Accurately weigh the required amount of sterile this compound powder.

  • Reconstitution: Aseptically transfer the this compound powder into a sterile container with the prepared vehicle.

  • Dispersion: Securely cap the container and shake vigorously for a standardized period (e.g., 60 seconds) to ensure a uniform suspension. Visually inspect for any clumps or undispersed powder.

  • Aliquoting: Immediately after shaking, dispense the suspension into sterile vials for stability testing at various time points and conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound and Degradation Products

This method is adapted from a published procedure for related substances in benzathine benzylpenicillin.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: End-capped octadecylsilane (B103800) bonded silica (B1680970) gel column (e.g., C18, 5 µm).

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate solution, with pH adjusted to 3.1 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient elution program should be developed to ensure the separation of benethamine, penicillin G, and its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound suspension to a volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of mobile phase A and B) to achieve a final concentration within the validated range of the assay.

    • Centrifuge or filter the sample to remove any undissolved excipients before injection.

  • Analysis: Inject the prepared sample and a standard solution of this compound. The peak areas are used to quantify the amount of intact drug remaining. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

cluster_degradation Chemical Degradation Pathway BenethaminePenicillin This compound (Suspended Solid) DissolvedPenG Dissolved Penicillin G BenethaminePenicillin->DissolvedPenG Dissolution PenicilloicAcid Penicilloic Acid (Inactive) DissolvedPenG->PenicilloicAcid Hydrolysis (pH, Temp dependent)

Caption: Chemical degradation pathway of this compound.

cluster_workflow Stability Testing Workflow Prep Prepare Suspension Store Store at Varied Conditions (T, pH) Prep->Store Sample Sample at Time Points Store->Sample Analyze Analyze via HPLC Sample->Analyze Data Evaluate Data (% Remaining, Degradants) Analyze->Data

Caption: General workflow for stability testing of suspensions.

References

Technical Support Center: Benethamine Penicillin Injection Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for reducing pain associated with benethamine penicillin injections. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are this compound injections known to be painful?

A1: The pain associated with this compound injections is primarily due to the viscous and crystalline nature of the suspension, the large volume of the injection, and the slow absorption from the muscle tissue.[1][2] This can lead to significant discomfort at the injection site.[1][2][3][4][5]

Q2: What are the primary categories of methods to reduce injection pain?

A2: Methods to mitigate pain from this compound injections can be broadly categorized into pharmacological, physical, psychological, and procedural techniques.

Q3: Is it safe to mix this compound with a local anesthetic like lidocaine (B1675312)?

A3: Yes, studies have shown that using lidocaine as a diluent for this compound is a safe and effective method for reducing injection pain.[2][6][7][8][9] It has been demonstrated that lidocaine does not alter the pharmacokinetic parameters of penicillin.[6][8][9]

Q4: What is the Z-track injection method, and how does it reduce pain?

A4: The Z-track method is an intramuscular injection technique where the skin and subcutaneous tissue are displaced laterally before the needle is inserted.[4][10][11] After the medication is injected, the skin is released, creating a zigzag path that seals the medication within the muscle.[4][10][11] This can reduce pain by preventing the leakage of the irritating medication into the subcutaneous tissue.[4][10][11]

Q5: Are there any non-pharmacological methods to reduce injection pain?

A5: Yes, several non-pharmacological methods are effective. These include warming the penicillin suspension to room temperature before injection, applying a cold pack or a vibrating device (like Buzzy®) to the site before the injection, and using distraction techniques.[12][13]

Troubleshooting Guide

Issue EncounteredTroubleshooting Steps
Severe immediate pain during injection - Consider using 1% lidocaine as a diluent instead of sterile water.[6][8] - Ensure the medication is at room temperature.[1][13] - Administer the injection slowly over 2-3 minutes.[13] - Employ the Z-track injection technique.[14][15]
Lingering pain and discomfort after injection - Apply a cold or warm pack to the injection site, based on patient preference.[13] - Encourage light movement of the limb to promote blood flow.[13] - Ensure proper injection site rotation for subsequent injections.[1]
Patient anxiety and fear of needles (Trypanophobia) - Utilize psychological distraction techniques (e.g., conversation, music, virtual reality).[12] - Apply a topical anesthetic cream like EMLA® 60 minutes prior to the injection.[12][13] - Use a vibrating cold device like Buzzy® to block pain signals.[12][16]
Formation of a lump or induration at the injection site - The Z-track injection method can help minimize this by preventing medication leakage.[14][15] - Proper site selection (e.g., ventrogluteal muscle) is crucial.[12]

Data Presentation: Efficacy of Pain Reduction Methods

The following table summarizes quantitative data from studies evaluating the effectiveness of lidocaine in reducing pain associated with this compound injections. Pain is typically measured using a Visual Analog Scale (VAS) or the Wong-Baker FACES® Pain Rating Scale (WBFPS), both commonly scored from 0 (no pain) to 10 (worst possible pain).

InterventionStudy PopulationPain Scale UsedMean Pain Score (Intervention)Mean Pain Score (Control - Sterile Water)Time Point of MeasurementCitation
1% Lidocaine as diluent 40 male adults with syphilisNumeric Rating Scale (0-10)2.257.93Immediately after injection[17][18]
0.603.455 minutes post-injection[17][18]
0.352.2020 minutes post-injection[17][18]
Lidocaine (0.2-0.4 mg/kg) as diluent 42 children (7-18 years) with rheumatic fever/heart diseaseVAS (0-10)2 (median)5 (median)5 minutes post-injection[1][13][16]
WBFPS (0-10)2 (median)4 (median)5 minutes post-injection[1][13][16]
0.2% Lidocaine with Z-track injection 32 adults with syphilisVAS (0-10)Significantly lower (p < 0.0001)Higher30 minutes post-injection[19][20]

Experimental Protocols

Protocol 1: Reconstitution of this compound with Lidocaine

Objective: To prepare this compound for intramuscular injection using 1% lidocaine as a diluent to reduce injection pain.

Materials:

  • Vial of this compound powder for injection

  • 1% lidocaine hydrochloride for injection

  • Sterile syringe (appropriate volume for the final reconstituted solution)

  • Sterile needles (one for reconstitution, one for administration)

  • Alcohol swabs

Methodology:

  • Inspect the this compound vial to ensure the integrity of the seal.

  • Using aseptic technique, cleanse the rubber stoppers of both the this compound vial and the lidocaine vial with an alcohol swab.

  • Draw the required volume of 1% lidocaine into the sterile syringe. The volume will be specified in the drug's prescribing information for reconstitution.

  • Inject the lidocaine into the this compound vial.

  • Agitate the vial vigorously until the powder is completely dissolved and the suspension is uniform.

  • Draw the reconstituted solution into the syringe.

  • Change the needle on the syringe to a new, sterile needle of the appropriate gauge and length for intramuscular injection.

  • The injection is now ready for administration.

Protocol 2: Z-Track Intramuscular Injection Technique

Objective: To administer an intramuscular injection using the Z-track method to minimize pain and prevent medication leakage into the subcutaneous tissue.

Materials:

  • Syringe with prepared medication

  • Sterile needle of appropriate length and gauge

  • Alcohol swabs

  • Gauze

Methodology:

  • Select an appropriate intramuscular injection site (e.g., ventrogluteal or dorsogluteal muscle).

  • Cleanse the site with an alcohol swab and allow it to dry completely.

  • With the non-dominant hand, displace the skin and subcutaneous tissue laterally by about 1 to 1.5 inches (2.5 to 3.75 cm).[21]

  • Hold the syringe like a dart and insert the needle at a 90-degree angle into the muscle.

  • Aspirate for 5-10 seconds to check for blood return. If blood appears, withdraw the needle and prepare a new injection.[4]

  • If there is no blood return, inject the medication slowly and steadily.

  • Wait for 10 seconds after the injection is complete before withdrawing the needle.[4]

  • Simultaneously withdraw the needle and release the displaced skin and subcutaneous tissue.

  • Apply gentle pressure to the site with a dry gauze pad. Do not massage the area.[4]

Protocol 3: Application of a Vibrating Cold Device (Buzzy®)

Objective: To use a vibrating cold device to reduce pain during intramuscular injection through the gate control theory of pain.

Materials:

  • Buzzy® device with frozen ice wings

  • Prepared injection

Methodology:

  • Place the frozen ice wings onto the Buzzy® device.

  • Turn on the Buzzy® device.

  • For an intramuscular injection in the deltoid, place the Buzzy® device on the upper arm, between the injection site and the brain (proximally), for 30-60 seconds prior to the injection.[3][12][22]

  • Move the Buzzy® device slightly superior to the cleansed injection site during the administration of the injection.[3][12]

  • Keep the Buzzy® device in place throughout the injection.

Visualization

PainReductionWorkflow start Patient requires This compound injection assess_pain_tolerance Assess patient's pain tolerance, anxiety, and history of injection-related pain start->assess_pain_tolerance high_pain_anxiety High pain sensitivity or anxiety assess_pain_tolerance->high_pain_anxiety High low_pain_anxiety Low to moderate pain sensitivity/anxiety assess_pain_tolerance->low_pain_anxiety Low/Moderate pharmacological Pharmacological Intervention: Mix with 1% Lidocaine high_pain_anxiety->pharmacological physical_procedural Physical & Procedural Interventions low_pain_anxiety->physical_procedural topical_anesthetic Consider topical anesthetic (e.g., EMLA cream) 60 mins prior pharmacological->topical_anesthetic z_track Z-track injection method physical_procedural->z_track warming Warm injection to room temperature physical_procedural->warming slow_injection Slow injection rate (2-3 minutes) physical_procedural->slow_injection administer Administer Injection physical_procedural->administer vibrating_device Consider vibrating cold device (e.g., Buzzy®) prior to and during injection topical_anesthetic->vibrating_device vibrating_device->physical_procedural post_injection Post-injection care: - Apply cold/warm pack - Encourage movement administer->post_injection

Caption: Workflow for selecting a pain reduction strategy for this compound injections.

References

troubleshooting benethamine penicillin assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in benethamine penicillin assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it assayed?

This compound is the benethamine salt of penicillin G, a beta-lactam antibiotic with broad-spectrum bactericidal activity.[1] It functions by inhibiting the biosynthesis of the bacterial cell wall.[1][2] Due to its low solubility, it is released slowly from the injection site, resulting in prolonged antibiotic presence in the body.[2]

Common assay methods for this compound include High-Performance Liquid Chromatography (HPLC) and iodometric titration.[3][4] HPLC methods are capable of detecting the active pharmaceutical ingredient (API) as well as any impurities and degradation products.[3][5] Iodometric titration is a classic chemical method that can determine the percentage purity of benzylpenicillin.[4]

Q2: What are the common causes of variability in this compound assay results?

Variability in assay results can stem from multiple factors throughout the experimental workflow. Key areas to investigate include:

  • Sample Preparation: Inconsistent sample handling, improper dissolution, or variations in dilution can introduce significant errors.

  • Analyte Stability: Penicillins are inherently unstable and can degrade due to factors like pH, temperature, and enzymatic activity (e.g., beta-lactamases).[6][7]

  • Assay Method: Both HPLC and titration methods have specific parameters that, if not strictly controlled, can lead to variable results. This includes mobile phase composition, column temperature, and reagent concentrations.

  • Instrument Performance: Fluctuations in pump pressure, detector sensitivity, or improper calibration of equipment can all contribute to inconsistent data.[8][9][10][11]

  • Batch-to-Batch Variation: Differences in the physical characteristics of this compound batches, such as particle size, can affect dissolution and subsequent assay results.[3][5]

Q3: How does the stability of this compound affect assay results?

This compound, being a salt of penicillin G, is susceptible to degradation, which can lead to lower than expected assay values. The stability of penicillins is highly dependent on pH and temperature.[7] Degradation can occur through hydrolysis of the beta-lactam ring, leading to the formation of inactive products like penicilloic acid.[2][5]

To minimize variability due to degradation, it is crucial to control the storage conditions of both the this compound samples and the prepared analytical solutions. Samples should be processed promptly, and if storage is necessary, it should be at appropriate temperatures (e.g., refrigerated or frozen) for a validated period.[5][6]

Troubleshooting Guides

HPLC Assay Variability

Issue: Inconsistent peak areas or retention times.

This is a common issue in HPLC analysis and can be caused by a variety of factors. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.

Troubleshooting Workflow for HPLC Variability

cluster_Troubleshooting Troubleshooting HPLC Variability Start Inconsistent Peak Area or Retention Time Check_System Check HPLC System - Pressure Fluctuations? - Leaks? Start->Check_System Check_Mobile_Phase Verify Mobile Phase - Correct Composition? - Degassed? Check_System->Check_Mobile_Phase No Resolve_System Action: - Purge Pump - Tighten Fittings - Replace Seals Check_System->Resolve_System Yes Check_Column Inspect Column - Overload? - Contamination? Check_Mobile_Phase->Check_Column No Resolve_Mobile_Phase Action: - Prepare Fresh Mobile Phase - Degas Solvents Check_Mobile_Phase->Resolve_Mobile_Phase Yes Check_Sample Review Sample Prep - Consistent Dilutions? - Analyte Degradation? Check_Column->Check_Sample No Resolve_Column Action: - Flush Column - Replace Guard Column - Optimize Sample Load Check_Column->Resolve_Column Yes Resolve_Sample Action: - Standardize Protocol - Analyze Samples Promptly - Control Temperature Check_Sample->Resolve_Sample Yes End Consistent Results Check_Sample->End No Resolve_System->Check_Mobile_Phase Resolve_Mobile_Phase->Check_Column Resolve_Column->Check_Sample Resolve_Sample->End

Caption: A logical workflow for troubleshooting common HPLC issues.

Potential Cause Recommended Action
Pump Issues (e.g., pressure fluctuations, air bubbles) Purge the pump to remove air bubbles. Check for leaks in the pump seals and fittings. If pressure is unstable, the check valves may need cleaning or replacement.[9][10][11]
Mobile Phase Inconsistency Prepare fresh mobile phase, ensuring accurate measurement of all components. Degas the mobile phase thoroughly before use.[10][12]
Column Problems (e.g., contamination, void formation) Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[8][10]
Injector Variability Ensure the injector loop is completely filled and that there are no air bubbles in the syringe. Check for leaks at the injector port.
Detector Drift or Noise Allow the detector lamp to warm up sufficiently. A noisy baseline may indicate a failing lamp or a contaminated flow cell.[10][11][12]
Sample Degradation Analyze samples as quickly as possible after preparation. If necessary, store prepared samples at a low temperature and protect from light.[6]
Iodometric Titration Variability

Issue: Inconsistent titration endpoints or calculated purity.

Iodometric titration is sensitive to procedural variations. The following guide addresses common sources of error.

Troubleshooting Workflow for Iodometric Titration Variability

cluster_Titration_Troubleshooting Troubleshooting Iodometric Titration Start Inconsistent Titration Results Check_Reagents Verify Reagent Prep - Accurate Concentrations? - Freshly Prepared? Start->Check_Reagents Check_Standardization Review Standardization - Correct Primary Standard? - Reproducible Titers? Check_Reagents->Check_Standardization No Resolve_Reagents Action: - Re-prepare Solutions - Use High-Purity Water Check_Reagents->Resolve_Reagents Yes Check_Procedure Examine Titration Steps - Consistent Timing? - Accurate Endpoint Detection? Check_Standardization->Check_Procedure No Resolve_Standardization Action: - Re-standardize Titrant - Use Certified Standard Check_Standardization->Resolve_Standardization Yes Check_Sample_Handling Assess Sample Prep - Accurate Weighing? - Complete Dissolution? Check_Procedure->Check_Sample_Handling No Resolve_Procedure Action: - Standardize Incubation Times - Use Starch Indicator Correctly Check_Procedure->Resolve_Procedure Yes Resolve_Sample_Handling Action: - Calibrate Balance - Ensure Complete Sample Dissolution Check_Sample_Handling->Resolve_Sample_Handling Yes End Accurate & Precise Results Check_Sample_Handling->End No Resolve_Reagents->Check_Standardization Resolve_Standardization->Check_Procedure Resolve_Procedure->Check_Sample_Handling Resolve_Sample_Handling->End

Caption: A step-by-step guide for resolving titration inconsistencies.

Potential Cause Recommended Action
Inaccurate Reagent Concentration Carefully prepare and standardize the sodium thiosulphate solution using a primary standard like potassium bromate.[4] Ensure the iodine solution is fresh and properly stored to prevent loss of iodine.
Incorrect Endpoint Detection Add the starch indicator near the endpoint of the titration. The color change from blue to apple green should be sharp and consistent.[4]
Incomplete Hydrolysis Ensure the this compound is completely hydrolyzed by sodium hydroxide (B78521) before acidification. Follow the specified reaction times precisely.[4]
Sample Weighing Errors Use a calibrated analytical balance and ensure accurate weighing of the this compound sample.
Procedural Inconsistencies Standardize all steps of the procedure, including the volumes of reagents added and the time allowed for reactions to occur. The difference between the two titrations (with and without hydrolysis) is critical for the final calculation.[4]

Data Presentation

Table 1: Stability of Penicillin G at Various pH and Temperature Conditions
pH RangeTemperatureStability
6.5 - 7.5≤ 25°COptimal Stability[7]
4.0 - 6.05 - 50°CIncreased degradation[7]
> 7.55 - 50°CIncreased degradation[7]
Not specified5°CStable for at least 21 days in PVC containers[7]
Table 2: Pharmacopeial Specifications for Benzathine Penicillin G (BPG) Injection
PharmacopeiaBPG Content Specification
United States Pharmacopeia (USP)90% - 115% of the labeled amount[5]
British Pharmacopoeia (BP)90% - 110% for antimicrobial powders for injection[5]

Experimental Protocols

Iodometric Assay of Benzylpenicillin

This protocol is adapted from the iodometric titration method for determining the percentage purity of benzylpenicillin.[4]

Principle: Benzylpenicillin is first hydrolyzed with sodium hydroxide to form penicilloic acid. After acidification, the mixture is treated with a known excess of iodine solution. The unreacted iodine is then back-titrated with a standardized sodium thiosulphate solution. The amount of iodine consumed is proportional to the amount of penicillin in the sample.[4]

Reagents:

  • 0.02 N Sodium thiosulphate, standardized

  • 0.02 N Iodine solution

  • 1 N Sodium hydroxide

  • 1.2 N Hydrochloric acid

  • Starch solution (freshly prepared)

  • Buffer solution

Procedure:

  • Sample Preparation: Accurately weigh about 0.1 g of the this compound sample, dissolve it in 10 ml of water, and dilute to 100 ml.

  • Hydrolysis: To 10 ml of the sample solution, add 5 ml of 1 N NaOH and allow to stand for 20 minutes.

  • Acidification and Iodination: Add 5.5 ml of 1.2 N HCl and 20 ml of 0.02 N iodine solution. Stopper the flask and allow it to stand in the dark for 20 minutes.

  • Back Titration: Titrate the excess iodine with 0.02 N sodium thiosulphate using starch solution as an indicator until the blue color is discharged.

  • Blank Titration: To another 10 ml of the initial sample solution, add 20 ml of the buffer solution, let it stand for 20 minutes in the dark, and titrate with the same 0.02 N iodine solution.

  • Calculation: The difference between the two titrations represents the volume of 0.02 N iodine equivalent to the total amount of penicillin present in the sample.[4]

High-Performance Liquid Chromatography (HPLC) Assay for Benzathine Penicillin G

This is a general outline based on methods described for the quality assessment of BPG.[3][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., YMC-Pack ODS-A or Waters Atlantis T3 have been found suitable)[13]

Mobile Phase (Example):

  • A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for the specific column and system.[13]

Sample Preparation:

  • Accurately weigh a quantity of the this compound powder for injection.

  • Dissolve the sample in a suitable solvent, such as dimethylformamide (DMF), with the aid of sonication.[5]

  • Dilute the solution to a known volume with a mixture of the solvent and water to achieve a final concentration within the calibration range of the instrument.[5]

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of standard solutions of known concentrations to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

References

Technical Support Center: Optimization of Benethamine Penicillin Purification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of benethamine penicillin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification critical?

This compound is the salt derived from benzylpenicillin (penicillin G) and benethamine (N-benzyl-β-phenylethylamine).[1][2] Its purification is a critical downstream process to remove impurities from the fermentation broth, such as media components, proteins, and related penicillin analogs, ensuring the final product's safety, efficacy, and stability.[3][4]

Q2: What are the key stages in the purification of this compound?

A typical purification process involves several key stages:

  • Broth Pre-treatment: Removal of mycelia and other solid impurities from the fermentation broth, often through filtration or centrifugation.[3][4]

  • Solvent Extraction: Penicillin G is first extracted from the clarified and acidified broth into a water-immiscible organic solvent.[3][5]

  • Salt Formation (Crystallization): The benethamine salt is formed by reacting the penicillin G in the organic phase with a solution of benethamine, leading to its crystallization due to very low solubility.[1]

  • Isolation and Drying: The crystalline this compound is isolated by filtration, washed with appropriate solvents to remove residual impurities, and dried under controlled conditions.[6]

Q3: What are the critical process parameters to control during purification?

The most critical parameters include pH, temperature, solvent selection, and agitation. Penicillin G is unstable at extreme pH values and higher temperatures; for instance, at a pH of 2 and a temperature of 20°C, it has a half-life of only 15 minutes.[5][7][8][9] Therefore, extraction is typically performed at a low pH (around 2.0-2.5) and low temperature (5-10°C) to keep penicillin G in its more solvent-soluble acidic form while minimizing degradation.[3][5]

Q4: How is the purity of this compound typically assessed?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying related substances.[10][11][12] A typical HPLC method uses a C18 column with a gradient elution involving a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile, with UV detection.[10][13] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis and impurity profiling.[4]

Troubleshooting Guides

Low Yield Issues
Problem Potential Cause Recommended Solution
Low overall yield after extraction and crystallization. Degradation of Penicillin G: The β-lactam ring of penicillin is susceptible to hydrolysis, especially at non-optimal pH and high temperatures.[9][14]Maintain the temperature of the fermentation broth at 5-10°C during acidification and extraction.[5] Minimize the time the solution is held at a low pH (2.0-2.5).[3]
Incomplete Extraction: The chosen organic solvent may not be efficient, or the phase separation could be poor, leading to product loss in the aqueous phase.Ensure the use of a suitable water-immiscible solvent like butyl acetate (B1210297) or amyl acetate.[4][15] Optimize the solvent-to-broth ratio and mixing efficiency to maximize mass transfer.
Incomplete Crystallization: The solution may not have reached sufficient supersaturation, or inhibitors might be present.Ensure the correct concentration of both penicillin G in the organic phase and the benethamine solution. Consider using seed crystals to induce crystallization.[3] Verify the absence of impurities that might inhibit crystal growth.
Significant product loss during filtration and washing. Dissolution of Crystals: The washing solvent may be too aggressive, dissolving the this compound crystals. This compound is very slightly soluble in water.[1]Use a pre-saturated solvent or a solvent in which this compound has minimal solubility for washing the crystals. Ensure the washing solvent is chilled.
Purity and Impurity Issues
Problem Potential Cause Recommended Solution
High levels of impurities in the final product. Inefficient Extraction: Poor separation of impurities during the initial solvent extraction.Adjust the pH of the aqueous phase during extraction to optimize the partitioning of penicillin G away from ionizable impurities.[16] Consider a back-extraction step into a fresh aqueous buffer to further purify the penicillin G before salt formation.[5]
Co-crystallization of Impurities: Impurities with similar structures or properties may crystallize along with the this compound.[17]Modify the crystallization conditions (e.g., solvent system, temperature profile, rate of addition of benethamine) to disfavor the inclusion of impurities. Consider recrystallization of the final product from a suitable solvent system.
Presence of degradation products (e.g., penicilloic acid). Chemical Instability: Exposure to harsh pH conditions, elevated temperatures, or moisture during the process or storage.[7][14]Strictly control pH and temperature throughout the purification process.[9] Ensure the final product is thoroughly dried and stored in a low-humidity environment.
Abnormal HPLC Chromatogram (e.g., peak tailing, extra peaks). Column Contamination/Degradation: Buildup of impurities on the HPLC column or degradation of the stationary phase.Use a guard column to protect the analytical column. Flush the column with a strong solvent to remove contaminants.
Inappropriate Mobile Phase: The mobile phase pH or composition is not optimal for the separation.Adjust the mobile phase pH to ensure this compound and its impurities are in a suitable ionization state for good chromatography. Optimize the gradient to achieve better separation of closely eluting peaks.[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol is adapted from methods for closely related benzathine benzylpenicillin.[10][12]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Octadecylsilane (C18) bonded silica (B1680970) gel, 5 µm particle size.

  • Mobile Phase A: 0.05 M potassium dihydrogen phosphate, with pH adjusted to 3.1 with phosphoric acid.[10]

  • Mobile Phase B: Methanol.[10]

  • Gradient Elution: Implement a linear gradient to ensure separation of benethamine, benzylpenicillin, and related impurities.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 40°C.[10]

  • Detection: UV at 220 nm.[10]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., dimethylformamide, as it is freely soluble) and then dilute with the mobile phase to the working concentration.[6]

  • Analysis: Inject the prepared sample and reference standards. Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.

Protocol 2: Crystallization of this compound

This protocol is a general representation based on the principles of penicillin salt crystallization.[3][5][6]

  • Starting Material: A solution of purified penicillin G in an organic solvent (e.g., butyl acetate).

  • Benethamine Solution: Prepare a solution of N-benzyl-β-phenylethylamine (benethamine) in a suitable solvent.

  • Reaction: Under controlled temperature (e.g., 25-30°C) and with constant, gentle agitation, slowly add the benethamine solution to the penicillin G solution.

  • Crystallization: The this compound salt will precipitate as it forms due to its low solubility in the organic solvent. The rate of addition and temperature can be controlled to influence crystal size and purity.

  • Maturation: Allow the slurry to stir for a defined period to ensure complete crystallization and to allow the crystals to mature.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with a small volume of cold organic solvent (e.g., chilled butyl acetate or isopropanol) to remove mother liquor and surface impurities.[15]

  • Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvents.

Visualizations

Logical Workflow for Troubleshooting Low Purification Yield

G start Low Final Yield Observed check_extraction Step 1: Evaluate Extraction Efficiency - Check pH of aqueous phase (2.0-2.5) - Verify solvent/broth ratio - Analyze aqueous raffinate for lost product start->check_extraction check_stability Step 2: Investigate Product Degradation - Monitor temperature during extraction (<10°C) - Minimize hold time at low pH - Analyze for degradation products (e.g., penicilloic acid) start->check_stability check_crystallization Step 3: Assess Crystallization Step - Confirm supersaturation was achieved - Check for oily precipitate vs. crystals - Analyze mother liquor for unprecipitated product check_extraction->check_crystallization solution_extraction Optimize Extraction: - Adjust pH precisely - Increase solvent ratio or mixing time check_extraction->solution_extraction Problem Found check_stability->check_crystallization solution_stability Improve Stability: - Enhance cooling capacity - Implement stricter time controls check_stability->solution_stability Problem Found check_isolation Step 4: Review Isolation & Washing - Was washing solvent pre-chilled? - Is the product soluble in the wash solvent? - Check filter for leaks check_crystallization->check_isolation solution_crystallization Optimize Crystallization: - Adjust concentration or temperature - Add seed crystals - Change solvent system check_crystallization->solution_crystallization Problem Found solution_isolation Refine Isolation: - Use anti-solvent for washing - Ensure equipment integrity check_isolation->solution_isolation Problem Found

Caption: Troubleshooting workflow for low this compound yield.

This compound Purification Workflow

G cluster_0 Upstream & Broth Prep cluster_1 Extraction & Phase Separation cluster_2 Crystallization & Isolation Fermentation Penicillium Fermentation Broth Filtration Broth Filtration (Remove Mycelia) Fermentation->Filtration Acidification Chill & Acidify Broth (pH 2.0-2.5, <10°C) Filtration->Acidification Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) Acidification->Solvent_Extraction Phase_Separation Phase Separation Solvent_Extraction->Phase_Separation Aqueous_Waste Aqueous Raffinate (Waste) Phase_Separation->Aqueous_Waste Organic_Phase Penicillin G in Organic Phase Phase_Separation->Organic_Phase Benethamine_Addition Add Benethamine Solution Organic_Phase->Benethamine_Addition Crystallization Crystallization (Precipitation) Benethamine_Addition->Crystallization Crystal_Filtration Filtration & Washing Crystallization->Crystal_Filtration Drying Vacuum Drying Crystal_Filtration->Drying Mother_Liquor Mother Liquor (Recycle/Waste) Crystal_Filtration->Mother_Liquor Final_Product Pure this compound Drying->Final_Product

Caption: General purification workflow for this compound.

References

Technical Support Center: Benethamine Penicillin Potency and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the factors influencing the potency of benethamine penicillin during storage and experimentation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure relate to its stability?

This compound is the N-benzyl-2-phenylethanamine salt of benzylpenicillin (Penicillin G).[1] This formulation is designed to have low solubility, which allows for its slow release from the injection site and a prolonged duration of action.[2] The core of its antibacterial activity lies in the β-lactam ring, which is susceptible to hydrolysis. This hydrolysis is the primary pathway of degradation and potency loss.[2]

Q2: What are the optimal storage conditions for this compound powder for injection?

For long-term storage, this compound powder should be kept in a refrigerator at 2°C to 8°C (36°F to 46°F).[3] It is crucial to protect it from moisture and light. Formulations of similar penicillin compounds, like amoxicillin (B794) powders, are known to be sensitive to high temperature and moisture, which can lead to the hydrolytic breakdown of the β-lactam ring.[4]

Q3: How long is reconstituted this compound stable?

The stability of reconstituted penicillin solutions is significantly reduced compared to the dry powder. For instance, a reconstituted injection of penethamate, a prodrug of benzylpenicillin, has a short shelf life of 7 days at 2-8°C.[5][6] It is recommended to use reconstituted this compound immediately. If storage is necessary, it should be for the shortest possible time and at refrigerated temperatures.

Q4: What are the main factors that cause a loss of this compound potency?

The primary factors leading to the degradation of this compound are:

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis of the β-lactam ring.[7]

  • pH: Penicillins are most stable in a neutral pH range. Both acidic and alkaline conditions can catalyze the degradation process.[6][8]

  • Moisture: The presence of water is necessary for hydrolysis. Therefore, exposure to humidity can lead to the degradation of the solid form of the drug.[4][7]

  • Light: Exposure to UV light can also contribute to the degradation of penicillins.[9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpectedly low potency in a newly opened vial. Improper storage during shipping or in the facility (e.g., exposure to high temperatures).Review the storage and shipping records of the batch. If improper conditions are suspected, quarantine the batch and perform a potency assay. Contact the supplier for further investigation.
Rapid loss of potency in a reconstituted solution. The solution was stored at room temperature for an extended period. The pH of the reconstitution solvent was not optimal.Reconstitute the penicillin immediately before use. If storage is unavoidable, keep the solution refrigerated (2-8°C) and use it within the recommended timeframe. Ensure the reconstitution solvent has a neutral pH.
Inconsistent results in potency assays. Issues with the assay methodology, such as incorrect standard preparation, microbial contamination in a microbiological assay, or problems with the HPLC system.Review and validate the entire experimental protocol. Ensure proper aseptic techniques for microbiological assays. For HPLC, check column performance, mobile phase preparation, and detector calibration.
Visible changes in the powder (e.g., clumping, discoloration). Exposure to high humidity.Do not use the product. Discard the vial and review storage procedures to prevent future exposure to moisture. Ensure containers are tightly sealed.

Quantitative Data on Penicillin Stability

The following tables summarize the degradation of penicillins under various conditions. Note that much of the available data is for benzylpenicillin, which is the active component of this compound.

Table 1: Effect of Temperature on Benzylpenicillin G Stability in Solution

Temperature (°C)Time to 10% Potency Loss
37Approximately 5-9 hours
26Approximately 13 hours
21-22Approximately 13.5 hours
3-58 days

Data is for benzylpenicillin sodium in 0.9% sodium chloride solution.

Table 2: Effect of pH on Penethamate (a Benzylpenicillin Prodrug) Half-Life at 30°C

pHHalf-life (days)
4.52~4.3 (in propylene (B89431) glycol:citrate buffer)
5.51-
6.02-
7.03-
9.31-

This data for a related compound illustrates the significant impact of pH on stability.[6]

Table 3: General Stability of Antibiotics in Dry Powder vs. Solution

FormGeneral Stability
Dry PowderMost antibiotics are stable as dry powders.
SolutionDissolving in a solvent exposes the compound to hydrolysis, making it more unstable.

Source: General laboratory knowledge.[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency Assay

This method is suitable for the quantitative determination of this compound and its related substances.

1. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a phosphate (B84403) buffer and a suitable organic solvent like acetonitrile (B52724) or methanol. The exact gradient program should be optimized for the specific column and instrument.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 220 nm.

  • Column Temperature: 40°C.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Calculate the potency of the sample by comparing the peak area of the analyte with that of the standard.

Microbiological Agar (B569324) Diffusion Assay for Potency

This assay determines the biological activity of this compound by measuring the inhibition of microbial growth.

1. Materials:

  • Test Organism: A susceptible strain of Staphylococcus aureus is commonly used for penicillin assays.

  • Culture Medium: A suitable agar medium (e.g., Nutrient Agar).

  • Phosphate Buffer: For preparation of standard and sample solutions.

  • Cylinders or Paper Discs: To hold the antibiotic solutions on the agar plate.

2. Preparation of Inoculum:

  • Grow the test organism in a suitable broth medium.

  • Dilute the culture to a standardized turbidity.

3. Procedure:

  • Prepare a series of dilutions of the this compound reference standard and the test sample in phosphate buffer.

  • Inoculate a sterile petri dish with the standardized test organism suspension.

  • Pour the inoculated agar into the petri dish and allow it to solidify.

  • Place sterile cylinders or paper discs onto the surface of the agar.

  • Carefully pipette a fixed volume of each standard and sample dilution into the cylinders or onto the discs.

  • Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measure the diameter of the zones of inhibition around each cylinder or disc.

  • Plot a standard curve of the zone diameter versus the logarithm of the concentration for the standard solutions.

  • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

Visualizations

cluster_storage Storage Conditions Temperature Temperature Hydrolysis Hydrolysis of β-Lactam Ring Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis Light Light Light->Hydrolysis pH pH pH->Hydrolysis Benethamine_Penicillin This compound (Stable) Benethamine_Penicillin->Hydrolysis Degradation_Products Inactive Degradation Products (e.g., Penicilloic Acid) Hydrolysis->Degradation_Products Loss_of_Potency Loss of Potency Degradation_Products->Loss_of_Potency

Caption: Factors influencing the degradation of this compound.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh This compound Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Known Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Compare Compare Sample Area to Standard Area Integrate->Compare Calculate Calculate Potency Compare->Calculate

Caption: Experimental workflow for HPLC-based potency testing.

References

strategies to prevent needle blockage with benethamine penicillin suspension

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing needle blockage during the administration of benethamine penicillin suspensions.

Troubleshooting Guide: Needle Blockage

Issue: The needle becomes blocked during or prior to injection of the this compound suspension.

Potential Cause Troubleshooting Steps
High Viscosity of Suspension 1. Warm the Suspension: Allow the syringe to warm to room temperature before administration. This can help reduce the viscosity of the suspension.[1] 2. Ensure Proper Reconstitution: If preparing from a powder, ensure the diluent is added correctly and the suspension is adequately mixed to achieve a uniform consistency. Incomplete dissolution of the powder can lead to a thick suspension and needle obstruction.[2]
Particle Aggregation 1. Agitate Gently but Thoroughly: Before injection, gently roll the syringe between your hands to resuspend the particles. Avoid vigorous shaking, which can introduce air bubbles. 2. Inspect for Aggregates: Visually inspect the suspension for any clumps or aggregates. Some studies have shown the presence of aggregated particles in BPG batches.[3]
Improper Needle Selection 1. Use Appropriate Needle Gauge: A needle gauge of 20, 21, or 22 is generally recommended for intramuscular injection of penicillin suspensions.[4] Using a needle with a smaller diameter increases the risk of blockage. 2. Consider Needle Length: Ensure the needle is long enough to reach deep into the muscle tissue.
Incorrect Injection Technique 1. Maintain a Slow and Steady Rate: Inject the suspension at a slow, steady rate.[5][6] A rapid injection can increase the pressure and the likelihood of blockage. A rate of 20 to 30 seconds for the full injection has been suggested.[7] 2. Z-Track Method: While primarily used to prevent medication leakage, the Z-track injection technique may also be beneficial.[8]
Crystallization in the Needle 1. Avoid Temperature Fluctuations: Do not expose the prepared syringe to significant temperature changes, as this can promote crystallization within the needle.[9] 2. Minimize Time Between Preparation and Use: Administer the injection as soon as reasonably possible after drawing it into the syringe to minimize the chance of the solvent evaporating and crystals forming in the needle tip.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of needle blockage with this compound suspension?

A1: Needle blockage with this compound suspension is often multifactorial. The high viscosity of the suspension, the crystalline nature of the drug, and the potential for particle aggregation are primary contributing factors.[1][3][10][11] Improper injection technique, such as a rapid injection rate, or using a needle with too small a gauge can also lead to blockages.[4][5]

Q2: What is the recommended needle gauge for administering this compound suspension?

A2: A needle gauge of 20, 21, or 22 is generally recommended for the intramuscular injection of penicillin suspensions to accommodate the viscous nature of the product.[4] One study on a similar penicillin suspension used 19G and 21G needles.[12][13]

Q3: How does temperature affect the administration of the suspension?

A3: Warming the suspension to room temperature before administration is recommended to lessen the pain associated with the injection and may also help to reduce the viscosity of the suspension, potentially making it easier to inject and reducing the risk of blockage.[1] Conversely, temperature fluctuations during storage and transport can lead to liquid drying and forming plugs inside the needle.[9]

Q4: Can the suspension be diluted to prevent blockage?

A4: While dilution with a local anesthetic like lidocaine (B1675312) is a common practice to reduce injection pain, it is crucial to follow established guidelines for this practice.[6][8][12][13] The addition of a diluent will alter the concentration of the suspension. It is important to ensure that any dilution does not negatively impact the stability or efficacy of the drug. One study noted that the use of lidocaine as a diluent did not affect penicillin concentration.[8]

Q5: Are there any formulation strategies to reduce the likelihood of needle blockage?

A5: From a formulation perspective, controlling the particle size distribution of the this compound crystals is critical. A narrow particle size distribution can help prevent the growth of larger crystals (Ostwald ripening) which can contribute to blockage.[14] Studies have shown that aggregated particles can be present in some batches of Benzathine Penicillin G, which could lead to needle blockage.[3] Research into creating solid dispersions with hydrophilic carriers has shown improved flowability and wettability, which could translate to easier administration.[11]

Experimental Protocols

Protocol: Evaluation of Needle Passageability of a this compound Suspension

This protocol is adapted from methodologies used to assess the injectability of suspended formulations.[15]

Objective: To quantify the force required to expel a this compound suspension through needles of various gauges and to determine the incidence of needle blockage.

Materials:

  • This compound suspension

  • Syringes (e.g., 3 mL)

  • Needles of various gauges (e.g., 19G, 21G, 22G)

  • Compression/tensile tester with a load cell

  • Collection vials

Methodology:

  • Prepare the this compound suspension according to the manufacturer's instructions. If warming the sample, ensure it reaches a consistent, specified temperature (e.g., 25°C).

  • Fill a syringe with a precise volume of the suspension.

  • Attach a needle of the desired gauge to the syringe.

  • Mount the syringe vertically in the compression/tensile tester.

  • Position a collection vial below the needle tip.

  • Set the tester to apply a constant downward displacement rate on the syringe plunger, simulating a slow and steady injection (e.g., 10 mm/min).

  • Record the gliding force (in Newtons) continuously throughout the injection. A sudden spike in force indicates a blockage.

  • After the injection is complete, weigh the collected suspension in the vial to determine the discharged mass.

  • Repeat the experiment for each needle gauge, using a new syringe and needle for each trial. A minimum of three replicates per needle gauge is recommended.

  • Analyze the data to compare the mean gliding forces and the frequency of blockages for each needle gauge.

Data Presentation

Table 1: Influence of Needle Gauge on Injection Force and Blockage Rate (Hypothetical Data)

Needle GaugeMean Gliding Force (N) (± SD)Blockage Incidence (%)
19G5.2 (± 0.8)0
21G7.8 (± 1.2)5
22G10.5 (± 2.1)15
23G18.3 (± 3.5)40

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific formulation and experimental conditions.

Visualizations

TroubleshootingWorkflow start Needle Blockage Occurs check_temp Is suspension at room temperature? start->check_temp warm_suspension Warm suspension to room temperature check_temp->warm_suspension No check_needle Is needle gauge 20-22G? check_temp->check_needle Yes warm_suspension->check_needle change_needle Use a larger gauge needle (20-22G) check_needle->change_needle No check_injection_rate Was injection rate slow and steady? check_needle->check_injection_rate Yes change_needle->check_injection_rate slow_injection Inject at a slow, steady rate check_injection_rate->slow_injection No resuspend Gently roll syringe to resuspend check_injection_rate->resuspend Yes slow_injection->resuspend end_success Successful Injection resuspend->end_success Issue Resolved end_fail Discard and reprepare resuspend->end_fail Blockage Persists

Caption: Troubleshooting workflow for needle blockage.

InjectionStrategy cluster_prep Preparation cluster_admin Administration cluster_outcome Outcome prep1 Proper Reconstitution admin1 Select 20-22G Needle prep1->admin1 prep2 Warm to Room Temp prep2->admin1 prep3 Gentle Agitation prep3->admin1 admin2 Slow, Steady Injection admin1->admin2 admin3 Deep IM Site admin2->admin3 outcome Reduced Blockage Risk admin3->outcome

Caption: Key strategies to prevent needle blockage.

References

Validation & Comparative

A Comparative Pharmacokinetic Profile: Benethamine Penicillin vs. Benzathine Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacokinetic properties of benethamine penicillin and benzathine penicillin G reveals significant differences in their absorption and duration of action, stemming from their distinct salt formulations. While both are long-acting depot preparations of penicillin G, the available scientific literature provides a more robust quantitative pharmacokinetic profile for benzathine penicillin G.

This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion of these two penicillin formulations, intended for researchers, scientists, and drug development professionals. A notable gap in the current body of research is the limited availability of specific quantitative pharmacokinetic parameters for this compound, precluding a direct, in-depth numerical comparison.

Summary of Pharmacokinetic Parameters

Due to a scarcity of publicly available, detailed pharmacokinetic studies on this compound, a direct quantitative comparison with benzathine penicillin G is challenging. The following table summarizes the well-documented pharmacokinetic parameters for benzathine penicillin G.

Pharmacokinetic ParameterBenzathine Penicillin GThis compound
Absorption Slow and prolonged following intramuscular injection.[1][2]Also characterized by slow absorption from the injection site, leading to a sustained release.[3]
Time to Peak Concentration (Tmax) Typically observed between 12 and 48 hours post-injection.[4]Data not readily available.
Peak Plasma Concentration (Cmax) Geometric mean of 259 ng/mL after a 2.4 million unit IM injection.[4]Data not readily available.
Apparent Terminal Half-Life Reported as approximately 189 hours[4] and in another study as 16.5 ± 3.8 days.[5] A half-life of approximately 336 hours has also been noted.[6]Described as "long-acting," but specific quantitative data is not widely available.[3]
Protein Binding Approximately 45% to 68% bound to plasma proteins, primarily albumin.[1]Data not readily available.
Metabolism Hydrolyzed to penicillin G (benzylpenicillin), which is then metabolized to a limited extent to inactive metabolites like penicilloic acid.[1]As a salt of penicillin G, it is expected to be hydrolyzed to benzylpenicillin and follow a similar metabolic pathway.[3]
Excretion Primarily eliminated by the kidneys through both glomerular filtration and tubular secretion.[1][2]Expected to be renally eliminated following conversion to penicillin G.

Experimental Protocols

The characterization of benzathine penicillin G pharmacokinetics has been conducted using various established bioanalytical and study design methodologies.

Bioanalytical Methods
  • High-Performance Liquid Chromatography (HPLC) with UV detection: This method has been developed and validated for the determination of penicillin G plasma concentrations. It offers a linear response over a wide range of analyte concentrations with acceptable accuracy and sensitivity.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for quantifying drugs in biological fluids, LC-MS/MS provides high sensitivity and specificity for the determination of benzylpenicillin in human plasma.[6] This method is crucial for accurately measuring the low concentrations of penicillin G maintained over a prolonged period after depot injection.

  • Microbiological Assay: This method has been used to estimate benzylpenicillin concentrations in blood samples by measuring the inhibition of growth of a susceptible microorganism, such as beta-hemolytic streptococcus group A.[8]

Study Designs for Long-Acting Formulations
  • Randomized, Crossover Studies: These studies involve administering the test and reference formulations to the same subjects on different occasions, with a washout period in between to eliminate the first drug. Due to the extremely long half-life of benzathine penicillin G, a lengthy washout period of up to 5 months is necessary.[7]

  • Parallel Design Studies: To avoid the long washout periods required for crossover studies, a parallel design is often recommended for bioequivalence studies of long-acting penicillins. In this design, different groups of subjects receive the test and reference formulations concurrently.[6]

  • Population Pharmacokinetic (PopPK) Modeling: This approach uses data from a larger, more heterogeneous patient population to model the time course of the drug in the body and identify sources of variability in drug response. It is a valuable tool for optimizing dosing regimens.[9][10]

Pharmacokinetic Insights and Mechanisms

G cluster_absorption Absorption Phase cluster_distribution Distribution & Action cluster_elimination Metabolism & Excretion IM_Injection Intramuscular Injection (Benethamine or Benzathine Penicillin G) Depot Formation of Drug Depot in Muscle Tissue IM_Injection->Depot Low aqueous solubility Slow_Release Slow Dissolution and Hydrolysis to Penicillin G Depot->Slow_Release Sustained Release Bloodstream Penicillin G Enters Systemic Circulation Protein_Binding Plasma Protein Binding (~45-68% for Benzathine Pen G) Tissues Distribution to Body Tissues Bacteria Target Bacteria PBP_Inhibition Inhibition of Penicillin- Binding Proteins (PBPs) Cell_Wall_Synthesis Disruption of Bacterial Cell Wall Synthesis Bacterial_Lysis Bactericidal Effect Metabolism Limited Hepatic Metabolism (e.g., to Penicilloic Acid) Excretion Renal Excretion (Glomerular Filtration & Tubular Secretion)

Both this compound and benzathine penicillin G are salts of benzylpenicillin (penicillin G) designed to prolong its therapeutic effect.[3][11] After intramuscular injection, these poorly soluble salts form a depot in the muscle tissue.[1][12] From this depot, the active penicillin G is slowly released into the systemic circulation through dissolution and hydrolysis.[1] This slow release is the key to their long-acting nature.

Once in the bloodstream, penicillin G distributes to various body tissues.[12] The degree of plasma protein binding for benzathine penicillin G is between 45% and 68%.[1] The primary mechanism of action for penicillin G is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis.[1][3]

Penicillin G undergoes minimal metabolism, with a small fraction being converted to inactive compounds such as penicilloic acid.[1][12] The primary route of elimination is through the kidneys, involving both glomerular filtration and active tubular secretion.[1][12]

The key pharmacokinetic difference between benethamine and benzathine penicillin G lies in the specific salt used, which influences the rate of dissolution from the intramuscular depot and, consequently, the duration of therapeutic plasma concentrations. However, without direct comparative studies providing quantitative data for this compound, the precise differences in their pharmacokinetic profiles remain to be fully elucidated.

References

Cross-Reactivity of Benethamine Penicillin with Other Beta-Lactams: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profiles of antibiotics is paramount for safe and effective therapeutic development. This guide provides a comprehensive comparison of the cross-reactivity of benethamine penicillin, a long-acting salt of benzylpenicillin (penicillin G), with other major classes of beta-lactam antibiotics. Due to a lack of specific studies on this compound, this guide leverages the extensive data available for benzylpenicillin as a surrogate.

Executive Summary

This compound, like other penicillins, carries a risk of cross-reactivity with other beta-lactam antibiotics. This reactivity is primarily dictated by similarities in the R1 side chains of the molecules rather than the shared beta-lactam ring. Allergic reactions are most commonly mediated by Immunoglobulin E (IgE) antibodies. While cross-reactivity with cephalosporins is possible, particularly with first-generation agents sharing similar side chains, the risk is significantly lower with later generations. Cross-reactivity with carbapenems is generally low, and it is considered negligible with monobactams.

Quantitative Data on Cross-Reactivity

The following tables summarize the reported cross-reactivity rates between benzylpenicillin (as a proxy for this compound) and other beta-lactam antibiotics. These data are derived from various in vitro and in vivo studies, including skin testing and immunoassays.

Table 1: Cross-Reactivity of Benzylpenicillin with Cephalosporins

Cephalosporin GenerationRepresentative CephalosporinsReported Cross-Reactivity Rate with Penicillin AllergyKey Findings
First Generation Cephalexin, Cefadroxil, Cefazolin2.11% - 16.45%Higher rates are observed with aminocephalosporins (e.g., cephalexin, cefadroxil) which share side-chain similarities with aminopenicillins.
Second Generation Cefuroxime, Cefaclor~5.60%Moderate similarity in R1 side chains can lead to a detectable level of cross-reactivity.
Third Generation Ceftriaxone, Cefotaxime, Ceftazidime<3

A Comparative Guide to Analytical Methods for Benethamine Penicillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of benethamine penicillin, a long-acting beta-lactam antibiotic. Given the structural similarity and common analytical approaches, data from the closely related and extensively studied Penicillin G is used as a reliable surrogate where specific data for this compound is not available. The primary methods evaluated are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is contingent on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of the three major analytical techniques.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) >0.99≥0.99~0.999
Accuracy (% Recovery) 94.0 - 102%[1]90 - 110%[2]98.54 - 99.98%[3]
Precision (%RSD) <5%[1]<15%<2.4%[4]
Limit of Detection (LOD) 0.098 - 0.255 µg/kg[1]~0.1 ng/g[2][5]~0.42 µg/mL[3]
Limit of Quantification (LOQ) 0.297 - 0.574 µg/kg[1]~0.01 mg/L[6]~1.30 µg/mL[3]
Specificity HighVery HighModerate to Low
Cost ModerateHighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a balance of specificity, sensitivity, and cost-effectiveness for the routine quantification of this compound.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 0.05 M Na₂HPO₄, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).[1] A common mobile phase composition is a 70:10:20 (v/v/v) ratio of 0.05 M Na₂HPO₄, acetonitrile, and methanol.[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection: UV detection at approximately 230 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Maintained at 40 °C.[1]

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification, particularly in complex biological matrices.[8]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Typically utilizes a reversed-phase C18 column with a gradient elution of an aqueous phase containing a modifier like formic acid and an organic phase such as acetonitrile.[9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[9]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[9]

Sample Preparation:

  • For biological samples, protein precipitation is a common first step, using a solvent like acetonitrile.[6]

  • Solid-Phase Extraction (SPE) may be employed for further cleanup and concentration of the analyte.

  • The final extract is typically evaporated and reconstituted in the mobile phase before injection.

UV-Vis Spectrophotometry

This method is simple, rapid, and economical, making it suitable for the analysis of bulk drug and pharmaceutical formulations where high sensitivity is not a primary requirement.[3][10]

Methodology: This method is often based on the formation of a charge-transfer complex. A common approach involves the reaction of this compound with iodine in a solvent like acetonitrile.[4]

  • Complex Formation: A solution of this compound is reacted with an iodine solution. The concentration of iodine relative to the analyte determines the specific complex formed and the resulting absorption maxima.[4]

  • Measurement: The absorbance of the resulting solution is measured at a specific wavelength, which can be around 246 nm, 290 nm, or 360 nm depending on the reaction conditions.[4]

  • Quantification: A standard calibration curve is prepared using known concentrations of this compound, and the concentration of the unknown sample is determined from this curve. The method has been shown to be linear in the concentration range of approximately 0.9 to 27 µg/mL.[4]

Analytical Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The general workflow for validating an analytical method for this compound quantification is illustrated below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis cluster_3 Documentation A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS/MS, UV-Vis) A->B C Optimize Method Parameters (e.g., Mobile Phase, Wavelength) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L System Suitability Testing K->L O Validation Report K->O M Sample Analysis L->M N Quality Control Checks M->N N->M P Standard Operating Procedure (SOP) O->P

Caption: General workflow for analytical method validation.

References

A Comparative Guide to the Bioequivalence of Benethamine Penicillin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different benethamine penicillin formulations, drawing upon available experimental data from published studies. The focus is on the pharmacokinetic parameters that are critical for determining bioequivalence, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). Detailed experimental protocols and analytical methodologies are also presented to provide a thorough understanding of the study designs.

Executive Summary

This compound, a long-acting depot preparation of benzylpenicillin, is crucial for the treatment of various bacterial infections. Ensuring the therapeutic equivalence of different formulations is paramount. Bioequivalence studies are designed to compare the rate and extent of absorption of a test formulation to a reference formulation. The key pharmacokinetic parameters used to assess bioequivalence are AUC, which represents the total drug exposure, and Cmax, the peak drug concentration in the plasma. This guide summarizes the findings of a key study that evaluated the bioequivalence of two intramuscular this compound formulations, providing insights into their comparative performance.

Data Presentation: Pharmacokinetic Parameters

A pivotal study conducted by Rezende et al. (2024) compared two intramuscular formulations of benzathine benzylpenicillin (a form of this compound) at a dose of 1,200,000 IU in healthy male volunteers.[1][2][3] The study concluded that the two formulations were bioequivalent.[1][2][3] While the raw mean and standard deviation for the pharmacokinetic parameters were not presented in the publication, the study reported the geometric mean ratios and their 90% confidence intervals, which are the standard metrics for bioequivalence assessment.

Table 1: Bioequivalence Assessment of Two this compound Formulations [1][2][3]

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence IntervalBioequivalence Conclusion
Cmax 97.75%86.34% – 110.67%Bioequivalent
AUC0-t 91.15%85.29% – 97.42%Bioequivalent
AUC0-inf 87.98%81.29% – 95.23%Bioequivalent

For bioequivalence, the 90% confidence interval for the ratio of the geometric means of the test and reference products should be within the range of 80.00% to 125.00%.[4][5][6]

Experimental Protocols

The evaluation of bioequivalence for this compound formulations requires rigorous and well-defined experimental protocols. The following sections detail the methodologies employed in the comparative study.

Study Design

The study by Rezende et al. (2024) utilized a randomized, open-label, parallel-group design.[1][2] This design is recommended by the World Health Organization (WHO) for long-acting injectable products like this compound.[5][6]

  • Study Population: 168 healthy male volunteers.[1][2]

  • Dose: A single intramuscular injection of 1,200,000 IU of either the test or reference this compound formulation.[1][2][3]

  • Washout Period: Due to the parallel design, a washout period was not applicable.[5][6]

Blood Sampling

Blood samples are collected at specific time points to characterize the plasma concentration-time profile of the drug. The long-acting nature of this compound necessitates a prolonged sampling schedule.[5][6]

Table 2: Blood Sampling Schedule [1][2]

Time Point (hours)
0 (pre-dose), 1, 2, 4, 8, 12, 14, 16, 18, 20, 24, 36, 48, 72, 120, 168, 216, 336, 504, 672
Analytical Methodology

The concentration of benzylpenicillin, the active moiety of this compound, in plasma samples is determined using a validated analytical method.[4][5][6]

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1][2][4]

  • Validation Parameters: The analytical method must be validated according to international guidelines (e.g., ICH M10) to ensure the reliability of the data. Key validation parameters include:

    • Linearity: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range.[7]

    • Accuracy: The closeness of the measured concentration to the true concentration.

    • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

    • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

While the specific quantitative results of the analytical method validation for the Rezende et al. study were not detailed in the publication, the use of a validated LC-MS/MS method is a standard requirement.[1]

Visualizations

Experimental Workflow for a this compound Bioequivalence Study

Bioequivalence_Workflow cluster_protocol Study Protocol cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Protocol Protocol Development & Ethics Committee Approval Screening Subject Screening & Informed Consent Protocol->Screening Randomization Randomization to Test or Reference Formulation Screening->Randomization Dosing Single Intramuscular Dose Administration Randomization->Dosing Sampling Serial Blood Sampling (up to 672 hours) Dosing->Sampling Processing Plasma Separation and Storage (-70°C) Sampling->Processing Analysis Benzylpenicillin Quantification (LC-MS/MS) Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK_Analysis Validation Analytical Method Validation Validation->Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Bioequivalence Conclusion Stat_Analysis->BE_Conclusion

Caption: Workflow of a typical bioequivalence study for this compound formulations.

Logical Relationship in Bioequivalence Assessment

Bioequivalence_Logic cluster_formulations Formulations cluster_pk Pharmacokinetics cluster_analysis Statistical Comparison cluster_conclusion Conclusion Test Test Formulation Rate_Extent Rate & Extent of Absorption Test->Rate_Extent Reference Reference Formulation Reference->Rate_Extent Cmax_AUC Cmax & AUC Rate_Extent->Cmax_AUC Ratio Geometric Mean Ratio (Test/Reference) Cmax_AUC->Ratio CI 90% Confidence Interval Ratio->CI Bioequivalent Bioequivalent CI->Bioequivalent [80% - 125%]

Caption: Logical flow for determining bioequivalence between two drug formulations.

References

A Comparative Meta-Analysis of Benethamine Penicillin in the Treatment of Syphilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving benethamine penicillin for the treatment of syphilis. It is designed to offer an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development in the field of sexually transmitted infections.

Executive Summary

Benzathine penicillin G, a long-acting form of this compound, remains the cornerstone of syphilis therapy. Decades of clinical use and numerous studies have established its high efficacy, particularly in early-stage syphilis. This guide synthesizes data from key meta-analyses and randomized controlled trials to compare different benzathine penicillin G regimens and evaluate its performance against alternative antibiotics. The primary measure of efficacy in these studies is serological response, typically defined as a four-fold or greater reduction in non-treponemal antibody titers (such as the Rapid Plasma Reagin or VDRL test) at specific follow-up intervals.

Data Presentation: Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from pivotal clinical trials and meta-analyses, focusing on serological cure rates and adverse events.

Table 1: Comparison of Single-Dose vs. Three-Dose Benzathine Penicillin G for Early Syphilis

Study/Meta-analysisPatient PopulationIntervention Arm 1: Single-Dose (2.4 million units IM)Intervention Arm 2: Three-Dose (2.4 million units IM weekly for 3 weeks)Key Findings
Hook et al. (2023) [1][2][3]249 individuals with early syphilis (61% living with HIV)Serological response at 6 months: 76%Serological response at 6 months: 70%Single-dose was non-inferior to the three-dose regimen. No significant difference in response by HIV status.[2][3]
Andrade et al. [4][5]64 HIV-infected individuals with early syphilisIntention-to-treat success rate at 12 months: 80%Intention-to-treat success rate at 12 months: 93%No statistically significant difference between the two regimens.[4][5]

Table 2: Benzathine Penicillin G vs. Alternative Antibiotics for Early Syphilis

Meta-analysis/StudyComparisonSerological Cure Rate (Benzathine Penicillin G)Serological Cure Rate (Alternative)Key Findings
Bai et al. (2017) (Network Meta-analysis) Penicillin vs. CeftriaxoneNot directly reported as a single valueNot directly reported as a single valueNo significant difference in serological response at 12 months between penicillin, ceftriaxone, and doxycycline/tetracycline.
Riedner et al. (2005) Penicillin vs. Azithromycin (B1666446)95%77%Penicillin was superior to azithromycin. High rates of azithromycin resistance were noted.
Systematic Review (2025) [6]Penicillin vs. DoxycyclineCure rate: 86% to 95%[7]Cure rate: 82.9% to 100%[7]Doxycycline is considered an effective alternative for penicillin-allergic patients.[7]

Table 3: Reported Adverse Events in Clinical Trials of Benzathine Penicillin G

Adverse EventIncidence (Single-Dose Regimen)Incidence (Three-Dose Regimen)Notes
Injection Site Pain/Tenderness 76%[2]85%[2]The most commonly reported adverse event.
Jarisch-Herxheimer Reaction (JHR) 23.7% (in a study of early syphilis)[8]Not reported separatelyA transient inflammatory reaction to the release of treponemal antigens. Symptoms include fever, chills, myalgia, and headache.[8]
Anaphylaxis Pooled absolute risk of 0.002% in the general population.[6]Pooled absolute risk of 0.002% in the general population.[6]A rare but serious adverse event.[6]

Experimental Protocols

Below are detailed methodologies from key clinical trials cited in this guide.

Hook et al. (2023): Single vs. Three Doses of Benzathine Penicillin G for Early Syphilis[1][2][3]
  • Study Design: A multicenter, randomized, controlled, non-inferiority trial conducted at 10 sites in the United States.[2]

  • Participants: 249 individuals aged 18 years or older with untreated primary, secondary, or early latent syphilis.[1][2] Participants with and without HIV infection were included.[2]

  • Interventions:

    • Arm 1: A single intramuscular (IM) injection of benzathine penicillin G, 2.4 million units.[2]

    • Arm 2: Three IM injections of benzathine penicillin G, 2.4 million units, administered at three successive weekly intervals.[2]

  • Primary Outcome: Serological response at 6 months, defined as a decrease in the rapid plasma reagin (RPR) titer by two or more dilutions (a four-fold decline).[1][2]

  • Follow-up: Serological testing was performed at baseline, 3 months, and 6 months post-treatment.[9]

  • Statistical Analysis: A non-inferiority analysis was conducted with a margin of 10 percentage points.[2] Both intention-to-treat and per-protocol analyses were performed.[1]

Andrade et al.: Single vs. Three Doses of Benzathine Penicillin G in HIV-Infected Patients with Early Syphilis[4][5]
  • Study Design: A prospective, randomized, open-label clinical trial.[4][5]

  • Participants: 64 HIV-infected patients aged 18 years or older with untreated early syphilis (primary, secondary, or early latent).[4][5] Exclusion criteria included a history of penicillin allergy and use of antibiotics with activity against Treponema pallidum within the preceding two weeks.[4]

  • Interventions:

    • Arm 1: A single IM dose of benzathine penicillin G, 2.4 million units.[4]

    • Arm 2: Three IM doses of benzathine penicillin G, 2.4 million units, administered at weekly intervals.[4]

  • Primary Outcome: Treatment success was defined as a decrease in RPR titers of ≥2 dilutions (four-fold) during a 12-month follow-up period.[4][10]

  • Follow-up: RPR titers were monitored at 3, 6, 9, and 12 months.[4][5]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Penicillin on Treponema pallidum

cluster_bacterium Treponema pallidum PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_peptidoglycan Transpeptidation (Cross-linking) Cell_lysis Cell Lysis and Death UDP_NAG UDP-NAG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_pentapeptide Synthesis Lipid_II Lipid II UDP_NAM_pentapeptide->Lipid_II Translocation Peptidoglycan_precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_precursor Polymerization Nascent_peptidoglycan Nascent Peptidoglycan Peptidoglycan_precursor->Nascent_peptidoglycan Transglycosylation Nascent_peptidoglycan->PBP Penicillin This compound (Penicillin G) Penicillin->PBP Inhibits

Caption: Mechanism of action of this compound on Treponema pallidum.

Experimental Workflow: Randomized Controlled Trial of this compound for Syphilis

Patient_screening Patient Screening (Early Syphilis Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_screening->Inclusion_Exclusion Informed_consent Informed Consent Inclusion_Exclusion->Informed_consent Randomization Randomization Informed_consent->Randomization Arm_A Arm A: Single-Dose Benzathine Penicillin G (2.4 million units IM) Randomization->Arm_A Arm_B Arm B: Three-Dose Benzathine Penicillin G (2.4 million units IM weekly x 3) Randomization->Arm_B Follow_up_3m 3-Month Follow-up (Serological Testing) Arm_A->Follow_up_3m Arm_B->Follow_up_3m Follow_up_6m 6-Month Follow-up (Serological Testing) Follow_up_3m->Follow_up_6m Follow_up_12m 12-Month Follow-up (Serological Testing) Follow_up_6m->Follow_up_12m Data_analysis Data Analysis (Serological Response Comparison) Follow_up_12m->Data_analysis

Caption: A typical experimental workflow for a randomized controlled trial.

Logical Relationships: Treatment Decision Pathway for Early Syphilis

Diagnosis Diagnosis of Early Syphilis Penicillin_allergy Penicillin Allergy? Diagnosis->Penicillin_allergy Pregnancy Pregnant? Penicillin_allergy->Pregnancy Yes Standard_treatment Standard Treatment: Single-Dose Benzathine Penicillin G (2.4 million units IM) Penicillin_allergy->Standard_treatment No Alternative_treatment Alternative Treatment: Doxycycline or Ceftriaxone Pregnancy->Alternative_treatment No Desensitization Penicillin Desensitization Pregnancy->Desensitization Yes Follow_up Serological Follow-up Standard_treatment->Follow_up Alternative_treatment->Follow_up Desensitization->Standard_treatment

Caption: A simplified decision pathway for the treatment of early syphilis.

References

comparing the duration of action of benethamine penicillin with other long-acting penicillins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the duration of action of benethamine penicillin and other long-acting penicillin formulations, specifically benzathine penicillin G and procaine (B135) penicillin G. The information is compiled from pharmacokinetic studies to assist researchers and professionals in drug development in understanding the performance of these alternatives.

Mechanism of Action: A Shared Pathway

All three penicillin formulations—this compound, benzathine penicillin G, and procaine penicillin G—are long-acting parenteral preparations of penicillin G (benzylpenicillin). Their extended duration of action is attributed to their low solubility at the intramuscular injection site, which results in a slow release of penicillin G into the systemic circulation. Once absorbed, penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The following diagram illustrates the common pathway from administration to therapeutic action for these long-acting penicillins.

cluster_0 Administration and Absorption cluster_1 Systemic Action Intramuscular Injection Intramuscular Injection Drug Depot Drug Depot Intramuscular Injection->Drug Depot Forms Slow Dissolution and Hydrolysis Slow Dissolution and Hydrolysis Drug Depot->Slow Dissolution and Hydrolysis Leads to Penicillin G Absorption Penicillin G Absorption Slow Dissolution and Hydrolysis->Penicillin G Absorption Results in Systemic Circulation Systemic Circulation Penicillin G Absorption->Systemic Circulation Distribution to Tissues Distribution to Tissues Systemic Circulation->Distribution to Tissues Inhibition of Bacterial Cell Wall Synthesis Inhibition of Bacterial Cell Wall Synthesis Distribution to Tissues->Inhibition of Bacterial Cell Wall Synthesis At site of infection Bactericidal Effect Bactericidal Effect Inhibition of Bacterial Cell Wall Synthesis->Bactericidal Effect

Caption: General mechanism of long-acting penicillins.

Pharmacokinetic Comparison

The duration of effective therapeutic action of long-acting penicillins is a critical factor in determining their clinical application and dosing regimens. The following table summarizes key pharmacokinetic parameters for this compound, benzathine penicillin G, and procaine penicillin G based on available data.

Pharmacokinetic ParameterThis compoundBenzathine Penicillin GProcaine Penicillin G
Time to Peak Concentration (Tmax) Absorption is faster in young subjects compared to the elderly.12 - 48 hours[1]1 - 4 hours
Peak Plasma Concentration (Cmax) Varies with age.259 ng/mL (after 2.4 million units IM)[2]Varies; generally higher than benzathine penicillin G.
Elimination Half-life (t½) Not specified in available literature.Approximately 189 hours (after 2.4 million units IM)[2]20 - 30 minutes (for penicillin G moiety)
Duration of Detectable Concentration Serum concentrations fall below treponemicidal levels earlier in younger individuals.Detectable for 14 days or longer (after 1.2 million units IM).[3] Can persist for up to 30 days.[1]Detectable for up to 24 hours.
General Duration of Action Medium-long-actingLong-acting (weeks)Short-acting (hours to a day)

Note: A direct quantitative comparison for this compound is limited due to the scarcity of publicly available, detailed pharmacokinetic data. A comparative kinetic study indicated that age is a significant factor in the variability of serum penicillin concentrations and their persistence. The study highlighted that penicillin is absorbed more rapidly in younger individuals, leading to an earlier decline to sub-therapeutic levels compared to elderly subjects.

Experimental Protocols

The determination of plasma penicillin concentrations is crucial for pharmacokinetic studies. The two primary methods employed are High-Performance Liquid Chromatography (HPLC) and microbiological assays.

HPLC is a highly sensitive and specific method for quantifying drug concentrations in biological fluids.

Start Start Blood Sample Collection Blood Sample Collection Start->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Centrifugation Protein Precipitation Protein Precipitation Plasma Separation->Protein Precipitation e.g., with acetonitrile (B52724) Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer HPLC Injection HPLC Injection Supernatant Transfer->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis Quantification End End Data Analysis->End

Caption: Workflow for HPLC analysis of penicillin in plasma.

Detailed Methodology:

  • Sample Preparation:

    • Collect venous blood samples in heparinized tubes at predetermined time points after drug administration.

    • Centrifuge the blood samples to separate the plasma.

    • To 100 µL of plasma, add a protein precipitating agent such as acetonitrile.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is commonly employed.

    • Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

    • Detection: UV detection at a specific wavelength (e.g., 210-230 nm) is used to monitor the eluent.

  • Quantification:

    • A calibration curve is generated using standard solutions of penicillin G of known concentrations.

    • The peak area of penicillin G in the plasma samples is compared to the calibration curve to determine its concentration.

This method assesses the antibiotic's potency by measuring its inhibitory effect on the growth of a susceptible microorganism.

Start Start Prepare Agar (B569324) Plates Prepare Agar Plates Start->Prepare Agar Plates Inoculate with Test Organism Inoculate with Test Organism Prepare Agar Plates->Inoculate with Test Organism Create Wells in Agar Create Wells in Agar Inoculate with Test Organism->Create Wells in Agar Add Standards and Samples Add Standards and Samples Create Wells in Agar->Add Standards and Samples Incubate Plates Incubate Plates Add Standards and Samples->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Calculate Potency Calculate Potency Measure Zones of Inhibition->Calculate Potency End End Calculate Potency->End

Caption: Workflow for the microbiological cylinder-plate assay.

Detailed Methodology (Cylinder-Plate Method):

  • Preparation of Media and Plates:

    • Prepare a suitable agar medium and sterilize it.

    • Pour the agar into petri dishes and allow it to solidify.

    • Prepare a standardized inoculum of a susceptible test organism (e.g., Staphylococcus aureus).

    • Inoculate a layer of agar with the test organism and pour it over the base layer.

  • Assay Procedure:

    • Once the seeded agar has solidified, create uniform wells or place sterile cylinders on the surface.

    • Fill the wells/cylinders with standard solutions of penicillin G at known concentrations and with the plasma samples to be tested.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • After incubation, measure the diameter of the zones of growth inhibition around each well/cylinder.

    • Plot a standard curve of the zone diameter versus the logarithm of the penicillin G concentration.

    • Determine the concentration of penicillin G in the plasma samples by interpolating their zone diameters on the standard curve.

Conclusion

Benzathine penicillin G exhibits the longest duration of action, providing therapeutic concentrations for several weeks, making it suitable for the treatment of syphilis and for long-term prophylaxis of rheumatic fever. Procaine penicillin G has a shorter duration of action, typically providing therapeutic levels for up to 24 hours. This compound is considered a medium-long-acting formulation, with its pharmacokinetic profile being notably influenced by the age of the patient. The choice of a specific long-acting penicillin should be guided by the therapeutic indication, the required duration of therapy, and patient-specific factors. The experimental protocols described provide a framework for the precise and accurate determination of penicillin concentrations, which is fundamental for further research and development in this area.

References

A Comparative Guide to Analytical Method Validation for Penicillin G Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Penicillin G salts is paramount in drug development, quality control, and research. This guide provides a comprehensive comparison of analytical method validation guidelines for Penicillin G salts, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbial Assays. The information presented is synthesized from international guidelines, including those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), as well as from peer-reviewed scientific literature.

Comparison of Analytical Methods

The selection of an appropriate analytical method for Penicillin G salts depends on various factors, including the intended purpose of the analysis, the required sensitivity and specificity, and the nature of the sample matrix. While HPLC is a widely used technique for routine quality control, LC-MS/MS offers higher sensitivity and specificity, making it suitable for residue analysis and complex matrices. Microbial assays, on the other hand, provide a measure of the biological activity of the antibiotic.

Quantitative Data Summary

The following tables summarize the typical validation parameters and acceptance criteria for each analytical method, based on established guidelines and published data.

Table 1: High-Performance Liquid Chromatography (HPLC)

Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Example)
Linearity (R²) ≥ 0.99A validated HPLC method for Penicillin G showed a linearity of R² > 0.999 over a concentration range of 0.05 - 100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Mean recovery from spiked samples has been reported to be higher than 89%.[1]
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Intra-day and inter-day precision for the analysis of five penicillins, including Penicillin G, showed RSD values of 0.1-4.4% and 1.2-5.9%, respectively.[2]
Specificity No interference from blank, placebo, or degradation products at the retention time of the analyte.The method should be able to separate Penicillin G from its related substances and degradation products.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1LODs for Penicillin G have been reported in the range of 1.5 - 5 ng/g.[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1LOQ values for Penicillin G have been reported to be 54 µg/kg.[1]
Robustness No significant change in results with minor variations in method parameters (e.g., pH, flow rate).The method should demonstrate reliability with respect to deliberate variations in method parameters.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Example)
Linearity (R²) ≥ 0.99A validated LC-MS/MS method for Penicillin G in distillers grains demonstrated linearity over the range of 0.01 µg/g to 1.00 µg/g.[4]
Accuracy (% Recovery) 80.0% - 120.0%An LC-MS/MS method for multiple penicillins showed mean recoveries from 85.7% to 113.5%.[2]
Precision (% RSD) Repeatability (Intra-day): ≤ 15.0% Intermediate Precision (Inter-day): ≤ 15.0%Within-run and between-run assay precisions for Penicillin G were reported to be in the range of 2.0% to 10.6%.[5]
Specificity No significant interference at the retention time and m/z of the analyte and internal standard.The use of multiple reaction monitoring (MRM) provides high specificity.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1A highly sensitive method reported an LOD of approximately 0.003 mg/L for Penicillin G.[6]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1An LOQ of approximately 0.01 mg/L for Penicillin G has been achieved.[6]
Matrix Effect Within acceptable limits (typically 85% - 115%).Matrix effects for Penicillin G were evaluated and found to be within 96% to 107.6%.[5]

Table 3: Microbial Assay (Cylinder-Plate Method)

Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Example)
Linearity (r²) ≥ 0.98A validated microbial assay for antibiotics demonstrated linearity with r² ≥ 0.98.[7]
Accuracy (% Recovery) 90.0% - 110.0%The accuracy of the method should be demonstrated across the range of the assay.
Precision (% RSD) Intra-assay variation: ≤ 11% Inter-assay variation: ≤ 10%A study reported intra-assay and inter-assay variations of ≤ 11% and ≤ 10%, respectively, for a microbial assay of antibiotics.[7]
Specificity The assay should be specific for the active antibiotic, with no significant interference from inactive related substances.While less specific than chromatographic methods, the choice of test organism can enhance specificity.
Range The range of the assay should cover the expected potency of the samples.The assay should be linear, accurate, and precise over the defined range.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are outlines of typical experimental protocols for the analysis of Penicillin G salts.

HPLC Method Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of Penicillin G potassium or sodium salt of known purity in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving the Penicillin G salt product in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The composition can be isocratic or a gradient.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Ambient or a controlled temperature (e.g., 25°C).

    • Detection: UV detection at a wavelength of 220 nm or 225 nm is common.

  • System Suitability:

    • Before sample analysis, inject a system suitability solution (e.g., a standard solution) to verify the performance of the chromatographic system.

    • Parameters to check include theoretical plates, tailing factor, and repeatability of injections.

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Calculate the concentration of Penicillin G in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Method Protocol
  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions of Penicillin G and a suitable internal standard (e.g., Penicillin G-d7).

    • Sample preparation may involve protein precipitation (for biological matrices), solid-phase extraction (SPE), or simple dilution depending on the matrix complexity.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • MS/MS System: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Penicillin G and the internal standard for quantification and confirmation.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify Penicillin G in the samples using the calibration curve.

Microbial Assay Protocol (Cylinder-Plate Method)
  • Preparation of Media and Test Organism:

    • Prepare a suitable agar (B569324) medium (e.g., Antibiotic Medium 1).

    • Prepare a standardized inoculum of a susceptible test organism (e.g., Staphylococcus aureus).

  • Plate Preparation:

    • Inoculate the molten agar with the test organism and pour it into petri dishes to solidify.

    • Place sterile cylinders (e.g., stainless steel) onto the surface of the agar.

  • Standard and Sample Application:

    • Prepare a series of standard solutions of Penicillin G with known potency.

    • Prepare sample solutions with an assumed potency.

    • Fill the cylinders with the standard and sample solutions.

  • Incubation and Measurement:

    • Incubate the plates under specified conditions (e.g., 32-35°C for 16-18 hours).

    • Measure the diameter of the zones of inhibition around each cylinder.

  • Calculation of Potency:

    • Plot the logarithm of the concentration of the standard solutions against the zone diameters to create a standard curve.

    • Determine the potency of the sample by interpolating its zone diameter on the standard curve.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for an HPLC-based assay.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_evaluation 3. Evaluation & Reporting Define_Purpose Define Purpose and Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Define_Parameters Define Validation Parameters & Acceptance Criteria Select_Method->Define_Parameters Prepare_Protocol Prepare Validation Protocol Define_Parameters->Prepare_Protocol Conduct_Experiments Conduct Experiments Prepare_Protocol->Conduct_Experiments Collect_Data Collect and Process Data Conduct_Experiments->Collect_Data Evaluate_Results Evaluate Results Against Criteria Collect_Data->Evaluate_Results Document_Validation Document in Validation Report Evaluate_Results->Document_Validation Implement_Method Implement for Routine Use Document_Validation->Implement_Method

Caption: General workflow for analytical method validation.

HPLC_Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample Solutions Sample_Injection Inject Samples Sample_Prep->Sample_Injection System_Suitability Perform System Suitability Test System_Suitability->Calibration_Curve System_Suitability->Sample_Injection Quantification Quantify Penicillin G Calibration_Curve->Quantification Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Peak_Integration->Quantification Report_Results Report Results Quantification->Report_Results

Caption: Experimental workflow for an HPLC-based assay of Penicillin G.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Benethamine Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Benethamine penicillin, a potent penicillin-based antibiotic, necessitates stringent handling protocols to ensure the safety of researchers, scientists, and drug development professionals. Due to its potential as a respiratory and skin sensitizer, adherence to personal protective equipment (PPE) guidelines, operational plans, and disposal procedures is critical to prevent occupational exposure and environmental contamination.[1][2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount when working with this compound, particularly in its powdered form. The following equipment is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant gloves (e.g., Nitrile or low-protein, powder-free latex).[1][4]Prevents skin contact and potential allergic reactions.[1][2] The outer glove should be removed and disposed of within the containment area.[4]
Eye and Face Protection Tightly fitting safety goggles with side-shields.[5]Protects against airborne particles and accidental splashes.
Respiratory Protection A NIOSH-approved dust respirator is essential when handling the powder form.[1] For low dust potential, a P95 or equivalent is sufficient. For higher-risk activities, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1]Prevents inhalation, which can cause sensitization and allergic reactions.[3][6]
Body Protection A disposable, solid-front gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[4] A standard lab coat is the minimum requirement.[1]Protects skin from exposure and contamination of personal clothing.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for maintaining a safe laboratory environment when handling this compound.

Experimental Workflow for Handling this compound

cluster_receiving Receiving and Storage cluster_preparation Preparation and Handling cluster_cleanup Decontamination and Spill Management cluster_disposal Waste Disposal receiving Receive this compound storage Store in a tightly closed, dry, and secure area receiving->storage don_ppe Don appropriate PPE storage->don_ppe Begin Experiment handling Handle in a well-ventilated area or chemical hood don_ppe->handling weighing Weigh and prepare solutions handling->weighing decontaminate Clean work surfaces with a suitable detergent weighing->decontaminate Post-Experiment collect_waste Collect all contaminated materials in a labeled, sealed container weighing->collect_waste spill_minor Minor Spill: Cover with absorbent material, collect, and decontaminate spill_major Major Spill: Evacuate, restrict access, and contact EHS dispose_waste Dispose of as hazardous chemical waste via an approved vendor collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store this compound in a tightly closed container in a dry, well-ventilated, and secure area.

  • Preparation :

    • Before handling, ensure you are wearing all the required PPE.

    • Conduct all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[6]

    • Avoid the formation of dust during handling.[6]

  • During Use :

    • Wash hands thoroughly after handling, even if gloves were worn.[5]

    • Do not eat, drink, or smoke in areas where this compound is handled.[6]

  • Spill Management :

    • Minor Spills : For small powder spills, gently cover the spill with absorbent paper towels to avoid making the powder airborne.[1] Moisten the absorbent material, carefully wipe up the spill, and place all contaminated materials into a sealed, labeled hazardous waste container.[1]

    • Major Spills : In the event of a large spill, evacuate the area immediately and restrict access.[1] Contact your institution's Environmental Health and Safety (EHS) department for assistance. Only trained personnel should clean up large spills.[1]

Disposal Plan: Ensuring Environmental Safety

Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[7] All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Method
Unused/Expired this compound Dispose of as hazardous chemical waste through your institution's EHS-approved hazardous waste vendor.[7]
Contaminated Labware (e.g., vials, pipette tips) Collect in a designated, leak-proof, and puncture-resistant container labeled "Hazardous Waste" and "this compound Waste".[7] Dispose of through your institution's hazardous waste program.
Contaminated PPE (e.g., gloves, gowns) Place in a sealed bag and dispose of as hazardous waste.[1]
Aqueous Solutions Do not pour down the drain.[7] Collect in a labeled hazardous waste container for disposal by a licensed facility.

Preferred Disposal Method:

The most effective and environmentally sound method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[7] This ensures the complete destruction of the active pharmaceutical ingredient.[7] Note that autoclaving may not be sufficient for the complete degradation of this compound and is not a recommended standalone disposal method.[7] Always consult and adhere to your institution's specific guidelines for chemical and pharmaceutical waste disposal.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benethamine penicillin
Reactant of Route 2
Reactant of Route 2
Benethamine penicillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.